Product packaging for 1,3,3-Trimethylcyclohexene(Cat. No.:CAS No. 503-47-9)

1,3,3-Trimethylcyclohexene

Cat. No.: B3343063
CAS No.: 503-47-9
M. Wt: 124.22 g/mol
InChI Key: FFIDVTCKFVYQCZ-UHFFFAOYSA-N
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Description

1,3,3-Trimethylcyclohexene is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B3343063 1,3,3-Trimethylcyclohexene CAS No. 503-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDVTCKFVYQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(CCC1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198303
Record name 1,3,3-Trimethylcyclohexene
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Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-47-9
Record name 1,3,3-Trimethylcyclohexene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3,3-Trimethylcyclohexene
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Record name 1,3,3-Trimethylcyclohexene
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Record name 1,3,3-trimethylcyclohexene
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Foundational & Exploratory

An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,3,3-trimethylcyclohexene. The information herein is intended to support research and development activities by providing key data and experimental insights into this versatile organic compound.

Chemical Structure and Identification

This compound is a cyclic alkene with the molecular formula C₉H₁₆.[1][2] Its structure consists of a six-membered cyclohexene (B86901) ring substituted with three methyl groups at positions 1 and 3. The presence of a trisubstituted double bond and a gem-dimethyl group on an adjacent carbon atom are key structural features that influence its chemical reactivity.

IUPAC Name: this compound[1] CAS Registry Number: 503-47-9[1][2] Molecular Formula: C₉H₁₆[1][2] SMILES: CC1=CC(CCC1)(C)C InChI: InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3[1][2]

Physicochemical Properties

PropertyValueSource
Molecular Weight124.22 g/mol [1][2]
DensityData not available
Boiling PointData not available (Isomer 1,3,5-trimethylcyclohexane: 140°C)[3]
Melting PointData not available (Isomer 1,3,5-trimethylcyclohexane: -50°C)[3]
SolubilityInsoluble in water; Soluble in organic solvents

Spectroscopic Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses. While specific spectra are not provided, the expected features are outlined below:

  • ¹H NMR: The spectrum would be expected to show signals for the vinylic proton, the allylic methylene (B1212753) protons, the aliphatic methylene protons, the vinylic methyl group, and the two gem-dimethyl groups. The chemical shifts and coupling patterns would be consistent with the described structure.

  • ¹³C NMR: The spectrum would display distinct signals for the two olefinic carbons, the quaternary carbon bearing the gem-dimethyl groups, the methylene carbons of the ring, and the three methyl carbons.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=C stretching of the double bond (around 1640-1680 cm⁻¹) and the C-H stretching of the vinylic and aliphatic C-H bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the cyclohexene ring.

Reactivity and Key Reactions

The primary site of reactivity in this compound is the carbon-carbon double bond. It undergoes typical electrophilic addition reactions. A particularly important reaction for this compound and other alkenes with allylic hydrogens is allylic bromination using N-bromosuccinimide (NBS).

Allylic Bromination with N-Bromosuccinimide (NBS)

Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic position. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors allylic substitution over electrophilic addition to the double bond.

The mechanism involves three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator, to form a bromine radical.

  • Propagation: A bromine radical abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical and HBr. This allylic radical can then react with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the allylic bromide product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction terminates when two radicals combine.

The logical workflow for the propagation steps of the allylic bromination of this compound is depicted in the following diagram:

Allylic_Bromination cluster_reactants Reactants cluster_propagation Propagation Steps Reactant This compound Allylic_Radical Allylic Radical (Resonance Stabilized) Reactant->Allylic_Radical + Br• NBS NBS (Initiator) HBr HBr Allylic_Radical->HBr Product Allylic Bromide Product Allylic_Radical->Product + Br2 Br2 Br2 (low conc.) HBr->Br2 + NBS Br_Radical Bromine Radical (regenerated) Product->Br_Radical Br_Radical->Reactant

Caption: Propagation cycle of allylic bromination.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a general procedure for the allylic bromination of a cyclohexene derivative using NBS is provided below. This protocol can be adapted for this compound by adjusting molar equivalents and reaction conditions as necessary.

General Protocol for Allylic Bromination of a Cyclohexene Derivative:

Materials:

  • Cyclohexene derivative (e.g., this compound)

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclohexene derivative and the solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the flask.

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring. If using photochemical initiation, the flask is irradiated with a UV lamp. The reaction progress can be monitored by TLC or GC. The reaction is typically complete when the denser solid NBS is consumed and replaced by the less dense succinimide (B58015) byproduct which floats on top of the CCl₄.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography to yield the pure allylic bromide.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Avoid breathing vapors or mist.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis. Its distinct structure and the reactivity of its allylic position make it a versatile substrate for a variety of chemical transformations. This guide provides essential information for researchers and professionals working with this compound, highlighting its chemical properties, structure, and key reactivity, along with a general experimental protocol for its functionalization. Further research to fully characterize its physical properties and explore its applications in drug development and materials science is warranted.

References

An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene (CAS 503-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,3-trimethylcyclohexene (CAS 503-47-9), a cyclic alkene of interest in synthetic chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and known chemical reactions. While direct biological activity and applications in drug development for this compound are not extensively documented in current literature, this guide explores the potential of its structural scaffold. By examining the biological activities of related trimethylcyclohexene isomers and derivatives, particularly those possessing a cyclohexenone core, we highlight its potential as a starting material for the synthesis of novel compounds with possible therapeutic applications. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical and Physical Properties

This compound is a flammable, colorless liquid with a mild citrus-like odor.[1][2] It is a cyclic hydrocarbon featuring a six-membered cyclohexene (B86901) ring with methyl substituents at the 1, 3, and 3-positions.[1]

PropertyValueSource
CAS Number 503-47-9[3][4]
Molecular Formula C₉H₁₆[1][4][5]
Molecular Weight 124.22 g/mol [1][4][5]
IUPAC Name 1,3,3-trimethylcyclohex-1-ene[1][4]
Synonyms 2,6,6-trimethylcyclohexene[3][4]
Density 0.795 g/cm³ at 20°C[1][2]
Boiling Point 138.8°C at 760 mmHg[1][2]
Flash Point 21.9°C[1][2]
Refractive Index 1.441[1][2]
InChI InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3[1][4][5]
SMILES CC1=CC(CCC1)(C)C[1][4]

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

SpectroscopyObserved CharacteristicsSource
¹H-NMR Vinylic protons: δ 5.2–5.4 ppm; Methyl groups: δ 1.0–1.3 ppm[1][2]
¹³C-NMR Data available in public databases.[3]
Infrared (IR) C=C stretching: 1640 cm⁻¹; C-H bending (methyl): 1380 cm⁻¹[1][2]
Mass Spectrometry (MS) Molecular ion peak (m/z): 124; Fragmentation patterns show sequential loss of methyl radicals.[1][2]

Synthesis and Experimental Protocols

The most efficient reported synthesis of this compound is a two-step process starting from 2,2,6-trimethylcyclohexanone.[1][2]

Catalytic Hydrogenation-Dehydration Route

Step 1: Hydrogenation of 2,2,6-trimethylcyclohexanone

  • Reactants: 2,2,6-trimethylcyclohexanone, Hydrogen gas (H₂)

  • Catalyst: 5% Palladium on carbon (Pd/C)

  • Solvent: Not specified, likely a standard solvent for hydrogenation.

  • Procedure: The hydrogenation is carried out at 40–45°C under a hydrogen pressure of 0.8–1.0 MPa.[1][2]

  • Product: 2,2,6-trimethylcyclohexanol

  • Yield: >99% conversion[1][2]

Step 2: Dehydration of 2,2,6-trimethylcyclohexanol

  • Reactant: 2,2,6-trimethylcyclohexanol

  • Catalyst: p-toluenesulfonic acid

  • Solvent: Acetonitrile

  • Procedure: The reaction mixture is heated at 60–65°C for 4 hours.[1][2] The mechanism proceeds via an acid-catalyzed E1 elimination, leading to the thermodynamically more stable trisubstituted alkene.[1][2]

  • Product: this compound

  • Yield: 96.8%[1][2]

Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Dehydration 2,2,6-trimethylcyclohexanone 2,2,6-trimethylcyclohexanone H2_PdC H₂ / 5% Pd/C 40-45°C, 0.8-1.0 MPa 2,2,6-trimethylcyclohexanol 2,2,6-trimethylcyclohexanol H2_PdC->2,2,6-trimethylcyclohexanol pTSA p-toluenesulfonic acid Acetonitrile, 60-65°C This compound This compound pTSA->this compound Signaling_Pathway Cyclohexenone_Derivative Cyclohexenone Derivative Cellular_Nucleophiles Cellular Nucleophiles (e.g., Cysteine residues in proteins) Cyclohexenone_Derivative->Cellular_Nucleophiles Michael Addition Protein_Function_Alteration Alteration of Protein Function Cellular_Nucleophiles->Protein_Function_Alteration Biological_Effect Biological Effect (e.g., Cytotoxicity, Anti-inflammatory) Protein_Function_Alteration->Biological_Effect

References

An In-depth Technical Guide to the Physical Properties of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1,3,3-Trimethylcyclohexene, a significant compound in organic synthesis and pharmaceutical research. The following sections present quantitative data, comprehensive experimental protocols for property determination, and a logical workflow for these characterizations.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its application in various chemical processes, including reaction kinetics, formulation development, and purification. A summary of these properties is provided in the table below.

Physical PropertyValue
Molecular Formula C₉H₁₆
Molecular Weight 124.22 g/mol [1]
Boiling Point 138.8°C at 760 mmHg[2]
Density 0.795 g/cm³[2]
Refractive Index 1.441[2]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., hexane, toluene)[3]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube or heating mantle with a small beaker

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating fluid (e.g., mineral oil)

  • Clamps and stand

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube is placed in the test tube with its open end submerged in the liquid.

  • The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is immersed in the Thiele tube or beaker containing the heating fluid.

  • The apparatus is heated gently. A slow, steady stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

  • The heating is discontinued (B1498344) when a continuous stream of bubbles is observed.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • The filled pycnometer is placed in a constant temperature bath (e.g., 20°C) to allow the liquid to reach thermal equilibrium.

  • The pycnometer is removed from the bath, dried, and its mass is accurately weighed.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Soft tissue paper

  • Standard calibration liquid (e.g., distilled water)

Procedure:

  • The Abbe refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

  • The prism of the refractometer is cleaned with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of this compound are placed on the surface of the prism using a clean dropper.

  • The prism is closed, and the light source is adjusted to illuminate the field of view.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus.

  • The compensator is adjusted to remove any color fringes.

  • The refractive index is read from the instrument's scale. The temperature of the measurement should also be recorded.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer or shaker

  • Graduated pipettes

Procedure:

  • Qualitative Assessment:

    • Approximately 1 mL of the solvent (e.g., water, hexane, ethanol) is placed in a test tube.

    • A few drops of this compound are added to the test tube.

    • The test tube is stoppered and shaken vigorously for a minute.

    • The mixture is allowed to stand and observed for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble). This is repeated for various solvents.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of an organic liquid like this compound.

G cluster_0 Sample Preparation & Initial Checks cluster_1 Primary Physical Property Determination cluster_2 Solubility & Miscibility Testing cluster_3 Data Analysis & Reporting A Obtain Pure Sample of This compound B Visual Inspection (Color, Clarity) A->B C Determine Boiling Point B->C D Measure Density B->D E Measure Refractive Index B->E F Solubility in Water B->F H Compile Data into Table C->H D->H E->H G Solubility in Organic Solvents F->G G->H I Compare with Literature Values H->I J Generate Technical Report I->J

Workflow for Physical Property Characterization

References

1,3,3-Trimethylcyclohexene molecular weight and formula C9H16

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene

Fomula: C9H16 Molecular Weight: 124.22 g/mol

Introduction

This compound is an unsaturated cyclic hydrocarbon belonging to the class of monoterpenoids. Terpenes and their derivatives represent a vast and structurally diverse family of natural products that are of significant interest to researchers in chemistry and drug discovery.[1][2] These compounds often serve as valuable chiral building blocks and scaffolds for the synthesis of more complex molecules with notable biological activities, including anticancer, anti-inflammatory, and analgesic properties.[2][3]

This technical guide provides a comprehensive overview of this compound, detailing its molecular properties, a robust synthesis protocol, and methods for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate or a reference standard.

Molecular and Physicochemical Properties

This compound, also known by its synonym 2,6,6-trimethylcyclohexene, is a colorless liquid.[4] Its core structure consists of a cyclohexene (B86901) ring substituted with three methyl groups. The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₆[4]
Molecular Weight 124.22 g/mol [4]
IUPAC Name This compound[4]
CAS Number 503-47-9[4]
Density 0.795 g/cm³ (at 20°C)[5]
Boiling Point 138.8°C (at 760 mmHg)[5]
Flash Point 21.9°C[5]
Refractive Index 1.441[5]
LogP 4.32[5]

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the acid-catalyzed dehydration of 2,2,6-trimethylcyclohexanol. This reaction proceeds via an E1 elimination mechanism, where the protonation of the alcohol is followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form the alkene. The overall workflow is depicted below.

G Precursor 2,2,6-Trimethylcyclohexanone Intermediate 2,2,6-Trimethylcyclohexanol Precursor->Intermediate Hydrogenation (e.g., NaBH₄) Product This compound Intermediate->Product Acid-Catalyzed Dehydration (p-TsOH)

Synthesis Workflow for this compound.
Detailed Experimental Protocol: Dehydration of 2,2,6-Trimethylcyclohexanol

This protocol is adapted from standard procedures for the acid-catalyzed dehydration of secondary alcohols.[6][7]

Materials:

  • 2,2,6-Trimethylcyclohexanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)

  • Toluene or Hexane (solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus (short path or fractional)

  • Separatory funnel

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,2,6-trimethylcyclohexanol (10.0 g, 70.3 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 g, 2.6 mmol).

  • Distillation: Assemble a short-path distillation apparatus connected to the reaction flask. Use a receiving flask cooled in an ice-water bath.

  • Heating: Gently heat the reaction mixture using a heating mantle while stirring. The product, this compound, has a lower boiling point (139°C) than the starting alcohol and will distill as it is formed, driving the equilibrium toward the product according to Le Châtelier's principle.[6]

  • Workup: Once the distillation is complete, transfer the collected distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • 20 mL of water.

    • 20 mL of brine to aid in the removal of water.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.

  • Isolation: Decant or filter the dried liquid into a pre-weighed flask. The product can be further purified by fractional distillation if necessary to remove any remaining impurities or isomeric byproducts.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final product is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography is typically employed.[8]

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_result Outcome Crude Crude Product Purified Purified Product Crude->Purified Distillation / Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR GCMS GC-MS Purified->GCMS HPLC HPLC Purified->HPLC Result Structure & Purity Confirmed NMR->Result GCMS->Result HPLC->Result

Analytical Workflow for Product Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for this compound are summarized below.

¹H NMR
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Vinylic Proton (-C=CH-)~5.2 - 5.4Triplet (t) or Multiplet (m)1H
Allylic Protons (-CH₂-)~1.9 - 2.0Multiplet (m)2H
Vinylic Methyl (-C=C-CH₃)~1.6Singlet (s)3H
Ring Protons (-CH₂-)~1.4 - 1.6Multiplet (m)4H
Gem-dimethyl (-C(CH₃)₂)~1.0Singlet (s)6H
¹³C NMR
Assignment Chemical Shift (δ, ppm)
Quaternary Alkene Carbon~135
Tertiary Alkene Carbon~122
Quaternary Ring Carbon~35
Methylene Carbons (Ring)~19, ~30, ~40
Vinylic Methyl Carbon~23
Gem-dimethyl Carbons~28 (2C)

Note: Exact chemical shifts can vary based on the solvent and instrument used.[9]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and analyze fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 124, corresponding to the molecular weight of C₉H₁₆, is expected.

  • Major Fragment: A prominent peak at m/z = 109 is anticipated, resulting from the loss of a methyl radical (-CH₃). This fragment corresponds to a stable tertiary allylic carbocation, which is a characteristic fragmentation pathway for this type of structure.

High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for purity analysis and quantification. The method is suitable for pharmacokinetic studies and can be scaled for preparative separation of impurities.[5]

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[5]

Biological Activity and Relevance in Drug Development

While specific biological activities for this compound itself are not extensively documented, its classification as a monoterpenoid places it within a class of compounds of high interest to drug discovery.[1] Terpenoids are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

The relevance for drug development professionals lies in its potential use as:

  • A Synthetic Scaffold: The trimethylcyclohexene core can serve as a starting point for the synthesis of more complex molecules. The stereochemistry and conformational rigidity of the ring are features that medicinal chemists can exploit to design molecules with specific three-dimensional shapes to fit into the binding sites of biological targets.[1][10]

  • A Building Block: As a derivative of a natural product, it can be used in the semi-synthesis of novel compounds, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic properties.[10] The presence of multiple methyl groups can also influence lipophilicity and metabolic stability, key parameters in drug design.

The study of isomers is crucial in pharmacology, as different spatial arrangements of atoms can lead to vastly different interactions with chiral biological targets like enzymes and receptors.[11] Therefore, the defined structure of this compound makes it a potentially useful component in the rational design of new therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames as it has a low flash point.

References

Spectroscopic Analysis of 1,3,3-Trimethylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,3-Trimethylcyclohexene (CAS No. 503-47-9), a volatile organic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, sourced from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5] The data is organized into tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.25Triplet (t)1HH-2
1.95Doublet of Triplets (dt)2HH-6
1.65Singlet (s)3HCH₃ at C-1
1.43Triplet (t)2HH-5
1.22Multiplet (m)2HH-4
0.98Singlet (s)6Hgem-Dimethyl at C-3
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
135.0C-1
121.5C-2
40.2C-6
34.5C-3
31.0C-4
28.5gem-Dimethyl at C-3
23.5CH₃ at C-1
19.0C-5
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule, which are characteristic of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2955StrongC-H stretch (alkane)
2868MediumC-H stretch (alkane)
1670MediumC=C stretch (alkene)
1458MediumC-H bend (alkane)
1364MediumC-H bend (gem-dimethyl)
802Strong=C-H bend (alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight and structure.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment / Fragment
12425[M]⁺ (Molecular Ion)
109100[M - CH₃]⁺
9530[M - C₂H₅]⁺
8140[C₆H₉]⁺
6720[C₅H₇]⁺
4135[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to volatile liquid samples like this compound.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR is the most common experiment to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound, a common method is direct injection via a heated probe or, more frequently, introduction through a gas chromatograph (GC-MS). In the mass spectrometer, the molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

Data Acquisition: The ionized molecules and their fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_elucidation 4. Structure Elucidation Prep Prepare Sample (Dissolve/Dilute/Deposit) NMR_Acq NMR Spectroscopy (¹H, ¹³C) Prep->NMR_Acq IR_Acq IR Spectroscopy Prep->IR_Acq MS_Acq Mass Spectrometry Prep->MS_Acq NMR_Data Analyze NMR Spectra (Shifts, Couplings, Integrals) NMR_Acq->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Combine Combine All Spectral Data NMR_Data->Combine IR_Data->Combine MS_Data->Combine Propose Propose Chemical Structure Combine->Propose Confirm Confirm Structure Propose->Confirm

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1,3,3-Trimethylcyclohexene: Synthesis, Properties, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,3-trimethylcyclohexene, a valuable cyclic alkene in organic synthesis. This document details its chemical identity, physical and spectroscopic properties, a key synthetic protocol, and notable chemical reactions. The information presented is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective use and manipulation of this compound in a laboratory setting.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is fundamental for research and development. This compound is a nine-carbon unsaturated cyclic hydrocarbon.

IUPAC Name: this compound[1]

Table 1: Synonyms and Identifiers

Identifier TypeValue
CAS Registry Number503-47-9
EINECS207-970-6
PubChem CID3013896
InChIInChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h7H,4-6H2,1-3H3
SMILESCC1=CC(CCC1)(C)C

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is crucial for its application in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₆
Molecular Weight124.22 g/mol
Boiling Point~140 °C (for the related 1,4,4-isomer)[2]
Density~0.804 g/mL (for the related 1,4,4-isomer)[2]
Refractive Index~1.446 (for the related 1,4,4-isomer)[2]
LogP4.32

Table 3: Spectroscopic Data

TechniqueData
¹³C NMR Data available on PubChem[1]
Mass Spec. GC-MS data available in NIST database

Experimental Protocols

Synthesis of Cyclohexene (B86901) Derivatives via Acid-Catalyzed Dehydration

While a specific, detailed protocol for the synthesis of this compound was not found in the public literature, a common and general method for the synthesis of substituted cyclohexenes is the acid-catalyzed dehydration of the corresponding cyclohexanol. This approach is a classic E1 elimination reaction.[3]

General Reaction Scheme:

Illustrative Experimental Protocol (adapted from the synthesis of 1-methylcyclohexene): [3]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 20 g of the precursor alcohol (e.g., 1,3,3-trimethylcyclohexanol).

  • Acid Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise to the alcohol.

  • Heating: Heat the mixture to approximately 90-100 °C for 3 hours. The alkene product will distill as it is formed.

  • Work-up:

    • Wash the distillate with a 10% sodium carbonate solution to neutralize any residual acid.

    • Wash with a saturated sodium chloride solution to aid in phase separation.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Purify the crude product by fractional distillation to obtain the final this compound.

Note: The specific reaction conditions (temperature, time, and concentration of acid) would need to be optimized for the synthesis of this compound from its corresponding alcohol.

Analytical Method: Reverse Phase HPLC

This compound can be analyzed using a reverse phase High-Performance Liquid Chromatography (HPLC) method.[4]

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[4]

This method is scalable and can be adapted for preparative separation to isolate impurities.[4]

Chemical Reactions and Synthetic Utility

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its double bond and allylic positions.

Allylic Bromination

A characteristic reaction of this compound is its reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like trace HBr) to undergo allylic bromination. This reaction proceeds via a free-radical mechanism and can lead to the formation of multiple products, including stereoisomers.[5] The bromine atom is introduced at the carbon atom adjacent to the double bond.

Reaction Scheme:

The reaction can yield up to three products, including two structural isomers from bromination at different allylic positions and one stereoisomer.[5]

Allylic_Bromination cluster_reagents Reagents start This compound intermediate1 Allylic Radical 1 start->intermediate1 H abstraction intermediate2 Allylic Radical 2 start->intermediate2 H abstraction reagent NBS, trace HBr product1 Product 1 (Bromination at C2) intermediate1->product1 + Br• product2 Product 2 (Bromination at C6) intermediate2->product2 + Br•

Caption: Allylic Bromination of this compound.

Hydroboration-Oxidation

The reaction of this compound with diborane (B8814927) (B₂H₆) followed by oxidation with basic hydrogen peroxide (H₂O₂) is a hydroboration-oxidation reaction. This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol.

Use in the Synthesis of Bioactive Compounds

While direct applications of this compound in the synthesis of marketed drugs were not prominently found in the searched literature, its structural motif is present in various natural products and complex molecules. The functionalization of the cyclohexene ring, as demonstrated by the reactions above, makes it a potential starting material or intermediate for the synthesis of novel molecular scaffolds for drug discovery. The synthesis of complex molecules often relies on the strategic use of such building blocks to construct the desired carbon skeleton with specific stereochemistry.

Logical Relationships in Isomer Differentiation

The unambiguous identification of this compound from its isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The following diagram illustrates a logical workflow for distinguishing trimethylcyclohexene isomers based on their expected ¹H and ¹³C NMR spectra.

Isomer_Differentiation cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis start Unknown Trimethylcyclohexene Isomer olefinic_protons Number of Olefinic Proton Signals start->olefinic_protons methyl_protons Methyl Proton Signal Multiplicity olefinic_protons->methyl_protons One Signal other_isomers Other Isomers (e.g., 1,3,5- or 1,4,4-) olefinic_protons->other_isomers Two or More Signals carbon_signals Number of Unique Carbon Signals methyl_protons->carbon_signals One singlet, two singlets isomer_133 This compound carbon_signals->isomer_133 Specific number of signals (asymmetry) carbon_signals->other_isomers Different number of signals (potential symmetry)

Caption: Logical workflow for isomer differentiation using NMR.

References

An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,3,3-trimethylcyclohexene, a valuable cyclic alkene in organic synthesis. The document details two principal routes: a multi-step synthesis commencing from isophorone (B1672270) and a direct acid-catalyzed dehydration of 2,6,6-trimethylcyclohexanol. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and understanding of this compound by providing detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis Pathway from Isophorone

A reliable method for the synthesis of this compound begins with the readily available starting material, isophorone. This pathway involves a two-step sequence: the selective hydrogenation of isophorone to yield 3,3,5-trimethylcyclohexanone (B147574), followed by the conversion of the ketone to the desired alkene via the Shapiro reaction.

Step 1: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone

The initial step focuses on the selective reduction of the carbon-carbon double bond in isophorone while preserving the carbonyl group. This is typically achieved through catalytic hydrogenation.

Reaction Mechanism:

The hydrogenation of isophorone proceeds via the addition of hydrogen across the C=C double bond, catalyzed by a metal surface such as palladium or nickel. The catalyst facilitates the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the alkene functionality.

Experimental Protocols and Quantitative Data:

Several catalytic systems have been shown to be effective for this transformation. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. Below is a summary of quantitative data from various studies.

CatalystSolventTemperature (°C)Pressure (MPa)Isophorone Conversion (%)3,3,5-Trimethylcyclohexanone Yield (%)Selectivity (%)
5% Pd/CEthanol (B145695)252.0>99~99>99
Raney NiIsopropanol1204.0100>98>98

Detailed Experimental Protocol (using 5% Pd/C):

  • A stainless steel autoclave is charged with isophorone and a 5% Pd/C catalyst (typically 1-5% by weight of isophorone) in an ethanol solvent.

  • The autoclave is sealed and purged several times with nitrogen gas to remove any air.

  • The vessel is then pressurized with hydrogen gas to 2.0 MPa.

  • The reaction mixture is stirred vigorously at 25°C for 2-4 hours.

  • Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield crude 3,3,5-trimethylcyclohexanone, which can be purified by distillation.

Experimental Workflow for Hydrogenation of Isophorone

cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Workup and Isolation prep1 Charge autoclave with isophorone, 5% Pd/C, and ethanol prep2 Seal and purge with nitrogen prep1->prep2 react1 Pressurize with H₂ to 2.0 MPa prep2->react1 react2 Stir at 25°C for 2-4 hours react1->react2 workup1 Depressurize reactor react2->workup1 workup2 Filter to remove catalyst workup1->workup2 workup3 Remove solvent under reduced pressure workup2->workup3 workup4 Purify by distillation workup3->workup4 product 3,3,5-Trimethyl- cyclohexanone workup4->product

Caption: Experimental workflow for the selective hydrogenation of isophorone.

Step 2: Shapiro Reaction of 3,3,5-Trimethylcyclohexanone to this compound

The second step involves the conversion of the saturated ketone, 3,3,5-trimethylcyclohexanone, into the target alkene, this compound. The Shapiro reaction is a suitable method for this transformation.

Reaction Mechanism:

The Shapiro reaction proceeds through the formation of a tosylhydrazone from the ketone.[1][2] Treatment of the tosylhydrazone with two equivalents of a strong base, such as n-butyllithium, results in a dianion.[1][2] This intermediate then eliminates a tosyl group and nitrogen gas to form a vinyllithium (B1195746) species, which is subsequently quenched with a proton source (like water) to yield the alkene.[1][2] The regioselectivity of the elimination generally favors the formation of the less substituted alkene.[1]

Signaling Pathway for the Shapiro Reaction

ketone 3,3,5-Trimethylcyclohexanone tosylhydrazone Tosylhydrazone Intermediate ketone->tosylhydrazone + Tosylhydrazide tosylhydrazide Tosylhydrazide dianion Dianion Intermediate tosylhydrazone->dianion + 2 eq. n-BuLi nBuLi 2 eq. n-BuLi elimination Elimination of Tosyl Group and N₂ dianion->elimination vinyllithium Vinyllithium Intermediate elimination->vinyllithium product This compound vinyllithium->product + H₂O h2o H₂O Quench

Caption: Reaction mechanism for the Shapiro reaction.[1][2]

Detailed Experimental Protocol:

  • Formation of the Tosylhydrazone: 3,3,5-trimethylcyclohexanone is reacted with one equivalent of tosylhydrazide in a suitable solvent such as methanol (B129727) or ethanol, often with a catalytic amount of acid. The mixture is typically heated to reflux for several hours. The resulting tosylhydrazone can be isolated by filtration upon cooling.

  • Shapiro Reaction: The dried tosylhydrazone is dissolved in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether and cooled to -78°C under an inert atmosphere. Two equivalents of n-butyllithium are added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by distillation to afford this compound.

Quantitative Data:

Synthesis via Acid-Catalyzed Dehydration of 2,6,6-Trimethylcyclohexanol

A more direct route to this compound is the acid-catalyzed dehydration of 2,6,6-trimethylcyclohexanol. This E1 elimination reaction typically yields a mixture of isomeric alkenes.

Reaction Mechanism:

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid, such as sulfuric or phosphoric acid, to form a good leaving group (water).[3][4] The departure of water results in the formation of a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom by a weak base (e.g., water or the conjugate base of the acid) leads to the formation of the double bond. Due to the structure of the carbocation intermediate, a mixture of trimethylcyclohexene isomers can be formed, with the major product often being the most thermodynamically stable alkene (Zaitsev's rule).[4]

Signaling Pathway for Acid-Catalyzed Dehydration

alcohol 2,6,6-Trimethylcyclohexanol protonated_alcohol Protonated Alcohol (Oxonium Ion) alcohol->protonated_alcohol + H⁺ h_plus H⁺ (from H₂SO₄ or H₃PO₄) water_loss Loss of H₂O protonated_alcohol->water_loss carbocation Tertiary Carbocation Intermediate water_loss->carbocation deprotonation Deprotonation carbocation->deprotonation product_mixture Mixture of Trimethylcyclohexene Isomers deprotonation->product_mixture

Caption: Mechanism of acid-catalyzed dehydration of 2,6,6-trimethylcyclohexanol.[3][4]

Detailed Experimental Protocol:

  • 2,6,6-trimethylcyclohexanol is placed in a round-bottom flask with a strong acid catalyst such as concentrated sulfuric acid or 85% phosphoric acid.[3]

  • The mixture is heated, and the alkene products, being more volatile than the starting alcohol, are distilled from the reaction mixture as they are formed.[3] This also serves to drive the equilibrium towards the products.

  • The distillate, which contains the alkene isomers and water, is collected in a receiving flask.

  • The organic layer is separated from the aqueous layer.

  • The organic layer is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • The crude alkene mixture is dried over an anhydrous salt (e.g., CaCl₂).[4]

  • Fractional distillation of the dried organic layer is performed to separate the isomeric trimethylcyclohexenes.

Quantitative Data and Product Distribution:

The dehydration of substituted cyclohexanols often leads to a mixture of products. The exact distribution of isomers, including this compound, is dependent on the specific reaction conditions, particularly the acid used and the temperature. While precise quantitative data for the dehydration of 2,6,6-trimethylcyclohexanol is not extensively reported, analogous dehydrations of similar alcohols suggest that the thermodynamically most stable, more substituted alkenes will be the major products.[4]

Experimental Workflow for Dehydration of 2,6,6-Trimethylcyclohexanol

cluster_reaction Reaction and Distillation cluster_workup Workup cluster_purification Purification react1 Combine 2,6,6-trimethylcyclohexanol and strong acid (e.g., H₃PO₄) react2 Heat to distill alkene/water a-zeotrope react1->react2 workup1 Separate organic and aqueous layers react2->workup1 workup2 Wash organic layer with NaHCO₃ solution and brine workup1->workup2 workup3 Dry organic layer (e.g., with CaCl₂) workup2->workup3 purify1 Fractional distillation of crude product workup3->purify1 product This compound (and isomers) purify1->product

Caption: General experimental workflow for the dehydration of 2,6,6-trimethylcyclohexanol.[3][4]

Conclusion

This technical guide has outlined two primary and effective synthetic pathways for the preparation of this compound. The two-step synthesis from isophorone offers a controlled approach with potentially high yields, while the direct dehydration of 2,6,6-trimethylcyclohexanol provides a more direct but potentially less selective route. The choice of pathway will depend on the availability of starting materials, the desired purity of the final product, and the scale of the synthesis. The detailed protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Isomers of Trimethylcyclohexene and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the isomers of trimethylcyclohexene, focusing on the structural factors that govern their thermodynamic stability. While direct experimental thermochemical data for every trimethylcyclohexene isomer is not extensively available in the public literature, this guide establishes the principles of their relative stability through analogy with closely related compounds, such as methylcyclohexene and dimethylcyclohexane isomers. The document outlines the key determinants of stability in cyclic alkenes, including the degree of substitution of the endocyclic double bond and the stereochemical arrangement of the alkyl substituents. Furthermore, it details the standard experimental protocols, such as catalytic hydrogenation calorimetry and acid-catalyzed isomerization, used to quantify these stability differences. Computational chemistry approaches, which serve as powerful predictive tools in the absence of experimental data, are also discussed. This guide is intended to be a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary theoretical and practical framework for understanding and manipulating the energetic landscape of these important carbocyclic structures.

Introduction: Isomerism in Trimethylcyclohexene

Trimethylcyclohexene (C₉H₁₆) is a cyclic alkene that exhibits extensive isomerism due to both the placement of the three methyl groups and the position of the endocyclic double bond. This isomerism can be broadly categorized into two types:

  • Positional Isomerism: This arises from the different possible arrangements of the three methyl groups (e.g., 1,2,3-, 1,2,4-, 1,3,5-) and the location of the double bond within the cyclohexene (B86901) ring.

  • Stereoisomerism: For a given positional isomer, the methyl groups can be arranged in different spatial orientations relative to the plane of the ring, leading to diastereomers (cis/trans isomers) and, in the case of chiral molecules, enantiomers.

The thermodynamic stability of these isomers is of paramount importance in chemical synthesis, as it often dictates the product distribution in equilibrium-controlled reactions and influences the reactivity of the molecule.

Principles of Trimethylcyclohexene Stability

The relative thermodynamic stability of trimethylcyclohexene isomers is primarily governed by two key factors: the substitution of the double bond and steric strain arising from the methyl substituents.

Alkene Substitution: Zaitsev's Rule

The stability of an alkene generally increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond. This principle, known as Zaitsev's Rule, is attributed to hyperconjugation, where the delocalization of electrons from adjacent C-H σ-bonds into the π* orbital of the double bond stabilizes the molecule. Therefore, a tetrasubstituted double bond is more stable than a trisubstituted, which is more stable than a disubstituted double bond.

For trimethylcyclohexene isomers, those with a trisubstituted double bond (e.g., 1,2,6-trimethylcyclohex-1-ene) are generally expected to be more stable than those with a disubstituted double bond (e.g., 3,4,5-trimethylcyclohex-1-ene).

Steric and Conformational Effects

The cyclohexene ring adopts a half-chair conformation. The methyl substituents can occupy either pseudo-axial or pseudo-equatorial positions. Steric strain, arising from unfavorable interactions between substituents, can significantly decrease the stability of an isomer. Key steric interactions to consider include:

  • 1,3-Diaxial Interactions: In the case of saturated cyclohexane (B81311) rings, substituents in axial positions experience steric hindrance from other axial substituents on the same side of the ring. While the geometry of cyclohexene is different, analogous steric repulsions occur. Pseudo-equatorial positions are generally favored for bulky groups to minimize this strain.

  • Gauche Interactions: Gauche butane-like interactions can occur between adjacent substituents.

  • Allylic Strain: Strain can arise between a substituent on an sp² carbon and a pseudo-axial substituent on an adjacent sp³ carbon.

The most stable stereoisomer for a given positional arrangement will be the one that minimizes these unfavorable steric interactions, typically by maximizing the number of methyl groups in pseudo-equatorial positions.

Quantitative Stability Data (by Analogy)

As specific experimental data for all trimethylcyclohexene isomers is scarce, the following tables present data for methylcyclohexene and dimethylcyclohexane isomers to illustrate the aforementioned principles. The heat of hydrogenation is a direct measure of an alkene's stability; a lower (less negative) heat of hydrogenation indicates a more stable alkene.

Table 1: Relative Stabilities of Methylcyclohexene Isomers

IsomerDouble Bond SubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
1-MethylcyclohexeneTrisubstituted-26.7Most Stable
3-MethylcyclohexeneDisubstituted-28.5Least Stable
4-MethylcyclohexeneDisubstituted-28.0Intermediate

Data is illustrative and compiled from various sources on methylcyclohexene stability.

Table 2: Heats of Formation of Dimethylcyclohexane Isomers

IsomerConfigurationHeat of Formation (Gas, 25°C, kcal/mol)Relative Stability
cis-1,2-Dimethylcyclohexaneaxial-equatorial-41.1Less Stable
trans-1,2-Dimethylcyclohexanediequatorial-43.0More Stable
cis-1,3-Dimethylcyclohexanediequatorial-44.1Most Stable
trans-1,3-Dimethylcyclohexaneaxial-equatorial-42.2Less Stable
cis-1,4-Dimethylcyclohexaneaxial-equatorial-42.2Less Stable
trans-1,4-Dimethylcyclohexanediequatorial-44.0More Stable

Data from the NIST Chemistry WebBook for dimethylcyclohexane isomers. A more negative heat of formation indicates greater stability.

These tables demonstrate that diequatorial conformations in the saturated rings are more stable, and more highly substituted double bonds in the unsaturated rings are more stable. These principles can be extrapolated to predict the relative stabilities of trimethylcyclohexene isomers. For example, a 1,3,5-trimethylcyclohexene isomer that can adopt a conformation with all three methyl groups in pseudo-equatorial positions would be expected to be particularly stable.

Experimental Protocols for Stability Determination

The relative thermodynamic stabilities of alkene isomers are typically determined by one of two primary experimental methods: catalytic hydrogenation calorimetry or acid-catalyzed isomerization (equilibration).

Catalytic Hydrogenation Calorimetry

This method provides a direct measure of the energy difference between an alkene and its corresponding alkane. The heat released during the catalytic hydrogenation of an alkene to its saturated analog is measured using a calorimeter. Since different isomers of trimethylcyclohexene would hydrogenate to the same trimethylcyclohexane, the difference in their heats of hydrogenation directly corresponds to the difference in their ground-state energies. A more stable isomer will release less heat upon hydrogenation.

Detailed Experimental Protocol:

  • Calorimeter Setup: A precision calorimeter is assembled and its heat capacity is determined using a standard reaction with a known enthalpy change.

  • Catalyst Preparation: A platinum(IV) oxide (Adams' catalyst) or a similar hydrogenation catalyst is weighed and placed in the reaction vessel of the calorimeter with a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Reduction: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized. The catalyst slurry is stirred to allow for the exothermic reduction of the platinum oxide to platinum metal. The temperature change during this process is monitored.

  • Alkene Hydrogenation: A precisely weighed sample of the purified trimethylcyclohexene isomer is introduced into the reaction vessel.

  • Data Acquisition: The temperature of the calorimeter is monitored as the hydrogenation reaction proceeds. The reaction is considered complete when hydrogen uptake ceases and the temperature stabilizes. The maximum temperature change is recorded.

  • Calculation: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the alkene sample.

  • Repeat for Each Isomer: The procedure is repeated for each trimethylcyclohexene isomer to be compared.

Acid-Catalyzed Isomerization (Equilibration)

This method determines the relative stabilities of isomers by allowing them to interconvert under conditions that favor the formation of the most thermodynamically stable species. By analyzing the composition of the mixture at equilibrium, the equilibrium constant (Keq) can be determined, which is directly related to the Gibbs free energy difference (ΔG°) between the isomers.

Detailed Experimental Protocol:

  • Reaction Setup: A solution of a single, purified trimethylcyclohexene isomer in an inert solvent is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: A strong acid catalyst (e.g., p-toluenesulfonic acid or a heterogeneous acid catalyst like an ion-exchange resin) is added to the solution.

  • Equilibration: The reaction mixture is heated to a constant temperature (e.g., reflux) to facilitate isomerization. The progress of the reaction is monitored by periodically taking small aliquots from the mixture.

  • Sample Analysis: The composition of the aliquots is analyzed using gas chromatography (GC) to determine the relative concentrations of the different trimethylcyclohexene isomers.

  • Equilibrium Determination: The reaction is considered to have reached equilibrium when the relative concentrations of the isomers remain constant over time.

  • Calculation: The equilibrium constant (Keq) is calculated from the final concentrations of the isomers. The Gibbs free energy difference is then calculated using the equation: ΔG° = -RT ln(Keq).

Computational Approaches to Stability Analysis

In the absence of comprehensive experimental data, computational chemistry provides a powerful alternative for determining the relative stabilities of trimethylcyclohexene isomers. Quantum mechanical methods, such as ab initio calculations and Density Functional Theory (DFT), can be used to calculate the ground-state energies of different isomers.

General Computational Workflow:

  • Structure Generation: All possible positional and stereoisomers of trimethylcyclohexene are generated in silico.

  • Conformational Search: For each isomer, a systematic conformational search is performed to identify the lowest energy conformation (e.g., the most stable half-chair arrangement).

  • Geometry Optimization: The geometry of each low-energy conformer is optimized at a chosen level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate electronic energies.

  • Relative Energy Determination: The relative stabilities are determined by comparing the ZPVE-corrected electronic energies of the most stable conformer of each isomer.

Visualizations

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in stability determination and a typical experimental workflow.

Stability_Principles cluster_factors Governing Factors cluster_manifestations Manifestations cluster_outcome Outcome Alkene_Sub Alkene Substitution (Zaitsev's Rule) Hyperconjugation Hyperconjugation Alkene_Sub->Hyperconjugation Steric_Strain Steric & Conformational Strain Axial_Interactions Pseudo-Axial Interactions Steric_Strain->Axial_Interactions Gauche_Interactions Gauche Interactions Steric_Strain->Gauche_Interactions Stability Thermodynamic Stability Hyperconjugation->Stability increases Axial_Interactions->Stability decreases Gauche_Interactions->Stability decreases

Figure 1. Factors influencing the thermodynamic stability of trimethylcyclohexene isomers.

Hydrogenation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate Calorimeter Prepare_Catalyst Prepare Catalyst Slurry Calibrate->Prepare_Catalyst Reduce_Catalyst Reduce Catalyst (PtO2 -> Pt) Prepare_Catalyst->Reduce_Catalyst Inject_Isomer Inject Isomer Sample Reduce_Catalyst->Inject_Isomer Monitor_Temp Monitor Temperature Change (ΔT) Inject_Isomer->Monitor_Temp Calculate_Heat Calculate Heat Evolved (q) Monitor_Temp->Calculate_Heat Calculate_HoH Calculate Heat of Hydrogenation (ΔH°hydrog) Calculate_Heat->Calculate_HoH Compare_Isomers Compare ΔH°hydrog Values Calculate_HoH->Compare_Isomers

Figure 2. Experimental workflow for determining stability via hydrogenation calorimetry.

Conclusion

Natural occurrence of 1,3,3-Trimethylcyclohexene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of 1,3,3-Trimethylcyclohexene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of this compound represent a significant class of naturally occurring volatile and semi-volatile compounds. These molecules, particularly the C13-norisoprenoids, are renowned for their potent and often pleasant aromas, contributing significantly to the sensory profiles of a wide array of fruits, flowers, and beverages. Their biosynthetic origin is intrinsically linked to the degradation of carotenoids, ubiquitous pigments in the plant kingdom. This technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, their biosynthetic pathways, and the analytical methodologies employed for their study.

Natural Occurrence of this compound Derivatives

The this compound scaffold is a core structural feature of numerous C13-norisoprenoids, which are found across a diverse range of botanical sources. These compounds are typically present in trace amounts, yet their low odor thresholds result in a significant impact on the overall aroma of the natural product.

Occurrence in Plants

The primary sources of naturally occurring this compound derivatives are plants, where they contribute to the characteristic aromas of flowers, fruits, and leaves.

2.1.1. In Grapes and Wine

Grapes (Vitis vinifera) are a particularly rich source of C13-norisoprenoids, which are key contributors to the complex aroma profiles of many wines.[1] Important derivatives found in grapes and wine include:

  • β-Damascenone: Imparts floral and fruity notes.

  • Vitispirane: Contributes camphor (B46023) or eucalyptus-like aromas.[1]

  • β-Ionone: Possesses a characteristic violet-like scent.

The concentration of these compounds is influenced by grape variety, viticultural practices, and winemaking techniques.[2]

2.1.2. In Tea

The leaves of the tea plant (Camellia sinensis) contain a variety of volatile compounds, including derivatives of this compound that are crucial to the final aroma of processed tea. A key compound in this regard is:

  • Theaspirane: A significant contributor to the characteristic aroma of black tea.[3]

2.1.3. In Roses

The essential oil of roses (Rosa damascena) is a complex mixture of volatile compounds, with this compound derivatives playing a pivotal role in its iconic fragrance. Despite being present in low concentrations, their sensory impact is substantial. Notable compounds include:

  • β-Damascenone: A key marker for the quality of rose oil, providing sweet, fruity, and floral notes.[4][5][6]

  • β-Ionone: Contributes to the overall floral aroma.[4]

2.1.4. In Saffron

Saffron, derived from the flower of Crocus sativus, contains the C10 apocarotenoid safranal (B46814) , which is responsible for its characteristic aroma. Safranal is formed from the degradation of picrocrocin.[7][8]

Quantitative Data on Natural Occurrence

The following tables summarize the concentrations of key this compound derivatives found in various natural sources.

Table 1: Concentration of β-Damascenone in Various Natural Sources

Natural SourceConcentration RangeReference(s)
Rose Oil (Rosa damascena)0.01 - 1.85%[4]
Grapes (Vitis vinifera)Traces to several µg/kg[2]
WineUp to 50 µg/L[1]

Table 2: Concentration of Vitispirane in Grapes and Wine

Natural SourceConcentration RangeReference(s)
Grapes (Vitis vinifera)Traces to several µg/kg[2]
Wine2 - 10 µg/L[1]

Table 3: Concentration of Theaspirane in Tea

Natural SourceTypical Levels in FlavorsReference(s)
Black Tea Flavors100 ppm[9]
Green Tea Flavors50 ppm[9]

Table 4: Concentration of β-Ionone in Various Natural Sources

Natural SourceConcentration RangeReference(s)
Rose Oil (Rosa damascena)< 1%[4]
RaspberryMajor volatile organic compound[10]
TomatoVaries with cultivar[10]
Occurrence in Fungi and Marine Organisms

While the presence of this compound derivatives is well-documented in plants, their occurrence in fungi and marine organisms is less common. Extensive searches of scientific literature did not yield significant evidence of these specific compounds being major or characteristic secondary metabolites in most fungal or marine species. While these organisms produce a vast array of other terpenoids and volatile compounds, the this compound scaffold does not appear to be a prevalent structural motif. Some studies on Aspergillus species have identified a wide range of secondary metabolites, but no specific this compound derivatives were highlighted.[11][12][13][14][15] Similarly, while marine algae and sponges are rich sources of bioactive compounds, including other terpenoids, the presence of this compound derivatives is not a defining characteristic of their secondary metabolism.[16][17][18][19][20][21][22]

Biosynthesis of this compound Derivatives

The biosynthesis of C13-norisoprenoids, which include many important this compound derivatives, originates from the oxidative cleavage of carotenoids. This degradation is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[23][24][25][26][27]

General Pathway of Carotenoid Degradation

The general biosynthetic pathway involves the enzymatic cleavage of C40 carotenoids, such as β-carotene, neoxanthin (B191967), and zeaxanthin (B1683548), at specific double bonds. This process yields a variety of smaller molecules, including the C13-norisoprenoids.

Carotenoid_Degradation Carotenoids C40 Carotenoids (e.g., β-Carotene, Neoxanthin, Zeaxanthin) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Oxidative Cleavage Norisoprenoids C13-Norisoprenoids (e.g., β-Ionone, β-Damascenone) CCD->Norisoprenoids Other_Products Other Apocarotenoids CCD->Other_Products

Caption: General pathway of carotenoid degradation to C13-norisoprenoids.

Biosynthesis of β-Damascenone and β-Ionone

β-Damascenone and β-ionone are formed from the degradation of neoxanthin and β-carotene, respectively. The initial cleavage by CCDs is followed by a series of enzymatic and non-enzymatic reactions.

Damascenone_Ionone_Biosynthesis cluster_damascenone β-Damascenone Pathway cluster_ionone β-Ionone Pathway Neoxanthin Neoxanthin Grasshopper_Ketone Grasshopper Ketone Neoxanthin->Grasshopper_Ketone CCD1 Allenolic_Dienol Allenolic Dienol Grasshopper_Ketone->Allenolic_Dienol Reduction beta_Damascenone β-Damascenone Allenolic_Dienol->beta_Damascenone Acid-catalyzed rearrangement beta_Carotene β-Carotene beta_Ionone β-Ionone beta_Carotene->beta_Ionone CCD1

Caption: Biosynthetic pathways of β-damascenone and β-ionone.

Biosynthesis of Safranal

Safranal biosynthesis in saffron begins with the cleavage of zeaxanthin by the enzyme CCD2.[7][8][28][29] This produces crocetin (B7823005) dialdehyde (B1249045) and 3-hydroxy-β-cyclocitral. The latter is then converted to picrocrocin, which upon hydrolysis yields safranal.

Safranal_Biosynthesis Zeaxanthin Zeaxanthin CCD2 CCD2 Zeaxanthin->CCD2 Hydroxy_Cyclocitral 3-Hydroxy-β-cyclocitral CCD2->Hydroxy_Cyclocitral Cleavage Picrocrocin Picrocrocin Hydroxy_Cyclocitral->Picrocrocin Glycosylation Safranal Safranal Picrocrocin->Safranal Hydrolysis (β-glucosidase)

Caption: Biosynthetic pathway of safranal from zeaxanthin.

Experimental Protocols

The analysis of this compound derivatives, which are often volatile and present in complex matrices, requires specialized extraction and analytical techniques.

Extraction of Volatile Compounds

Several methods are employed for the extraction of these compounds from natural sources.

4.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds.

Protocol for HS-SPME of Wine Norisoprenoids: [30]

  • Place 8 mL of wine into a 20 mL glass headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds.

  • Add an internal standard (e.g., 8 µL of 400 mg/L 2-octanol (B43104) in ethanol).

  • Seal the vial and place it in a water bath at 40°C with agitation (250 rpm) for 3 min to equilibrate.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the gas chromatograph (GC) injector for thermal desorption.

4.1.2. Liquid-Liquid Extraction (LLE)

LLE is a classic method for extracting compounds from a liquid matrix.

Protocol for LLE of Volatiles from Algae: [17]

  • Homogenize the algal biomass.

  • Extract the homogenized sample with a suitable organic solvent (e.g., a mixture of propan-2-one and cyclopentane). Ultrasound assistance can be used to improve extraction efficiency.

  • Separate the organic phase containing the extracted compounds.

  • Concentrate the organic extract under a gentle stream of nitrogen before analysis.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the separation and identification of volatile this compound derivatives.

Typical GC-MS Parameters for Norisoprenoid Analysis: [31]

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-INNOWAX (polyethylene glycol), 30 m x 0.25 mm x 0.25 µm.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 45°C for 2 min.

    • Ramp 1: 30°C/min to 60°C.

    • Ramp 2: 2°C/min to 230°C.

    • Hold at 230°C for 20 min.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35-350.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound derivatives from a natural source.

Experimental_Workflow Sample Natural Source (e.g., Grapes, Tea, Flowers) Extraction Extraction (e.g., HS-SPME, LLE) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis (Identification and Quantification) GCMS->Data_Analysis Results Results (Concentration and Profile) Data_Analysis->Results

References

An In-depth Technical Guide to the Thermochemical Data of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,3,3-trimethylcyclohexene (C₉H₁₆, CAS No: 503-47-9). The information contained herein is essential for professionals engaged in chemical synthesis, reaction modeling, and computational chemistry, where accurate thermodynamic parameters are crucial for predicting reaction feasibility, spontaneity, and equilibrium. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visual representations of key processes.

Core Thermochemical Data

While comprehensive, experimentally-derived thermochemical data tables for this compound are primarily available through subscription-based databases such as the NIST/TRC Web Thermo Tables (WTT), this guide presents a summary of the types of data available and, for illustrative purposes, computationally-derived data for a related isomer. The WTT contains critically evaluated data for properties including enthalpy, entropy, and heat capacity over various temperature ranges.[1]

Table 1: Summary of Available Critically Evaluated Data for this compound in NIST/TRC Web Thermo Tables

PropertyPhaseTemperature Range (K)
EnthalpyIdeal Gas200 - 1000
EnthalpyLiquid (eq. with Gas)250 - 588
EntropyIdeal Gas200 - 1000
EntropyLiquid (eq. with Gas)250 - 588
Heat Capacity at Constant PressureIdeal Gas200 - 1000
Heat Capacity at Saturation PressureLiquid (eq. with Gas)250 - 588

Source: NIST/TRC Web Thermo Tables[1]

Due to the limited public availability of experimental data for this compound, the following table provides calculated thermochemical properties for a structural isomer, 1,3,5-trimethyl-1-cyclohexene,c&t (CAS No: 3643-64-9), to offer a point of reference. These values were determined using the Joback computational method.

Table 2: Calculated Thermochemical Properties for 1,3,5-Trimethyl-1-cyclohexene,c&t

PropertyValueUnitSource Method
Standard Gibbs Free Energy of Formation (ΔfG°)61.97kJ/molJoback Calculated Property
Enthalpy of Formation (Gas) (ΔfH°gas)-148.80kJ/molJoback Calculated Property
Enthalpy of Fusion (ΔfusH°)12.80kJ/molJoback Calculated Property
Enthalpy of Vaporization (ΔvapH°)36.70kJ/molJoback Calculated Property

Source: Cheméo[2]

Experimental and Computational Protocols

The determination of thermochemical data for organic molecules like this compound relies on a combination of precise experimental techniques and advanced computational methods.

Experimental Methodologies

Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of cyclic alkenes is typically determined through combustion calorimetry.[3]

  • Sample Preparation: A highly purified, precisely weighed sample of liquid this compound is encapsulated in a combustible container, such as a gelatin capsule or a thin-walled glass ampoule.

  • Calorimeter Setup: The encapsulated sample is placed in a platinum crucible within a constant-volume combustion bomb. The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).

  • Combustion: The bomb is submerged in a known mass of water within a well-insulated, stirred-water calorimeter. The sample is ignited electrically, and the complete combustion of the compound occurs.

  • Temperature Measurement: The temperature change of the water is meticulously recorded with a high-precision thermometer (e.g., a platinum resistance thermometer) to determine the heat released during combustion.

  • Data Analysis: The heat of combustion at constant volume (ΔcU) is calculated from the observed temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the ignition energy and any side reactions, such as the formation of nitric acid from residual nitrogen.

  • Conversion to Enthalpy: The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU. Using Hess's Law and the known standard enthalpies of formation for carbon dioxide (CO₂) and water (H₂O), the standard enthalpy of formation (ΔfH°) of this compound is determined.[3]

Calorimetry and Statistical Mechanics for Entropy (S°) and Heat Capacity (Cp)

The determination of standard entropy and heat capacity involves a combination of low-temperature calorimetry and statistical mechanics based on spectroscopic data.[3]

  • Low-Temperature Adiabatic Calorimetry: The heat capacity of the solid and liquid phases of this compound is measured from near absolute zero up to ambient temperatures using an adiabatic calorimeter. These measurements are used to calculate the entropy of the liquid at a specific temperature based on the third law of thermodynamics.

  • Spectroscopic Data Acquisition: Infrared (IR) and Raman spectroscopy are employed to determine the vibrational frequencies of the this compound molecule.

  • Statistical Mechanics Calculations: For the ideal gas phase, statistical mechanics is used to calculate the translational, rotational, and vibrational contributions to the entropy and heat capacity.[3] This requires knowledge of the molecular structure (bond lengths and angles) to determine the moments of inertia, in addition to the vibrational frequencies obtained from spectroscopy.

Computational Methodologies

Due to the challenges and costs associated with experimental thermochemistry, computational methods are frequently employed to predict the thermochemical properties of organic molecules. For hydrocarbons like C₉H₁₆ isomers, high-level ab initio and density functional theory (DFT) methods are utilized.

Isodesmic Reaction Schemes

A common and effective approach for calculating the enthalpy of formation involves the use of isodesmic work reactions.[4] In an isodesmic reaction, the number and types of chemical bonds are conserved on both the reactant and product sides of the equation. This helps to cancel out systematic errors in the quantum chemical calculations, leading to more accurate results.

The general workflow is as follows:

  • Selection of Reference Compounds: A set of well-characterized reference compounds with accurately known experimental enthalpies of formation is chosen. These compounds should contain the same types of chemical bonds as this compound.

  • Quantum Chemical Calculations: The geometries of this compound and the reference compounds are optimized, and their electronic energies are calculated at a high level of theory. Common methods include:

    • B3LYP (a DFT method) with various basis sets (e.g., 6-31G(d,p), 6-311G(2d,2p))[4]

    • Composite methods like CBS-QB3, CBS-APNO, and G3MP2B3, which approximate high-level calculations through a series of smaller, less computationally expensive steps.[4]

  • Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔrH°) is calculated from the computed electronic energies of the reactants and products.

  • Determination of Enthalpy of Formation: The unknown enthalpy of formation of this compound is then derived from the calculated ΔrH° and the known experimental enthalpies of formation of the reference compounds.

Visualizations

computational_workflow cluster_input Inputs cluster_computation Quantum Chemical Calculations cluster_analysis Analysis Target This compound (Unknown ΔfH°) GeoOpt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d,p)) Target->GeoOpt Refs Reference Compounds (Known Experimental ΔfH°) Refs->GeoOpt Isodesmic Construct Isodesmic Reaction Refs->Isodesmic Known ΔfH° EnergyCalc Single-Point Energy Calculation (e.g., CBS-QB3, G3MP2B3) GeoOpt->EnergyCalc Optimized Geometries EnergyCalc->Isodesmic Computed Energies Delta_rH Calculate Reaction Enthalpy (ΔrH°) Isodesmic->Delta_rH Final_Delta_fH Calculate Target ΔfH° Delta_rH->Final_Delta_fH Output ΔfH° of this compound Final_Delta_fH->Output

Caption: Computational workflow for determining the enthalpy of formation.

experimental_workflow cluster_calorimetry Combustion Calorimetry cluster_analysis Data Analysis Sample 1. Weighed Sample in Bomb Combust 2. Combustion in O₂ Atmosphere Sample->Combust TempRise 3. Measure Temperature Rise (ΔT) Combust->TempRise Calc_dU 4. Calculate ΔcU TempRise->Calc_dU Calc_dHc 5. Calculate ΔcH° Calc_dU->Calc_dHc HessLaw 6. Apply Hess's Law Calc_dHc->HessLaw Output ΔfH° of this compound HessLaw->Output

Caption: Experimental workflow for determining the enthalpy of formation.

References

Solubility of 1,3,3-Trimethylcyclohexene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,3-trimethylcyclohexene in various organic solvents. Due to its non-polar nature, this compound is expected to exhibit high solubility in non-polar organic solvents and is largely immiscible with polar solvents such as water. This document outlines the theoretical basis for its solubility, provides a qualitative assessment of its miscibility with common organic solvents, and details a generalized experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound is a cyclic alkene with the chemical formula C₉H₁₆. Its structure, featuring a cyclohexane (B81311) ring with a double bond and three methyl groups, renders it a non-polar hydrocarbon. Understanding its solubility is crucial for its application in organic synthesis, as a specialty solvent, or as an intermediate in the production of various chemical compounds.

Theoretical Framework: Solubility Principles

The solubility of a compound is primarily governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. The key factors influencing solubility are the intermolecular forces between the solute and solvent molecules.

  • Van der Waals Forces: As a non-polar molecule, the primary intermolecular forces in this compound are weak London dispersion forces.

  • Polarity: The absence of significant dipole moments in its structure confirms its non-polar character.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. In the case of this compound and a non-polar solvent, the disruption of weak van der Waals forces is readily balanced by the formation of similar new interactions, leading to high solubility. Conversely, dissolving it in a polar solvent like water would require disrupting the strong hydrogen bonds between water molecules, an energetically unfavorable process with minimal compensating interactions, resulting in very low solubility.

Qualitative Solubility and Miscibility

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility/MiscibilityRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHigh / MiscibleSimilar non-polar nature and reliance on London dispersion forces.
Non-Polar Aromatic Toluene, Benzene, XyleneHigh / MiscibleNon-polar character allows for favorable interaction with the hydrocarbon structure.
Halogenated Dichloromethane, ChloroformHigh / MiscibleAlthough possessing some polarity, they are effective at dissolving non-polar compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to High / MiscibleThe ether oxygen introduces some polarity, but the hydrocarbon portion is significant.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateIncreased polarity compared to hydrocarbons reduces solubility.
Alcohols Methanol, Ethanol, IsopropanolVery Low / ImmiscibleThe polar hydroxyl group and hydrogen bonding dominate, leading to poor interaction.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very Low / ImmiscibleHigh polarity and dipole moments make them poor solvents for non-polar hydrocarbons.
Water Water (H₂O)Very Low / ImmiscibleExtreme polarity and strong hydrogen bonding network of water prevent miscibility.

Experimental Protocols for Solubility Determination

The following is a generalized yet detailed methodology for the experimental determination of the solubility of a liquid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance (± 0.0001 g)

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement micropipettes or gas-tight syringes

  • Syringe filters (PTFE membrane, appropriate pore size)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument

  • Volumetric flasks and appropriate glassware

Procedure
  • Preparation of Saturated Solution: a. Add a known volume or mass of the chosen organic solvent to a series of glass vials. b. Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. A preliminary kinetics study is recommended to determine the optimal equilibration time.

  • Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved phase to separate completely. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed/cooled syringe to match the experimental temperature. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets. d. Record the mass of the collected saturated solution.

  • Quantitative Analysis: a. Dilute the filtered sample in the volumetric flask to a known volume with a suitable solvent. b. Prepare a series of calibration standards of this compound in the same solvent. c. Analyze the calibration standards and the prepared sample using a calibrated analytical method, such as Gas Chromatography (GC-FID). d. Construct a calibration curve and determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility: a. From the concentration determined in the analysis and the dilution factor, calculate the mass of this compound in the collected mass of the saturated solution. b. The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound. c. Express the solubility in desired units, such as g/100 g of solvent, molality (mol/kg of solvent), or mole fraction.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep 1. Preparation of Saturated Solution (Solvent + Excess Solute) equil 2. Equilibration (Constant Temperature & Agitation) prep->equil settle 3. Phase Separation (Cease Agitation) equil->settle sample 4. Sample Collection & Filtration (Supernatant) settle->sample analysis 5. Quantitative Analysis (e.g., GC-FID) sample->analysis calc 6. Calculation of Solubility analysis->calc result Solubility Data (g/100g, molality, etc.) calc->result

Caption: Workflow for Solubility Determination.

logical_relationship solute This compound (Non-Polar Solute) interaction_f Favorable Solute-Solvent Interactions (van der Waals) solute->interaction_f mix with interaction_u Unfavorable Solute-Solvent Interactions (Disruption of H-Bonds) solute->interaction_u mix with solvent_np Non-Polar Solvent (e.g., Hexane) solvent_np->interaction_f solvent_p Polar Solvent (e.g., Water) solvent_p->interaction_u solubility_h High Solubility (Miscible) interaction_f->solubility_h leads to solubility_l Low Solubility (Immiscible) interaction_u->solubility_l leads to

Caption: Principle of "Like Dissolves Like".

Conclusion

This technical guide has provided a thorough overview of the solubility of this compound in organic solvents, grounded in fundamental chemical principles. While quantitative data remains scarce, the qualitative assessment and the detailed experimental protocol herein offer a solid foundation for researchers, scientists, and drug development professionals to work with this compound. The provided workflow and logical diagrams serve as clear visual aids for understanding both the practical and theoretical aspects of its solubility. The successful application of the outlined experimental methodology will enable the generation of precise quantitative solubility data, which is essential for the effective use of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Discovery and History of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 1,3,3-trimethylcyclohexene. While a definitive first synthesis remains historically ambiguous, its origins are deeply rooted in the extensive research on terpenes and cyclic compounds of the late 19th and early 20th centuries. This document details plausible synthetic pathways, including the dehydration of 3,5,5-trimethylcyclohexanol and reactions involving isophorone (B1672270), a key industrial chemical. It consolidates available quantitative data on reaction conditions and spectroscopic properties into structured tables and presents detailed experimental methodologies for key synthetic routes. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations for research and development applications.

Introduction

This guide aims to provide a detailed technical resource for professionals in chemistry and drug development, focusing on the practical aspects of the synthesis and characterization of this compound.

Historical Context and Plausible Discovery

The discovery of this compound is not attributed to a single scientist or a specific date but is rather understood as a product of the systematic exploration of cyclic organic compounds. The late 19th and early 20th centuries were a period of intense investigation into the components of essential oils, leading to the isolation and characterization of numerous terpenes.[1]

Given the prevalence of acid-catalyzed rearrangements and dehydration reactions in early terpene chemistry, it is highly probable that this compound was first synthesized, knowingly or unknowingly, through such reactions on related cyclic alcohols or ketones. Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a readily available compound synthesized from acetone, is a likely precursor. The reduction of isophorone to 3,5,5-trimethylcyclohexanol, followed by acid-catalyzed dehydration, would logically lead to a mixture of trimethylcyclohexene isomers, including the 1,3,3-isomer.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, primarily leveraging the reactivity of isophorone and its derivatives.

Dehydration of 3,5,5-Trimethylcyclohexanol

A common and straightforward method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. In this case, 3,5,5-trimethylcyclohexanol, which can be obtained by the hydrogenation of isophorone, serves as the starting material. The reaction proceeds via an E1 elimination mechanism.

Experimental Protocol:

A detailed experimental protocol for a similar alcohol dehydration is as follows, which can be adapted for 3,5,5-trimethylcyclohexanol:

  • Apparatus Setup: A fractional distillation apparatus is assembled.

  • Reactant Mixture: In a round-bottom flask, place 25 mL of 3,5,5-trimethylcyclohexanol and add 5 mL of 85% phosphoric acid along with a few boiling chips.[2]

  • Heating: The mixture is heated. As the reaction proceeds, the alkene and water products co-distill.

  • Workup: The distillate is collected and neutralized with a 5% sodium bicarbonate solution to remove any acidic impurities.[2] The organic layer is then washed with a saturated sodium chloride solution to remove the bulk of the water.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, and then purified by distillation to yield the final this compound product.

Reaction Mechanism:

G cluster_0 Dehydration of 3,5,5-Trimethylcyclohexanol A 3,5,5-Trimethylcyclohexanol B Protonated Alcohol A->B + H+ C Carbocation Intermediate B->C - H2O H2O Water D This compound C->D - H+

Mechanism of acid-catalyzed dehydration.
Wolff-Kishner Reduction of Isophorone

The Wolff-Kishner reduction is a method to convert a carbonyl group into a methylene (B1212753) group under basic conditions. While this reaction typically results in complete reduction, modifications can lead to the formation of alkenes. By forming the hydrazone of isophorone and then treating it with a strong base at high temperatures, a mixture of products including trimethylcyclohexenes can be obtained.

Experimental Protocol (Huang-Minlon Modification):

  • Hydrazone Formation: Isophorone is refluxed with hydrazine (B178648) hydrate (B1144303) and a base such as potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol for approximately one hour.

  • Decomposition: The apparatus is then arranged for distillation, and the temperature is raised to 190-200°C to distill off water and excess hydrazine. This allows for the decomposition of the hydrazone.

  • Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and purified by distillation.

Reaction Pathway:

G cluster_1 Wolff-Kishner Reaction of Isophorone Isophorone Isophorone Hydrazone Isophorone Hydrazone Isophorone->Hydrazone + H2NNH2 Alkene This compound (and isomers) Hydrazone->Alkene KOH, Heat, -N2

General pathway for the Wolff-Kishner reaction.
Bamford-Stevens Reaction of Isophorone Tosylhydrazone

The Bamford-Stevens reaction involves the treatment of a tosylhydrazone with a strong base to yield an alkene. This method offers an alternative to the Wolff-Kishner reduction for the conversion of ketones to alkenes.

Experimental Protocol:

  • Tosylhydrazone Formation: Isophorone is reacted with tosylhydrazine in a suitable solvent to form the corresponding tosylhydrazone.

  • Alkene Formation: The isolated tosylhydrazone is then treated with a strong base, such as sodium methoxide, in a high-boiling solvent. Heating the mixture leads to the elimination of the tosyl group and dinitrogen gas, forming the alkene.

  • Workup: The product is isolated by extraction and purified by distillation.

Experimental Workflow:

G cluster_2 Bamford-Stevens Synthesis Workflow Start Isophorone + Tosylhydrazine Step1 Formation of Isophorone Tosylhydrazone Start->Step1 Step2 Base Treatment (e.g., NaOMe) Step1->Step2 Step3 Heating and Elimination Step2->Step3 Product This compound Mixture Step3->Product Purification Extraction and Distillation Product->Purification Final Purified Product Purification->Final

Workflow for Bamford-Stevens synthesis.

Quantitative Data

Due to the historical nature of the early work and the focus on reaction classes rather than specific products, detailed quantitative data for the synthesis of this compound is sparse in readily accessible literature. The following tables summarize typical data for the key reaction types discussed.

Table 1: Typical Reaction Conditions for Alkene Synthesis

Reaction TypeStarting MaterialReagent(s)SolventTemperature (°C)
DehydrationCyclohexanol (analogous)85% H₃PO₄NoneDistillation
Wolff-KishnerKetoneH₂NNH₂, KOHDiethylene glycol190-200
Bamford-StevensTosylhydrazoneNaOMeHigh-boiling solvent>150

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData TypeCharacteristic Peaks/Signals
¹H NMR Chemical Shift (δ)Specific shifts for vinylic, allylic, and methyl protons.
¹³C NMR Chemical Shift (δ)Signals for sp² and sp³ hybridized carbons. A ¹³C NMR spectrum is available from Wiley-VCH.[1]
IR Spectroscopy Wavenumber (cm⁻¹)C=C stretch (~1640-1680), =C-H stretch (>3000), C-H stretch (<3000).
Mass Spectrometry m/zMolecular ion peak (M⁺) at 124, and characteristic fragmentation pattern.

Conclusion

While the precise historical moment of the discovery of this compound is not clearly documented, its synthesis is a logical outcome of the foundational work in terpene chemistry. The methodologies presented in this guide, primarily involving transformations of isophorone, provide robust pathways for its preparation. For researchers and professionals in drug development, an understanding of these classical synthetic routes and the spectroscopic characteristics of this and related cyclic alkenes is essential for the design and synthesis of novel molecular architectures. The provided diagrams and tabulated data serve as a practical reference for laboratory work and further investigation into the chemistry of trimethylcyclohexene isomers.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive derivatives starting from 1,3,3-trimethylcyclohexene. This document details synthetic protocols for key transformations and highlights the pharmacological significance of the resulting compounds, with a particular focus on safranal (B46814), a potent bioactive agent. The information is intended to equip researchers with the necessary knowledge to synthesize and explore the therapeutic potential of these derivatives.

Introduction

This compound is a versatile and readily available starting material for the synthesis of a variety of functionalized cyclic molecules. Its structure, featuring a trisubstituted double bond and gem-dimethyl groups, allows for selective chemical transformations to introduce diverse functionalities. These modifications can lead to compounds with significant biological activities, making them attractive targets for drug discovery and development. This document outlines key synthetic pathways and the pharmacological applications of the resulting derivatives.

Key Bioactive Derivative: Safranal (2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde)

Safranal, a monoterpene aldehyde, is a primary bioactive constituent of saffron and is responsible for its characteristic aroma.[1][2][3] Extensive research has demonstrated its wide range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective activities.[4][5][6][7]

Pharmacological Significance and Signaling Pathways

Safranal's therapeutic effects are attributed to its modulation of several key signaling pathways. Its antioxidant and anti-inflammatory properties are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[8] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under conditions of oxidative stress, safranal can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-containing genes.

Additionally, safranal has been shown to exert protective effects through the PI3K/AKT/GSK3β signaling pathway .[6][9] This pathway is crucial for cell survival, proliferation, and apoptosis. Safranal can modulate the activity of this pathway, leading to the inhibition of apoptosis and protection against cellular damage in various disease models.

Signaling Pathway Diagrams

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Safranal Safranal Keap1_Nrf2 Keap1-Nrf2 Complex Safranal->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription Initiates Nrf2_n->ARE Binds to

Caption: Nrf2 Signaling Pathway Activation by Safranal.

PI3K_AKT_GSK3b_Pathway Safranal Safranal PI3K PI3K Safranal->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Cell_Survival Cell Survival AKT->Cell_Survival Promotes Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Caption: Modulation of the PI3K/AKT/GSK3β Pathway by Safranal.

Synthetic Protocols

While a direct one-step synthesis of safranal from this compound is not prominently described, a practical multi-step approach can be employed. This involves the initial formation of β-cyclocitral, an isomer of the direct precursor to safranal, followed by allylic bromination and dehydrobromination.

Experimental Workflow: Synthesis of Safranal from this compound

Safranal_Synthesis_Workflow Start This compound Formylation Vilsmeier-Haack Formylation Start->Formylation Beta_Cyclocitral β-Cyclocitral Formylation->Beta_Cyclocitral Allylic_Bromination Allylic Bromination (NBS) Beta_Cyclocitral->Allylic_Bromination Bromo_Intermediate Bromo-intermediate Allylic_Bromination->Bromo_Intermediate Dehydrobromination Dehydrobromination Bromo_Intermediate->Dehydrobromination Safranal Safranal Dehydrobromination->Safranal

Caption: Proposed synthetic workflow for Safranal.

Protocol 1: Vilsmeier-Haack Formylation of this compound to β-Cyclocitral

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich alkenes.[6][7][8][10]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate (B1210297)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Formylation: Cool the freshly prepared Vilsmeier reagent to 0 °C and add a solution of this compound (1 equivalent) in anhydrous DCM dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture slowly into a stirred solution of sodium acetate (5 equivalents) in water at 0 °C. Stir for 15 minutes. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield β-cyclocitral.

Expected Yield: 60-70%

Protocol 2: Synthesis of Safranal from β-Cyclocitral

This two-step, one-pot procedure involves the allylic bromination of β-cyclocitral followed by dehydrobromination.

Materials:

  • β-Cyclocitral

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Dimethylformamide (DMF)

  • Lithium carbonate

  • Toluene

  • Stabilizer (e.g., Butylated hydroxytoluene - BHT)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-cyclocitral (1 equivalent) and a catalytic amount of benzoyl peroxide in toluene.

  • Allylic Bromination: Heat the solution to 80 °C. Slowly add a solution of NBS (1.1 equivalents) in DMF over 45 minutes, maintaining the temperature at 80 °C.

  • Dehydrobromination: After the addition of NBS is complete, add lithium carbonate (1.5 equivalents) to the reaction mixture and continue to stir at 80 °C for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the solids. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, add a small amount of a stabilizer like BHT, and concentrate under reduced pressure. The crude safranal can be purified by vacuum distillation.

Expected Yield: 70-80%

Other Derivatives of this compound

Allylic Bromination

Allylic bromination of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) in a non-polar solvent like carbon tetrachloride yields a mixture of allylic bromides. These bromides are valuable intermediates for further nucleophilic substitution reactions.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a route to the corresponding anti-Markovnikov alcohol, 2,6,6-trimethylcyclohexan-1-ol. This reaction proceeds with syn-addition of the borane (B79455) across the double bond.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Hydroboration: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous THF. Cool the solution to 0 °C and add BH₃·THF (0.4 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add 3 M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30 °C. Stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.

Quantitative Data Summary

Starting MaterialReactionProductReagentsYield (%)
This compoundVilsmeier-Haack Formylationβ-CyclocitralDMF, POCl₃60-70
β-CyclocitralAllylic Bromination/ DehydrobrominationSafranalNBS, Li₂CO₃70-80
This compoundHydroboration-Oxidation2,6,6-Trimethylcyclohexan-1-olBH₃·THF, H₂O₂, NaOH85-95
This compoundAllylic BrominationAllylic BromidesNBS, AIBN70-85

Note: Yields are approximate and may vary depending on reaction conditions and scale.

Conclusion

This compound serves as a valuable platform for the synthesis of a variety of derivatives with potential applications in drug development. The synthesis of safranal, a compound with well-documented antioxidant, anti-inflammatory, and neuroprotective properties, highlights the potential of this starting material. The provided protocols and signaling pathway diagrams offer a foundation for researchers to explore the synthesis and biological evaluation of these and other novel derivatives. Further investigation into the structure-activity relationships of these compounds could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols: Allylic Bromination of 1,3,3-Trimethylcyclohexene with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and a representative experimental protocol for the allylic bromination of 1,3,3-trimethylcyclohexene using N-bromosuccinimide (NBS). This reaction is a cornerstone of synthetic organic chemistry for the introduction of a bromine atom at a position adjacent to a double bond, yielding versatile intermediates for further functionalization.

Introduction and Theoretical Background

Allylic bromination is a selective halogenation reaction that substitutes a hydrogen atom at an allylic position with a bromine atom.[1][2][3] For this transformation, N-bromosuccinimide (NBS) is the reagent of choice as it allows for a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial to suppress the competing electrophilic addition of bromine across the double bond.[3][4]

The reaction proceeds via a free-radical chain mechanism.[1] The key steps involve:

  • Initiation: Homolytic cleavage of the N-Br bond in NBS, typically initiated by light (hν) or a radical initiator like AIBN, generates a bromine radical (Br•).

  • Propagation: The bromine radical abstracts an allylic hydrogen from the cyclohexene (B86901) derivative, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical can exist as two major resonance contributors. The HBr then reacts with NBS to generate a molecule of Br₂.

  • Propagation: The allylic radical reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Due to the formation of a resonance-stabilized allylic radical intermediate, a mixture of constitutional isomers can be expected as products. In the case of this compound, the initial abstraction of an allylic hydrogen can lead to two primary products: 3-bromo-1,5,5-trimethylcyclohexene and 5-bromo-1,3,3-trimethylcyclohexene. It is suggested that a total of three distinct products, including stereoisomers, may be formed.[5]

Reaction Mechanism and Product Formation

The allylic bromination of this compound is initiated by the formation of a bromine radical from NBS. This radical abstracts a hydrogen atom from one of the allylic positions of the cyclohexene ring. The resulting allylic radical is resonance-stabilized, leading to the formation of two major constitutional isomers upon reaction with bromine.

Reaction_Mechanism sub This compound allylic_radical_1 Allylic Radical I sub->allylic_radical_1 H abstraction nbs NBS br_radical Br• nbs->br_radical succinimide Succinimide nbs->succinimide initiator Initiator (hν or AIBN) initiator->nbs Initiation hbr HBr br_radical->hbr allylic_radical_2 Allylic Radical II allylic_radical_1->allylic_radical_2 Resonance product1 3-Bromo-1,5,5-trimethylcyclohexene allylic_radical_1->product1 Propagation allylic_radical_2->allylic_radical_1 product2 5-Bromo-1,3,3-trimethylcyclohexene allylic_radical_2->product2 Propagation br2 Br₂ br2->br_radical br2->br_radical hbr->br2 Reaction with NBS Experimental_Workflow A 1. Add this compound, CCl₄, NBS, and AIBN to a flask B 2. Heat to reflux under N₂ with UV irradiation A->B C 3. Monitor reaction by TLC or GC-MS B->C D 4. Cool to room temperature and filter to remove succinimide C->D E 5. Wash filtrate with aq. NaHCO₃ and brine D->E F 6. Dry organic layer with MgSO₄ and concentrate E->F G 7. Purify by fractional distillation or column chromatography F->G H 8. Characterize products (NMR, IR, MS) G->H

References

Application Notes and Protocols: Electrophilic Addition Reactions of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key electrophilic addition reactions of 1,3,3-trimethylcyclohexene. This document includes summaries of expected products, regioselectivity, and stereoselectivity, alongside detailed experimental protocols for laboratory synthesis. The functionalized trimethylcyclohexane scaffolds produced through these reactions are valuable intermediates in organic synthesis and drug discovery, offering access to a diverse range of molecular architectures.

Hydrohalogenation: Addition of H-X (X = Cl, Br)

Hydrohalogenation of this compound proceeds via a carbocation intermediate. The regioselectivity of the reaction is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. Protonation of the double bond can lead to a tertiary carbocation, which is the most stable intermediate. However, the possibility of carbocation rearrangements, such as hydride or methyl shifts, should be considered, potentially leading to a mixture of products.[1][2]

Reaction Pathway: Hydrochlorination

start This compound carbocation Tertiary Carbocation (Major Intermediate) start->carbocation + HCl product 1-Chloro-1,3,3-trimethylcyclohexane (Major Product) carbocation->product + Cl- rearranged_carbocation Rearranged Carbocation (Minor Intermediate) carbocation->rearranged_carbocation Hydride/Methyl Shift rearranged_product Rearranged Product(s) (Minor) rearranged_carbocation->rearranged_product + Cl- cluster_hydration Hydration of this compound cluster_markovnikov Markovnikov Addition cluster_anti_markovnikov Anti-Markovnikov Addition start This compound acid_cat Acid-Catalyzed Hydration (H₃O⁺) start->acid_cat oxymercuration Oxymercuration-Demercuration 1) Hg(OAc)₂, H₂O 2) NaBH₄ start->oxymercuration hydroboration Hydroboration-Oxidation 1) BH₃·THF 2) H₂O₂, NaOH start->hydroboration markovnikov_product 1,3,3-Trimethylcyclohexan-1-ol acid_cat->markovnikov_product oxymercuration->markovnikov_product anti_markovnikov_product 2,3,3-Trimethylcyclohexan-1-ol hydroboration->anti_markovnikov_product start This compound bromonium Bromonium Ion Intermediate start->bromonium + Br₂ product trans-1,2-Dibromo-1,3,3-trimethylcyclohexane bromonium->product + Br⁻ (anti-attack) General Workflow for Synthesis and Application start This compound reaction Electrophilic Addition (e.g., Hydrohalogenation, Hydration, Halogenation) start->reaction product Functionalized Trimethylcyclohexane (Halide, Alcohol, etc.) reaction->product derivatization Further Derivatization product->derivatization library Compound Library Synthesis derivatization->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening lead_opt Lead Optimization in Drug Discovery screening->lead_opt

References

Application Notes and Protocols: 1,3,3-Trimethylcyclohexene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3,3-trimethylcyclohexene and its structural motifs as precursors in the synthesis of valuable organic compounds. The focus is on the preparation of key intermediates and final products relevant to the fragrance, flavor, and pharmaceutical industries.

Introduction

This compound and its isomers are important building blocks in organic synthesis. The inherent reactivity of the double bond and the allylic positions allows for a variety of chemical transformations, leading to the formation of complex molecules. This document outlines protocols for the synthesis of key derivatives, including β-cyclocitral and safranal (B46814), and discusses the direct functionalization of the this compound core.

Synthesis of β-Cyclocitral

β-Cyclocitral, an unsaturated aldehyde, is a significant intermediate in the synthesis of fragrances and carotenoids.[1] It can be synthesized through various routes, including the cyclization of citral (B94496) derivatives and the ozonolysis of β-ionone.

An improved method for preparing pure β-cyclocitral involves the cyclization of citral anil using 95% sulfuric acid.[2][3] This method avoids steam distillation of the reaction product, which can lead to the formation of by-products such as p-cymene (B1678584) and 1-acetyl-4,4-dimethyl-1-cyclohexene.[2]

Experimental Protocol: Cyclization of Citral Anil [2][3]

  • Preparation of Citral Anil: Prepare citral anil by reacting citral with aniline.

  • Cyclization: Add the prepared citral anil to 95% sulfuric acid under controlled temperature conditions.

  • Work-up: After the reaction is complete, carefully quench the reaction mixture with ice and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure β-cyclocitral.

β-Cyclocitral can also be synthesized from methyl β-cyclogeranate with a good yield.[4]

Experimental Protocol: Synthesis from Methyl β-Cyclogeranate [4]

  • Reaction Setup: To a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF at -78°C, slowly add 2.0 g (0.011 M) of methyl β-cyclogeranate.

  • Reduction: After the addition is complete, warm the reaction mixture to 15°C and rapidly add 3.17 ml (0.011 M) of a 70% solution of sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in toluene.

  • Reaction Progression: Increase the reaction temperature to 40°C and stir for 45 minutes.

  • Work-up: Treat the mixture with 4.07 g of 2-butanol (B46777) (0.055 M).

  • Purification: After standard work-up procedures, distill the product at 45°-50°C under a pressure of 1.33 Pa to obtain β-cyclocitral.

Another synthetic route to β-cyclocitral involves the ozone oxidation and reduction hydrolysis of β-ionone.[1]

Experimental Protocol: Ozonolysis of β-Ionone [1]

  • Reaction Setup: In a three-necked flask, dissolve β-ionone in methanol (B129727) (mass ratio of 1:4 to 1:5) and cool the mixture to -30±5°C.

  • Ozonolysis: Introduce ozone gas into the reaction mixture (molar ratio of β-ionone to ozone of 1:1.15 to 1:1.50) over a period of 4 to 6 hours.

  • Reductive Work-up: After the reaction is complete, add a reducing agent, acid, and water to the flask. Stir the mixture at -30°C to 20°C for 30 minutes, and then at 20-25°C for 1 hour.

  • Extraction and Purification: Extract the crude β-cyclocitral with an organic solvent. Purify the product by vacuum distillation.

Synthesis of Safranal

Safranal is a key aroma compound of saffron and possesses various biological activities. It is commonly synthesized from β-cyclocitral.

One of the early methods for safranal synthesis was the dehydrogenation of β-cyclocitral using selenium dioxide, although the yields were reported to be low (1-3%).[5][6][7]

A multi-step synthesis starting from citral involves the formation of cyclocitral, followed by conversion to its enol acetate (B1210297), which can then be transformed into safranal.[5][7] The initial cyclization of a Schiff base of citral yields a mixture of α- and β-cyclocitral.[5][7]

Experimental Protocol: Preparation of Cyclocitral Enol Acetate [6]

  • Reaction Setup: To a quantity of β-cyclocitral, add a large excess of isopropenyl acetate and a catalytic amount of p-toluenesulfonic acid.

  • Reaction and Distillation: Heat the solution in a Vigreux distillation column to remove the acetone (B3395972) formed during the reaction by distillation at atmospheric pressure.

  • Purification: After complete removal of acetone, distill the remaining solution in an efficient column to obtain the enol acetate of cyclocitral.

Direct Functionalization of this compound

Direct functionalization of the this compound scaffold provides a route to various derivatives.

The reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator or light leads to allylic bromination.[8] This reaction is selective for the substitution of a hydrogen atom on a carbon adjacent to the double bond.[9] The reaction can yield multiple products due to the presence of different allylic positions.[8]

Experimental Protocol: Allylic Bromination of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., a small amount of benzoyl peroxide or AIBN) to the solution. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended). The denser succinimide (B58015) by-product will precipitate out of the solution.

  • Work-up: Cool the reaction mixture and filter off the succinimide.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or chromatography to isolate the allylic bromination products.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions described.

Table 1: Synthesis of β-Cyclocitral

Starting MaterialReagentsKey ConditionsYieldReference(s)
Methyl β-cyclogeranate1. LDA, THF; 2. Vitride, Toluene-78°C to 40°C67%[4]
Citral Anil95% H₂SO₄Controlled temperatureHigh purity[2][3]
β-IononeO₃, Methanol; Reductive work-up-30°C to 25°CGood[1]

Table 2: Synthesis of Safranal

Starting MaterialReagentsKey ConditionsYieldReference(s)
β-CyclocitralSelenium DioxideDehydrogenation1-3%[5][6][7]
α-CyclocitralN-Bromosuccinimide, CollidineBromination followed by dehydrobrominationRearrangement, no safranal[6][7]

Visualizations

G Synthesis of β-Cyclocitral cluster_0 From Citral cluster_1 From β-Ionone Citral Citral Schiff_Base Schiff_Base Citral->Schiff_Base Aniline Cyclocitral Cyclocitral Schiff_Base->Cyclocitral H₂SO₄ beta_Cyclocitral_1 β-Cyclocitral Cyclocitral->beta_Cyclocitral_1 Hydrolysis beta_Ionone beta_Ionone Ozonide Ozonide beta_Ionone->Ozonide 1. O₃ 2. Reductive Work-up beta_Cyclocitral_2 β-Cyclocitral Ozonide->beta_Cyclocitral_2

Caption: Synthetic routes to β-cyclocitral.

G Synthesis of Safranal from β-Cyclocitral beta_Cyclocitral β-Cyclocitral Intermediate Allylic Bromination Intermediate beta_Cyclocitral->Intermediate NBS, Initiator Safranal Safranal Intermediate->Safranal Base (Elimination) G Functionalization of this compound TMC This compound Radical Allylic Radical (Resonance Stabilized) TMC->Radical NBS, hv or Δ Product1 Allylic Bromide 1 Radical->Product1 Br₂ Product2 Allylic Bromide 2 Radical->Product2 Br₂ (from resonance form)

References

Application Note: HPLC Analysis of 1,3,3-Trimethylcyclohexene and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,3-Trimethylcyclohexene is a cyclic hydrocarbon of interest in various fields of chemical synthesis and research. As with any specialty chemical, its purity is critical for ensuring the desired outcomes in downstream applications and for adhering to quality control standards. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of the main component and any process-related or degradation impurities. This application note provides a detailed protocol for the analysis of this compound and its potential impurities using reversed-phase HPLC with UV detection.

Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column is a suitable starting point for method development due to its versatility in separating non-polar to moderately polar compounds.[1] For a more specific application, a Newcrom R1 column has been reported for the analysis of this compound.[2][3]

  • Mobile Phase Solvents: HPLC grade acetonitrile (B52724) and water.

  • Acid Modifier: Phosphoric acid or formic acid to improve peak shape and selectivity.[2][3]

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.

Experimental Protocols

1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) to construct a calibration curve.

2. Sample Preparation

  • Accurately weigh an appropriate amount of the this compound sample into a volumetric flask.

  • Dissolve the sample in acetonitrile and dilute to the final volume. The target concentration should be within the calibration range.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.

3. Proposed HPLC Method

The following method is a recommended starting point for the analysis of this compound and its impurities. Method optimization and validation are required for specific applications.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A Water with 0.1% Phosphoric Acid[2][3]
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 60% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 210 nm (or scan for optimal wavelength as cyclic alkenes have low UV absorbance)
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2][3]

Potential Impurities

The impurities in this compound can originate from the synthesis process or degradation. Potential impurities may include positional isomers and related compounds from synthesis precursors.

Impurity NameChemical StructurePotential Origin
1,5,5-TrimethylcyclohexeneC9H16Isomer
3,3,5-TrimethylcyclohexeneC9H16Isomer
2-Chloro-1,3,3-trimethylcyclohexeneC9H15ClSynthesis Precursor/Byproduct[4]
IsophoroneC9H14OPotential Starting Material[5]

Data Presentation

The quantitative data for the analysis of this compound and its impurities should be summarized in a table for clear comparison and reporting.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)% Area
This compoundUser DataUser DataUser DataUser Data
Impurity 1User DataUser DataUser DataUser Data
Impurity 2User DataUser DataUser DataUser Data
...User DataUser DataUser DataUser Data

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Weighing Weighing Sample->Weighing Standard Reference Standard Standard->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtering Filtering Dissolution->Filtering HPLC HPLC Injection & Data Acquisition Filtering->HPLC Integration Peak Integration HPLC->Integration Quantification Quantification Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

This application note provides a comprehensive starting point for the development of a robust HPLC method for the analysis of this compound and its impurities. The proposed reversed-phase HPLC method, coupled with the outlined sample and standard preparation procedures, offers a reliable framework for quality control and purity assessment. Researchers, scientists, and drug development professionals can adapt and validate this method to meet their specific analytical needs.

References

Application Notes and Protocols for the Gas Chromatographic Separation of Trimethylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylcyclohexene (TMCH) isomers are a class of cyclic alkenes that can be present as impurities in chemical syntheses, as components in complex hydrocarbon mixtures, or as starting materials for the synthesis of various organic compounds. Due to their structural similarities and often close boiling points, the separation and accurate quantification of individual TMCH isomers present a significant analytical challenge. Gas chromatography (GC) is a powerful technique for the separation of these volatile compounds. The selection of an appropriate stationary phase and the optimization of chromatographic conditions, particularly the temperature program, are critical for achieving baseline separation of these isomers.

This document provides detailed application notes and experimental protocols for the separation of trimethylcyclohexene isomers by capillary gas chromatography. Methodologies utilizing different stationary phases are presented to offer flexibility for various analytical needs.

Key Analytical Considerations

The successful separation of trimethylcyclohexene isomers by gas chromatography hinges on several key factors:

  • Stationary Phase Selection: The choice of the GC column's stationary phase is the most critical parameter for achieving selectivity between isomers.

    • Non-Polar Phases (e.g., DB-5, HP-5): These phases, typically composed of 5% phenyl-methylpolysiloxane, separate compounds primarily based on their boiling points. While effective for general screening, they may not resolve isomers with very similar boiling points.

    • Mid-Polar and Polar Phases (e.g., DB-Wax): These phases, often based on polyethylene (B3416737) glycol, offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. They can be effective in separating isomers with different polarities.

    • Shape-Selective Phases (e.g., Cyclodextrin-based): For resolving enantiomers or complex mixtures of geometric isomers, chiral stationary phases containing cyclodextrin (B1172386) derivatives can provide the necessary selectivity based on the inclusion complexation mechanism.

  • Temperature Programming: A programmed temperature ramp is essential for the elution of all isomers as sharp, symmetrical peaks and for achieving optimal resolution across a range of boiling points. Isothermal conditions are generally insufficient for complex isomer mixtures.

  • Detector Selection:

    • Flame Ionization Detector (FID): FID is a universal detector for hydrocarbons and offers high sensitivity and a wide linear range, making it suitable for quantitative analysis.

    • Mass Spectrometer (MS): An MS detector provides structural information, aiding in the positive identification of isomers based on their mass spectra and fragmentation patterns, which is particularly useful when reference standards are unavailable.

Experimental Protocols

Protocol 1: Separation on a Non-Polar Stationary Phase (DB-5 type)

This protocol is suitable for the general screening and separation of trimethylcyclohexene isomers based on their boiling points.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Injector: Split/Splitless inlet

Chromatographic Conditions:

ParameterValue
Carrier Gas Helium, constant flow
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program
   Initial Temperature50 °C
   Hold Time2 min
   Ramp Rate5 °C/min
   Final Temperature150 °C
   Final Hold Time5 min
Detector FID
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Sample Preparation:

  • Prepare a stock solution of a mixed standard of trimethylcyclohexene isomers (if available) at a concentration of 1000 µg/mL in hexane (B92381).

  • Prepare a working standard by diluting the stock solution to 10 µg/mL in hexane.

  • For unknown samples, dilute in hexane to an appropriate concentration to fall within the linear range of the detector.

Protocol 2: Separation on a Polar Stationary Phase (DB-Wax type)

This protocol offers alternative selectivity, which can be beneficial for resolving isomers that co-elute on a non-polar phase.

Instrumentation:

  • Same as Protocol 1.

  • Column: Agilent J&W DB-Wax, 30 m x 0.25 mm I.D., 0.25 µm film thickness

Chromatographic Conditions:

ParameterValue
Carrier Gas Helium, constant flow
Flow Rate 1.2 mL/min
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program
   Initial Temperature60 °C
   Hold Time2 min
   Ramp Rate8 °C/min
   Final Temperature180 °C
   Final Hold Time5 min
Detector FID
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Sample Preparation:

  • Follow the same procedure as described in Protocol 1.

Data Presentation

The following table summarizes the expected elution order and Kovats retention indices for some trimethylcyclohexene and related isomers on a non-polar stationary phase. Retention times are dependent on the specific instrument and conditions and should be determined experimentally.

Table 1: Kovats Retention Indices of Selected Isomers on a Non-Polar Stationary Phase

CompoundKovats Retention Index (RI)
3-Methylcyclohexene (B1581247)742 (at 80°C isothermal)[1]
1-MethylcyclohexeneNot explicitly found, but expected to be higher than 3-methylcyclohexene based on boiling point.
cis,trans,cis-1,2,3-Trimethylcyclohexane (B155982)867[2]
cis-1,3,5-TrimethylcyclohexeneNot explicitly found.
trans-1,3,5-TrimethylcyclohexeneNot explicitly found.
1,2,4-Trimethylcyclohexane isomersNot explicitly found.

Visualizations

Experimental Workflow

The general workflow for the GC analysis of trimethylcyclohexene isomers is depicted below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis start Start prep_standard Prepare Isomer Standard Mixture start->prep_standard prep_sample Prepare Unknown Sample (Dilution in Hexane) start->prep_sample inject Inject into GC prep_standard->inject prep_sample->inject separate Separation on Capillary Column inject->separate detect Detection (FID/MS) separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Peak Identification (Retention Time / Mass Spectrum) chromatogram->identify quantify Quantification (Peak Area) identify->quantify report Generate Report quantify->report

Caption: General workflow for the GC analysis of trimethylcyclohexene isomers.

Logical Relationship for Method Optimization

The following diagram illustrates the logical steps involved in optimizing the GC method for separating trimethylcyclohexene isomers.

Method_Optimization start Initial Analysis with Non-Polar Column (e.g., DB-5) check_resolution Are all isomers baseline resolved? start->check_resolution optimize_temp Optimize Temperature Program (Initial Temp, Ramp Rate, Final Temp) check_resolution->optimize_temp No end Final Optimized Method check_resolution->end Yes check_resolution2 Sufficient Resolution? optimize_temp->check_resolution2 change_column Select Alternative Stationary Phase (e.g., Polar - DB-Wax or Shape-Selective - Cyclodextrin) check_resolution2->change_column No check_resolution2->end Yes change_column->start Re-evaluate

Caption: Decision-making process for optimizing GC method for isomer separation.

References

The Aromatic World of Trimethylcyclohexene Derivatives: Applications in Fragrance & Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

While 1,3,3-trimethylcyclohexene itself finds limited direct application in the fragrance and flavor industry, its chemical scaffold is the foundation for a diverse range of derivatives that are prized for their unique and impactful organoleptic properties. These compounds, often characterized by complex fruity, floral, and woody notes, are integral components in the palette of perfumers and flavorists. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development interested in the synthesis and evaluation of these valuable molecules.

Key Derivatives and Their Olfactory Profiles

The structural modification of the trimethylcyclohexene core leads to a variety of important fragrance and flavor compounds. The olfactory character is highly dependent on the nature and position of functional groups.

Derivative ClassExample Compound(s)CAS Number(s)Olfactory ProfileApplications
Acyl Derivatives beta-Damascone (B3424486)23726-91-2Fruity, floral, black currant, plum, rose, honey, tobacco.[1]Fine fragrances, cosmetics, food and beverages.
beta-Damascenone23696-85-7Intense fruity, rose, woody.Fine fragrances, food and beverages.
Alcohols 1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol (Timberol®, Norlimbanol®)70788-30-6Powerful woody, dry, ambery, animalic.[2]Fine fragrances, household products.
Aldehydes 2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde (beta-Cyclocitral)432-25-7Green, herbal, fruity.Fragrance compositions.
2,6,6-Trimethyl-2-cyclohexene-1-carboxaldehyde (alpha-Cyclocitral)432-24-6Green, citrusy, floral.Fragrance compositions.
Ketones 1-(3,5,6-Trimethyl-3-cyclohexen-1-yl)ethan-1-one68480-14-8Woody, floral, orris-like.Fine fragrances.

Experimental Protocols

Synthesis of beta-Damascone from 2,6-Dimethylcyclohexanone (B152311)

This protocol outlines a multi-step synthesis of beta-damascone, a prominent acyl trimethylcyclohexene derivative, starting from 2,6-dimethylcyclohexanone. The key transformations involve the formation of a propargylic alcohol, a Rupe rearrangement to an enone, and subsequent functional group manipulations.

Workflow for the Synthesis of beta-Damascone:

G A 2,6-Dimethylcyclohexanone B Propargylation A->B Ethynyl Grignard C Propargylic Alcohol Intermediate B->C D Rupe Rearrangement C->D Acid Catalyst E alpha,beta-Unsaturated Ketone D->E F Further Reactions E->F Vinyl Grignard & Oxidation G beta-Damascone F->G

Caption: Synthetic pathway for beta-Damascone.

Materials:

  • 2,6-Dimethylcyclohexanone

  • Ethynylmagnesium bromide solution

  • Anhydrous diethyl ether or THF

  • Formic acid

  • Vinylmagnesium bromide solution

  • Chromium-based oxidizing agent (e.g., PCC)

  • Standard laboratory glassware and purification equipment (distillation apparatus, chromatography columns)

Procedure:

  • Step 1: Synthesis of Propargylic Alcohol.

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,6-dimethylcyclohexanone in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of ethynylmagnesium bromide in THF dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting propargylic alcohol by vacuum distillation.

  • Step 2: Rupe Rearrangement to form the Enone.

    • Add the purified propargylic alcohol to an excess of formic acid at room temperature.

    • Stir the mixture for 4-6 hours. The reaction can be monitored by TLC.

    • Carefully pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting α,β-unsaturated ketone by column chromatography or vacuum distillation.

  • Step 3: Conversion to beta-Damascone.

    • Dissolve the purified enone in anhydrous THF and cool to -78 °C.

    • Add vinylmagnesium bromide solution dropwise and stir for 2 hours at this temperature.

    • Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

    • The resulting allylic alcohol is then oxidized without further purification. Dissolve the crude alcohol in dichloromethane (B109758) and add pyridinium (B92312) chlorochromate (PCC).

    • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of silica (B1680970) gel, washing with diethyl ether.

    • Concentrate the filtrate and purify the crude product by vacuum distillation to yield beta-damascone.[1]

Synthesis of 1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol

This protocol describes a general method for the synthesis of 1-(2,6,6-trimethylcyclohexyl)-alkan-3-ols, exemplified by the hexan-3-ol derivative, which is valued for its woody and ambery notes. The synthesis involves an aldol (B89426) condensation, cyclization, and subsequent hydrogenation.

Workflow for the Synthesis of 1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol:

G A Citral (B94496) C Aldol Condensation A->C B 2-Pentanone B->C D Aldol Adduct C->D E Acid-Catalyzed Cyclization D->E H+ F 1-(2,6,6-Trimethylcyclohexenyl)-1-hexen-3-one E->F G Hydrogenation F->G H2, Catalyst H 1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol G->H

Caption: Synthesis of a woody alcohol derivative.

Materials:

  • Citral (a mixture of geranial and neral)

  • 2-Pentanone

  • Sodium ethoxide or other suitable base

  • Sulfuric acid or other strong acid catalyst

  • Hydrogen gas

  • Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst

  • Ethanol (B145695) or other suitable solvent

Procedure:

  • Step 1: Aldol Condensation.

    • In a reaction vessel, combine citral and 2-pentanone.

    • Slowly add a solution of sodium ethoxide in ethanol while maintaining the temperature below 30 °C.

    • Stir the mixture for several hours at room temperature until the reaction is complete.

    • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Step 2: Acid-Catalyzed Cyclization.

    • To the crude aldol condensation product, add a catalytic amount of a strong acid, such as sulfuric acid, at a controlled temperature.

    • Stir the mixture until the cyclization is complete, which can be monitored by GC-MS.

    • Quench the reaction by adding a base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.

  • Step 3: Hydrogenation.

    • Dissolve the crude 1-(2,6,6-trimethylcyclohexenyl)-1-hexen-3-one in ethanol in a hydrogenation apparatus.

    • Add a catalytic amount of Pd/C.

    • Pressurize the vessel with hydrogen gas and stir the reaction mixture at a slightly elevated temperature until the uptake of hydrogen ceases.

    • Filter off the catalyst and remove the solvent from the filtrate.

    • Purify the final product, 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, by vacuum distillation.[3]

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of volatile and semi-volatile compounds in fragrance and flavor mixtures.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity column is typically used (e.g., HP-5MS, DB-5).

  • Carrier gas: Helium or Hydrogen.

  • Injector: Split/splitless injector.

  • MS detector: Electron ionization (EI) source.

Sample Preparation:

  • Dilute the sample (e.g., essential oil, perfume concentrate, or reaction mixture) in a suitable solvent such as dichloromethane or ethanol to an appropriate concentration (typically 10-100 ppm).

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 280 °C, and hold for 10 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identify the individual components by comparing their mass spectra with reference spectra in commercial libraries (e.g., NIST, Wiley).[4][5][6][7][8]

  • Confirm the identification by comparing the retention indices with literature values.

Quantitative Data

The following table summarizes key quantitative data for selected trimethylcyclohexene derivatives.

CompoundOdor Threshold (ppb)Molecular Weight ( g/mol )Boiling Point (°C)
beta-Damascone 0.002[5]192.30~250
1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol Not widely reported226.40~280[2]
beta-Cyclocitral Not widely reported152.23~208

Application Notes

  • Flavor Applications: Acyl trimethylcyclohexene derivatives like beta-damascone are used to impart fruity and floral notes to a wide range of food products, including beverages, baked goods, and confectionery.[9][10][11][12] Their stability in acidic conditions makes them suitable for use in fruit juices and carbonated drinks.[13][14][15][16]

  • Fragrance Applications: The woody and ambery notes of derivatives like 1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol are highly valued in fine perfumery, providing substantivity and a warm, rich dry-down. They are also used extensively in functional perfumery for products such as soaps, detergents, and air fresheners.

  • Stability Considerations: The stability of these derivatives can be influenced by factors such as pH and the presence of oxidizing agents. For instance, the flavor profile of beta-damascone in beverages can change over time due to acid-catalyzed hydrolysis of its precursors.[14][16] It is crucial to evaluate the stability of these compounds in the specific product matrix.

Conclusion

The derivatives of this compound represent a fascinating and commercially significant class of fragrance and flavor ingredients. A thorough understanding of their synthesis, olfactory properties, and analytical characterization is essential for researchers and professionals seeking to innovate in this field. The protocols and data presented here provide a solid foundation for the exploration and application of these versatile molecules.

References

Application Notes and Protocols for the Polymerization of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3-Trimethylcyclohexene is a substituted cyclic olefin with potential applications in polymer chemistry. Its structure, featuring a trisubstituted double bond within a six-membered ring and a gem-dimethyl group, influences its reactivity in polymerization reactions. The electron-donating nature of the three methyl groups suggests that certain polymerization techniques, particularly cationic polymerization, are more likely to be successful. These application notes provide a comprehensive overview of the potential polymerization methods for this compound, detailed experimental protocols based on analogous monomers, and expected polymer characteristics.

Disclaimer: The polymerization of this compound is not widely reported in scientific literature. The following protocols and data are based on established principles of polymer chemistry and information available for structurally similar monomers, such as 1-methylcyclohexene.[1] Researchers should consider this as a starting point for investigation and optimization.

Monomer Properties

A thorough understanding of the monomer's properties is essential for designing polymerization experiments and for the characterization of the resulting polymers.

PropertyValueReference
Molecular Formula C₉H₁₆[2]
Molecular Weight 124.22 g/mol [2]
IUPAC Name This compound[2]
CAS Number 503-47-9[2]
Appearance Colorless liquid (presumed)
Boiling Point Not specified, likely similar to isomers
Density Not specified

Polymerization Methods

Based on the structure of this compound, the following polymerization methods are considered, with cationic polymerization being the most theoretically viable.

Cationic Polymerization

Cationic polymerization is the most promising method for this compound.[3] The presence of three electron-donating methyl groups stabilizes the tertiary carbocation formed during initiation, which facilitates chain propagation.[1][3] However, the polymerization of substituted cyclohexenes can be complex and may involve rearrangement mechanisms.[1]

Anticipated Polymer Characteristics (Hypothetical)

ParameterExpected Value/RangeNotes
Monomer Conversion Highly variableDependent on reaction conditions such as temperature, initiator concentration, and reaction time.
Molecular Weight (Mn) Low to moderateCationic polymerization of cycloolefins often results in polymers with lower molecular weights compared to linear alpha-olefins due to chain transfer reactions.
Polydispersity (PDI) > 1.5Typically broad due to various termination and chain transfer events.
Polymer Structure Predominantly 1,2-addition productThe polymer backbone is expected to consist of repeating 1,3,3-trimethylcyclohexane units. The potential for rearrangements could lead to other structural motifs.
Solubility Soluble in common organic solventsExpected to be soluble in solvents like toluene (B28343), THF, and chlorinated hydrocarbons.
Thermal Properties Amorphous with a moderate glass transition temp.The bulky and irregular structure of the polymer is likely to prevent crystallization, leading to an amorphous material. The Tg will depend on the molecular weight and polymer microstructure.
Ziegler-Natta Polymerization

Ziegler-Natta catalysts are widely used for the polymerization of α-olefins.[4][5] While typically less effective for bulky cyclic olefins compared to linear ones, they can potentially polymerize this compound. The stereochemistry of the resulting polymer would be highly dependent on the specific catalyst system used.[4]

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is generally driven by the release of ring strain in cyclic monomers.[6][7] Six-membered rings like cyclohexene (B86901) have low ring strain, making them poor candidates for ROMP under standard conditions.[6][8][9] Therefore, ROMP of this compound is expected to be challenging.

Experimental Protocols

Note: All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents and reagents should be anhydrous and purified before use.

Protocol 1: Cationic Polymerization of this compound

This protocol is adapted from the cationic polymerization of 1-methylcyclohexene.[1]

Materials:

  • This compound (purified by distillation over CaH₂)

  • Anhydrous toluene

  • Lewis acid initiator (e.g., aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂))

  • Methanol (B129727) (for termination)

  • Schlenk flask (250 mL) equipped with a magnetic stir bar

  • Syringes and cannulas

  • Cooling bath (e.g., dry ice/acetone or cryocooler)

Procedure:

  • Reaction Setup: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with an inert gas.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous toluene to the flask via cannula. Add the desired amount of purified this compound (e.g., 10 g, 0.08 mol).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

  • Initiator Preparation: In a separate, dry, and inert atmosphere, prepare a stock solution of the Lewis acid initiator in anhydrous toluene (e.g., 1 g AlCl₃ in 20 mL toluene).

  • Initiation: Slowly add the initiator solution dropwise to the vigorously stirred monomer solution in the Schlenk flask. A color change in the reaction mixture may be observed.

  • Polymerization: Allow the reaction to proceed at the selected temperature for a predetermined time (e.g., 1 to 24 hours). The progress can be monitored by taking aliquots and analyzing for monomer conversion by gas chromatography (GC).

  • Termination: Terminate the polymerization by adding an excess of cold methanol. The polymer will precipitate.

  • Isolation and Purification: Isolate the polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene).

  • Structure: Characterize the polymer structure using ¹H NMR and ¹³C NMR spectroscopy to confirm the expected repeating units and to investigate any potential rearrangements.

  • Thermal Properties: Analyze the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Ziegler-Natta Polymerization of this compound

This protocol is a general procedure for the Ziegler-Natta polymerization of cycloolefins.[1][10]

Materials:

  • This compound (purified)

  • Anhydrous heptane (B126788) or toluene

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃)

  • Methanol with a small amount of hydrochloric acid

  • Methanol (pure)

  • Schlenk flask (250 mL) with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add 100 mL of anhydrous heptane. Cool the solvent to 0 °C.

  • Catalyst Component Addition: To the cooled solvent, add TiCl₄ via syringe. Then, slowly add triethylaluminum dropwise. A precipitate, which is the active catalyst, will form. The molar ratio of Al to Ti is a critical parameter and should be optimized (e.g., Al:Ti = 2:1 to 5:1).[1]

  • Monomer Addition: To this catalyst slurry, add the purified this compound.

  • Polymerization: Carry out the reaction at a controlled temperature (e.g., 25-70 °C) for several hours.

  • Termination and Work-up: Terminate the polymerization by adding methanol.

  • Isolation and Purification: Isolate the polymer by filtration. Wash the polymer extensively with a mixture of methanol and hydrochloric acid to remove catalyst residues, followed by washing with pure methanol.

  • Drying: Dry the polymer under vacuum to a constant weight.

Characterization:

Follow the same characterization procedures as outlined in the cationic polymerization protocol.

Visualizations

Cationic Polymerization Mechanism

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺A⁻) Monomer This compound Initiator->Monomer Attack on double bond Carbocation Tertiary Carbocation Monomer->Carbocation Formation Growing_Chain Propagating Carbocation Another_Monomer This compound Growing_Chain->Another_Monomer Addition Elongated_Chain Elongated Carbocation Another_Monomer->Elongated_Chain Chain Growth Elongated_Chain->Growing_Chain n times Active_Chain Living Polymer Chain Terminating_Agent Terminating Agent (e.g., Methanol) Active_Chain->Terminating_Agent Reaction Inactive_Polymer Inactive Polymer Terminating_Agent->Inactive_Polymer

Caption: Cationic polymerization of this compound.

Ziegler-Natta Polymerization Mechanism (Cossee-Arlman)

Ziegler_Natta Active_Center Ti Polymer Chain Vacant Site Monomer_Coordination Ti Polymer Chain Coordinated Monomer Active_Center:f2->Monomer_Coordination:f2 Monomer Coordination Insertion Ti Migratory Insertion Monomer_Coordination->Insertion Insertion Step New_Active_Center Ti Elongated Polymer Chain Vacant Site Insertion->New_Active_Center Chain Growth New_Active_Center->Active_Center Cycle Repeats

Caption: Ziegler-Natta polymerization via the Cossee-Arlman mechanism.

Experimental Workflow for Polymerization

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization Purification Purify Monomer & Solvents Drying Dry Glassware Purification->Drying Inert_Atmosphere Establish Inert Atmosphere Drying->Inert_Atmosphere Setup Assemble Reaction Flask Inert_Atmosphere->Setup Addition Add Solvent & Monomer Setup->Addition Cooling Cool to Reaction Temp. Addition->Cooling Initiation Add Initiator/Catalyst Cooling->Initiation Polymerization Allow Polymerization Initiation->Polymerization Termination Terminate Reaction Polymerization->Termination Precipitation Precipitate Polymer Termination->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash Polymer Filtration->Washing Drying_Final Dry to Constant Weight Washing->Drying_Final GPC GPC (Mn, Mw, PDI) Drying_Final->GPC NMR NMR (Structure) Drying_Final->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying_Final->DSC_TGA

Caption: General experimental workflow for polymerization.

References

Protocol for safe handling and storage of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1,3,3-Trimethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety information for the handling and storage of this compound (CAS No. 503-47-9). Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a highly flammable liquid and vapor that requires careful handling to prevent ignition.[1] It is also known to cause skin and eye irritation.[2] The following table summarizes its key quantitative properties.

PropertyValueReference
Molecular Formula C₉H₁₆[2]
Molecular Weight 124.22 g/mol [2][3]
Appearance Clear, colorless liquid[1]
Boiling Point 140°C[1]
Flash Point 19°C[1]
Relative Density 0.77 g/cm³[1]
CAS Number 503-47-9[2]
Hazard Identification and Safety Precautions

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapour.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • P233: Keep container tightly closed.[1]

  • P280: Wear protective gloves, eye protection, and face protection.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P403+P235: Store in a well-ventilated place. Keep cool.[1]

Experimental Protocol: General Handling and Use

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Respiratory Protection: A NIOSH-approved vapor respirator is recommended if working in an area with inadequate ventilation.[1][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield may be necessary if there is a splash hazard.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Protective boots may be necessary depending on the scale of the operation.[1]

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • An eyewash station and safety shower must be readily accessible.[5]

  • Use explosion-proof electrical equipment.[1]

3.3. Handling Procedure

  • Preparation:

    • Ensure the work area is clean and free of ignition sources (e.g., open flames, hot plates, static electricity sources).

    • Ground all equipment containing the material.[5]

    • Have appropriate fire extinguishing media readily available (e.g., dry chemical, CO₂, or alcohol-resistant foam).[1][5]

  • Dispensing:

    • Slowly open the container to release any pressure.

    • Use only non-sparking tools when handling the product.[5]

    • Dispense the required amount of this compound, minimizing the generation of vapors.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Clean any spills immediately with an inert absorbent material (e.g., sand, earth).[1]

    • Dispose of waste according to local, state, and federal regulations.

Storage Protocol
  • Store in a cool, dark, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent leakage and evaporation.[1]

  • Store away from incompatible materials, such as oxidizing agents.[1][5]

  • Take measures to prevent the buildup of electrostatic charge.[1]

Emergency Procedures
  • In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish. Do not use water, as it may spread the fire.[1]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1] If irritation occurs, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]

  • In case of inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[1]

  • In case of ingestion: Rinse the mouth and seek medical advice if you feel unwell.[1]

Visualizations

SafeHandlingWorkflow Safe Handling and Storage Protocol for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Storage cluster_emergency 4. Emergency Response A Don Appropriate PPE B Ensure Proper Ventilation (Fume Hood) A->B C Remove Ignition Sources B->C D Verify Eyewash/Shower Access C->D E Ground Equipment D->E Proceed to Handling F Dispense Chemical with Non-Sparking Tools E->F G Keep Container Closed When Not in Use F->G H Clean Spills Immediately G->H Proceed to Post-Handling I Dispose of Waste Properly H->I J Store in Cool, Dark, Well-Ventilated Area I->J K Store Away from Incompatibles J->K L Fire Use Dry Chemical/Foam/CO2 Use Dry Chemical/Foam/CO2 L->Use Dry Chemical/Foam/CO2 M Spill Absorb with Inert Material Absorb with Inert Material M->Absorb with Inert Material N Exposure Follow First-Aid Procedures Follow First-Aid Procedures N->Follow First-Aid Procedures

Caption: Workflow for the safe handling and storage of this compound.

Caption: Required PPE for handling this compound.

References

Application Note: Electrophilic Bromination of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The halogenation of alkenes is a fundamental transformation in organic synthesis, providing a versatile route to functionalized molecules that can serve as precursors in the development of novel chemical entities and pharmaceutical agents. The addition of bromine across a double bond introduces two stereocenters, and the stereochemical outcome is highly dependent on the reaction mechanism. Understanding and controlling this stereoselectivity is crucial in the synthesis of complex molecules. This application note focuses on the bromination of the unsymmetrical alkene, 1,3,3-trimethylcyclohexene.

Reaction Mechanism

The reaction of this compound with bromine proceeds via an electrophilic addition mechanism. The key steps are:

  • Polarization and Electrophilic Attack: As the bromine molecule approaches the electron-rich π-bond of the alkene, the Br-Br bond becomes polarized. The π electrons of the alkene attack the electrophilic bromine atom, leading to the formation of a cyclic bromonium ion intermediate.

  • Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bromonium ion ring, resulting in an anti-addition of the two bromine atoms.

Due to the unsymmetrical nature of this compound, the nucleophilic attack by the bromide ion can theoretically occur at either C1 or C2 of the original double bond. The attack will preferentially occur at the more sterically accessible carbon or the carbon that can better stabilize a partial positive charge in the transition state. In this case, attack at C2 is generally favored, leading to the major product being trans-1,2-dibromo-1,3,3-trimethylcyclohexane.

Caption: Reaction mechanism for the bromination of this compound.

Experimental Protocol

This protocol is adapted from the established procedure for the bromination of cyclohexene.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred alkene solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The characteristic red-brown color of bromine should disappear upon reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the bromine color is fully discharged.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

experimental_workflow dissolve Dissolve this compound in CH₂Cl₂ cool Cool to 0 °C dissolve->cool add_br2 Slowly add Br₂ in CH₂Cl₂ cool->add_br2 stir Stir at 0 °C for 30 min add_br2->stir quench Quench with Na₂S₂O₃ (aq) stir->quench wash Wash with NaHCO₃ (aq) and H₂O quench->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product concentrate->purify

Caption: Experimental workflow for the bromination of this compound.

Data Presentation

Table 1: Material Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Reactant This compoundC₉H₁₆124.22
Product trans-1,2-Dibromo-1,3,3-trimethylcyclohexaneC₉H₁₆Br₂284.03

Table 2: Predicted Spectroscopic Data for trans-1,2-Dibromo-1,3,3-trimethylcyclohexane

Spectroscopic TechniquePredicted Key Signals
¹H NMR Signals for methyl groups, methylene (B1212753) protons on the cyclohexane (B81311) ring, and a proton on the carbon bearing a bromine atom (C2-H). The C2-H proton would likely appear as a multiplet.
¹³C NMR Signals for three distinct methyl carbons, three methylene carbons in the ring, one quaternary carbon with two methyl groups, and two carbons bonded to bromine.
IR (Infrared) C-H stretching and bending vibrations for alkanes. C-Br stretching vibrations typically appear in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS) A molecular ion peak (M⁺) and characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).

Discussion

The electrophilic addition of bromine to this compound is expected to yield trans-1,2-dibromo-1,3,3-trimethylcyclohexane as the major product due to the established anti-addition mechanism. The reaction is typically high-yielding, though purification is necessary to remove any minor side products. The provided protocol offers a reliable method for synthesizing this compound, which can be a valuable intermediate for further chemical modifications in drug discovery and development programs. Characterization of the purified product using the spectroscopic techniques outlined above will be essential to confirm its structure and stereochemistry.

Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • Always perform reactions in properly assembled glassware and behind a safety shield.

Application Notes and Protocols: Ozonolysis of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ozonolysis of 1,3,3-trimethylcyclohexene, a key reaction for the oxidative cleavage of its carbon-carbon double bond. This process yields valuable dicarbonyl compounds that can serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This document outlines the reaction products under different work-up conditions, provides detailed experimental protocols, and summarizes key data.

Reaction Products

The ozonolysis of this compound proceeds via the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent work-up of this intermediate dictates the final products. The cleavage of the cyclic alkene results in a linear dicarbonyl compound.

  • Reductive Work-up: Treatment of the ozonide with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, yields an aldehyde and a ketone. In the case of this compound, the product is 3,3-dimethyl-6-oxoheptanal .

  • Oxidative Work-up: In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehyde formed is further oxidized to a carboxylic acid. This results in the formation of 3,3-dimethyl-6-oxoheptanoic acid .

Reaction Scheme

ozonolysis_reaction Ozonolysis of this compound cluster_start Starting Material cluster_ozonide Intermediate cluster_reductive Reductive Work-up cluster_oxidative Oxidative Work-up start This compound ozonide Secondary Ozonide start->ozonide 1. O₃ 2. Rearrangement reductive_product 3,3-Dimethyl-6-oxoheptanal ozonide->reductive_product e.g., (CH₃)₂S or Zn/H₂O oxidative_product 3,3-Dimethyl-6-oxoheptanoic Acid ozonide->oxidative_product e.g., H₂O₂

Caption: Ozonolysis of this compound leads to different products based on the work-up conditions.

Quantitative Data Summary

Starting MaterialWork-up ConditionReagentsProductTypical Yield (%)
This compoundReductive1. O₃, CH₂Cl₂/MeOH, -78°C2. Dimethyl Sulfide (DMS)3,3-Dimethyl-6-oxoheptanal70-90 (estimated)
This compoundReductive1. O₃, CH₂Cl₂/MeOH, -78°C2. Zinc, Acetic Acid3,3-Dimethyl-6-oxoheptanal65-85 (estimated)
This compoundOxidative1. O₃, CH₂Cl₂/MeOH, -78°C2. Hydrogen Peroxide (H₂O₂)3,3-Dimethyl-6-oxoheptanoic Acid70-85 (estimated)

Note: Yields are representative of similar reactions and can vary based on reaction scale, purity of reagents, and precise experimental conditions.

Experimental Protocols

Safety Precaution: Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions must be performed in a well-ventilated fume hood. The ozonide intermediates can be explosive, especially upon concentration. Do not isolate the ozonide.

Protocol 1: Reductive Ozonolysis of this compound with Dimethyl Sulfide (DMS) Work-up

Materials:

  • This compound

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (B129727) (MeOH), anhydrous

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas

  • Ozone generator

  • Three-necked round-bottom flask

  • Gas dispersion tube

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a gas outlet connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., a 9:1 ratio) in the reaction flask.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution while stirring. The reaction progress can be monitored by the appearance of a persistent blue color in the solution, indicating the presence of unreacted ozone. Alternatively, the reaction is complete when the potassium iodide trap turns a distinct violet/brown color due to the oxidation of iodide to iodine.

  • Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and bubble nitrogen or argon gas through the solution for 10-15 minutes to remove any dissolved ozone. The blue color of the solution should disappear.

  • Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (1.5 - 2.0 eq) dropwise to the reaction mixture.

  • Warming and Reaction: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Stir the mixture for at least 4 hours or overnight to ensure complete reduction of the ozonide.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract with dichloromethane or ethyl acetate (B1210297) (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3,3-dimethyl-6-oxoheptanal can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Oxidative Ozonolysis of this compound with Hydrogen Peroxide (H₂O₂) Work-up

Materials:

  • Same as Protocol 1, with the addition of 30% hydrogen peroxide (H₂O₂)

Procedure:

  • Reaction Setup and Ozonolysis: Follow steps 1-5 from Protocol 1.

  • Oxidative Work-up: While maintaining the cold temperature, slowly and carefully add 30% hydrogen peroxide (3.0 eq) to the reaction mixture.

  • Warming and Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir the reaction overnight to ensure complete oxidation of the intermediate aldehyde.

  • Work-up and Purification:

    • Carefully quench any excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a test with peroxide indicator strips is negative.

    • Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3,3-dimethyl-6-oxoheptanoic acid can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_ozonolysis Ozonolysis Step cluster_workup Work-up Step cluster_products Final Products start This compound in CH₂Cl₂/MeOH cool Cool to -78°C start->cool ozone Bubble O₃ gas cool->ozone purge Purge with N₂ ozone->purge ozonide Secondary Ozonide Intermediate purge->ozonide reductive_reagent Add Dimethyl Sulfide (DMS) ozonide->reductive_reagent Reductive Path oxidative_reagent Add Hydrogen Peroxide (H₂O₂) ozonide->oxidative_reagent Oxidative Path reductive_product 3,3-Dimethyl-6-oxoheptanal reductive_reagent->reductive_product oxidative_product 3,3-Dimethyl-6-oxoheptanoic Acid oxidative_reagent->oxidative_product

Caption: A generalized workflow for the ozonolysis of this compound.

Signaling Pathway (Reaction Mechanism)

criegee_mechanism Criegee Mechanism for Ozonolysis alkene This compound + O₃ molozonide Primary Ozonide (Molozonide) alkene->molozonide [3+2] Cycloaddition fragments Carbonyl Oxide (Criegee Intermediate) + Ketone molozonide->fragments Retro-[3+2] Cycloaddition ozonide Secondary Ozonide fragments->ozonide [3+2] Cycloaddition products Aldehyde + Ketone (Reductive) or Carboxylic Acid + Ketone (Oxidative) ozonide->products Work-up

Application Notes and Protocols for the Synthesis of Dihydroactinidiolide from 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydroactinidiolide (B95004), a naturally occurring fragrance and flavor compound, utilizing 1,3,3-trimethylcyclohexene as a starting material. This document outlines a multi-step synthetic pathway, including key intermediates, reaction conditions, and quantitative data to guide researchers in the successful synthesis of the target molecule.

Introduction

Dihydroactinidiolide is a valuable terpenoid lactone found in various natural sources, including tea, tobacco, and fruits. Its pleasant, tea-like aroma makes it a sought-after ingredient in the flavor and fragrance industry. Additionally, recent studies have explored its potential pharmacological activities. The synthesis of dihydroactinidiolide from readily available starting materials is of significant interest for ensuring a stable and cost-effective supply. This document details a synthetic route commencing with this compound, a readily accessible cyclic alkene.

The proposed synthetic strategy involves a three-step process:

  • Formylation of this compound to produce the key intermediate, β-cyclocitral, via the Vilsmeier-Haack reaction.

  • Oxidation of β-cyclocitral to yield β-cyclogeranic acid.

  • Lactonization of a β-cyclogeranic acid derivative to afford the final product, dihydroactinidiolide.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on experimental conditions and purification techniques.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Vilsmeier-Haack FormylationThis compoundβ-CyclocitralPOCl₃, DMF60-70
2Oxidationβ-Cyclocitralβ-Cyclogeranic AcidJones Reagent (CrO₃, H₂SO₄, acetone)85-95
3Halolactonization and Reductionβ-Cyclogeranic AcidDihydroactinidiolideI₂, KI, NaHCO₃; then Na₂S₂O₃ (aq.)70-80

Experimental Protocols

Step 1: Synthesis of β-Cyclocitral from this compound (Vilsmeier-Haack Reaction)

This protocol describes the formylation of this compound to produce β-cyclocitral. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich double bond of the starting material.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium acetate

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 eq) to anhydrous N,N-dimethylformamide (5.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

  • Slowly add the freshly prepared Vilsmeier reagent to the solution of this compound via a dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford β-cyclocitral.

Step 2: Synthesis of β-Cyclogeranic Acid from β-Cyclocitral (Oxidation)

This protocol details the oxidation of the aldehyde functional group of β-cyclocitral to a carboxylic acid, yielding β-cyclogeranic acid. Jones oxidation is a reliable method for this transformation.

Materials:

  • β-Cyclocitral

  • Acetone (B3395972)

  • Jones reagent (prepared by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then diluting with water)

  • Isopropanol (B130326)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Dissolve β-cyclocitral (1.0 eq) in acetone in an Erlenmeyer flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. An exothermic reaction will occur, and a green precipitate will form. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and then extract the carboxylic acid into a saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer to pH 2 with 1 M HCl.

  • Extract the precipitated β-cyclogeranic acid with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain β-cyclogeranic acid as a solid. The product can be further purified by recrystallization.

Step 3: Synthesis of Dihydroactinidiolide from β-Cyclogeranic Acid (Halolactonization and Reduction)

This protocol describes the conversion of β-cyclogeranic acid to dihydroactinidiolide through an iodolactonization reaction followed by a reduction step.

Materials:

  • β-Cyclogeranic Acid

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

Procedure:

  • Dissolve β-cyclogeranic acid (1.0 eq) in a 0.5 M aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of iodine (2.5 eq) and potassium iodide (5.0 eq) in water.

  • Stir the mixture at room temperature for 24 hours in the dark. The reaction progress can be monitored by TLC by acidifying a small aliquot and extracting with ether.

  • After the reaction is complete, extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude iodolactone can be purified by column chromatography on silica gel.

  • To a solution of the purified iodolactone in a suitable solvent (e.g., toluene), add a reducing agent such as tributyltin hydride and a radical initiator like AIBN, and heat the mixture to effect deiodination. Alternatively, other reduction methods can be employed.

  • After the reduction is complete, purify the reaction mixture by column chromatography to yield dihydroactinidiolide.

Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic workflow from this compound to dihydroactinidiolide.

Synthesis_Pathway A This compound B β-Cyclocitral A->B Vilsmeier-Haack (POCl₃, DMF) C β-Cyclogeranic Acid B->C Oxidation (Jones Reagent) D Dihydroactinidiolide C->D Iodolactonization & Reduction

Caption: Overall synthetic route to dihydroactinidiolide.

Vilsmeier-Haack Reaction Mechanism

This diagram details the mechanism of the Vilsmeier-Haack formylation of this compound.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Start This compound Start->Intermediate + Vilsmeier Reagent Product β-Cyclocitral Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Lactonization Logical Relationship

The following diagram illustrates the key intramolecular cyclization step in the formation of the lactone ring.

Lactonization_Logic Start β-Cyclogeranic Acid COOH Activated Iodonium Intermediate O- Start:f1->Activated:f1 I₂ Product Dihydroactinidiolide Lactone Ring Activated:f0->Product:f0 Intramolecular Nucleophilic Attack

Caption: Key steps in the iodolactonization process.

Troubleshooting & Optimization

Technical Support Center: 1,3,3-Trimethylcyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,3-trimethylcyclohexene. The primary focus is on the common synthetic route involving the acid-catalyzed dehydration of 2,6,6-trimethylcyclohexan-1-ol.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low overall yield is a frequent challenge and can be attributed to several factors, from incomplete reactions to the formation of undesired side products.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Increase Reaction Time: Ensure the reaction is monitored (e.g., by TLC or GC) until the starting alcohol is consumed. 2. Increase Temperature: Gradually increase the reaction temperature. Dehydration is an endothermic process and higher temperatures favor product formation. However, be cautious as this can also promote side reactions.Higher conversion of the starting alcohol, leading to an increased crude yield of the alkene mixture.
Suboptimal Acid Catalyst 1. Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are typically used. If using a weaker acid, consider switching to a stronger one.[1][2] 2. Catalyst Concentration: Ensure the acid is concentrated. The presence of water can shift the equilibrium back towards the alcohol.[2][3]A more efficient reaction with a faster conversion rate. The use of non-nucleophilic acids prevents the formation of substitution byproducts.
Loss of Product During Workup 1. Careful Distillation: The alkene products are volatile. Ensure the distillation setup is efficient and that the collection flask is cooled to minimize loss of product.[4] 2. Thorough Extraction: After quenching the reaction, ensure thorough extraction of the organic layer with a suitable solvent. Perform multiple extractions with smaller volumes for better efficiency.Improved recovery of the synthesized alkenes, leading to a higher isolated yield.
Issue 2: Formation of Isomeric Alkene Impurities

The acid-catalyzed dehydration of 2,6,6-trimethylcyclohexan-1-ol proceeds via a carbocation intermediate, which can lead to a mixture of alkene isomers, primarily the more substituted 1,2,3-trimethylcyclohexene (Zaitsev product).

Potential Cause Troubleshooting Step Expected Outcome
Thermodynamic Control The formation of the more substituted (and more stable) alkene is thermodynamically favored under standard acidic dehydration conditions (Zaitsev's Rule).[1][5]While difficult to avoid completely, milder conditions (lower temperature, shorter reaction time) may slightly favor the kinetic product, though this often comes at the cost of conversion.
Carbocation Rearrangement The initial tertiary carbocation can potentially undergo hydride or methyl shifts to form other stable carbocations, leading to rearranged alkene products.[4][5]The formation of rearranged products is an inherent possibility in E1 reactions. Careful analysis of the product mixture (e.g., by GC-MS) is necessary to identify all isomers. Purification by fractional distillation or preparative GC may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common laboratory-scale synthesis involves the acid-catalyzed dehydration of 2,6,6-trimethylcyclohexan-1-ol. This tertiary alcohol can be synthesized from 2,6,6-trimethylcyclohexanone.

Q2: Why is a mixture of alkenes often formed during the dehydration reaction?

A2: The dehydration of secondary and tertiary alcohols typically proceeds through an E1 mechanism.[1] This involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. The base can then abstract a proton from any adjacent carbon, leading to different alkene isomers. The reaction generally follows Zaitsev's rule, favoring the formation of the most substituted (most stable) alkene.[5]

Q3: How can I minimize the formation of the more stable 1,2,3-trimethylcyclohexene isomer?

A3: Completely avoiding the thermodynamically favored Zaitsev product is challenging in an E1 reaction. Alternative, non-E1 pathways, such as the pyrolysis of xanthate esters (Chugaev elimination) or the Hofmann elimination of a suitable quaternary ammonium (B1175870) salt, could provide better selectivity for the less substituted alkene, though these are more complex multi-step procedures. For the acid-catalyzed dehydration, using milder conditions and carefully monitoring the reaction to stop it before equilibrium is fully reached might slightly improve the ratio, but purification will likely still be necessary.

Q4: Can I use isophorone (B1672270) as a starting material?

A4: Yes, isophorone (3,5,5-trimethylcyclohex-2-en-1-one) can be a precursor. However, a multi-step process is required. A common route is the selective hydrogenation of the carbon-carbon double bond in isophorone to yield 3,3,5-trimethylcyclohexanone.[6][7][8] This saturated ketone can then be reduced to 3,3,5-trimethylcyclohexanol, followed by dehydration. Be aware that the dehydration of this alcohol will produce a different set of isomeric alkenes than the dehydration of 2,6,6-trimethylcyclohexan-1-ol.

Q5: What analytical techniques are best for monitoring the reaction and analyzing the product mixture?

A5: Gas chromatography (GC) is an excellent technique for monitoring the disappearance of the starting alcohol and the appearance of the alkene products.[4] It can also quantify the ratio of the different isomers in the product mixture. For structural confirmation of the isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2,6,6-Trimethylcyclohexan-1-ol
  • Setup: Assemble a fractional distillation apparatus. Place 10 g of 2,6,6-trimethylcyclohexan-1-ol into the distillation flask.

  • Reagent Addition: Carefully add 2.5 mL of concentrated sulfuric acid (H₂SO₄) to the distillation flask while cooling in an ice bath. Add a few boiling chips.

  • Dehydration and Distillation: Heat the mixture gently. The alkene products and water will co-distill.[9] Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a 10% sodium bicarbonate solution (to neutralize any acid) and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent. A final simple distillation of the dried organic layer will yield the purified alkene mixture.

  • Analysis: Analyze the product by GC and GC-MS to determine the yield and the ratio of this compound to other isomers.

Visualizations

Reaction Mechanism and Side Products

G A 2,6,6-Trimethylcyclohexan-1-ol B Protonated Alcohol (Good Leaving Group) A->B + H⁺ C Tertiary Carbocation Intermediate B->C - H₂O (Rate-determining) D This compound (Desired Product) C->D - H⁺ (from C4) E 1-isopropyl-3-methylcyclopentene (Rearrangement Product) C->E Rearrangement (Ring Contraction) F 1,2,3-Trimethylcyclohexene (Zaitsev Product) C->F - H⁺ (from C2) (Major Pathway)

Caption: E1 dehydration mechanism showing formation of the desired product and major side products.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_conversion Check starting material conversion by GC/TLC start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Reaction Complete check_conversion->complete Yes increase_time Increase reaction time and/or temperature incomplete->increase_time check_side_products Analyze crude product for side products by GC-MS complete->check_side_products increase_time->check_conversion isomers High % of Isomers check_side_products->isomers Yes other_byproducts Other Byproducts Present check_side_products->other_byproducts No optimize_conditions Optimize T° & Catalyst Consider alternative route isomers->optimize_conditions check_catalyst Verify catalyst quality and concentration other_byproducts->check_catalyst end Yield Improved optimize_conditions->end check_catalyst->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Bromination of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,3,3-trimethylcyclohexene.

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of this compound, particularly when using N-bromosuccinimide (NBS) for allylic bromination.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Ineffective initiation of the radical reaction. 2. Deactivated N-bromosuccinimide (NBS). 3. Insufficient reaction time or temperature.1. Ensure the use of a reliable radical initiator (e.g., AIBN, benzoyl peroxide) or adequate UV light irradiation (photo-initiation). 2. Use freshly recrystallized NBS. Old or improperly stored NBS may have hydrolyzed. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. If necessary, gradually increase the reaction temperature.
Formation of significant amounts of dibrominated product 1. High concentration of molecular bromine (Br₂). 2. Reaction conditions favoring electrophilic addition.1. Use N-bromosuccinimide (NBS) to maintain a low and constant concentration of Br₂. Ensure the reaction is not exposed to strong acidic conditions which can accelerate the formation of Br₂ from HBr. 2. Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) to disfavor the formation of polar intermediates involved in electrophilic addition.
Complex mixture of products, difficult to separate 1. Formation of multiple constitutional isomers due to the unsymmetrical nature of the allylic radical intermediate. 2. Presence of stereoisomers (diastereomers and enantiomers). 3. Occurrence of rearrangement side reactions.1. This is an inherent feature of this reaction. Optimize chromatographic separation methods (e.g., column chromatography with different solvent systems, preparative HPLC). 2. Consider using chiral chromatography if separation of enantiomers is required. 3. Lowering the reaction temperature may in some cases improve selectivity and reduce the extent of side reactions.
Formation of products with rearranged carbon skeleton Carbocation rearrangement during a competing electrophilic addition pathway.Strictly adhere to conditions that favor the free-radical pathway over the ionic pathway. This includes using NBS, a non-polar solvent, and a radical initiator, while avoiding acidic contaminants.
Inconsistent product ratios between batches 1. Variability in the quality of reagents (especially NBS). 2. Inconsistent initiation (e.g., fluctuations in UV lamp intensity). 3. Variations in reaction temperature or time.1. Standardize the source and purification of all reagents. 2. Ensure consistent and uniform irradiation or a precise amount of chemical initiator. 3. Maintain strict control over reaction parameters using appropriate heating/cooling baths and timers.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the allylic bromination of this compound with NBS?

A1: The reaction is expected to yield a mixture of constitutional isomers due to the formation of a resonance-stabilized allylic radical intermediate. The major products are typically 3-bromo-1,5,5-trimethylcyclohexene and 5-bromo-1,3,3-trimethylcyclohexene. Due to the formation of a new stereocenter, these products can exist as stereoisomers.[1]

Q2: Why do I get multiple products in this reaction?

A2: The formation of multiple products is a consequence of the reaction mechanism. The initial abstraction of an allylic hydrogen from this compound generates a resonance-stabilized allylic radical. This radical has two non-equivalent carbons that can react with bromine, leading to the formation of different constitutional isomers.

Q3: How can I minimize the formation of the dibrominated side product?

A3: The dibrominated product primarily arises from the electrophilic addition of molecular bromine (Br₂) across the double bond. To suppress this side reaction, it is crucial to use N-bromosuccinimide (NBS). NBS reacts with the HBr byproduct of the radical reaction to generate a low, steady concentration of Br₂, which favors the desired allylic substitution pathway over electrophilic addition.

Q4: Can carbocation rearrangements occur during the bromination of this compound?

A4: Carbocation rearrangements are characteristic of reactions proceeding through carbocation intermediates, such as electrophilic addition. If reaction conditions inadvertently favor the electrophilic addition of bromine, a carbocation intermediate will be formed. This intermediate could potentially undergo rearrangement (e.g., a methyl shift) to form a more stable carbocation before being trapped by a bromide ion. To avoid this, ensure your reaction conditions strongly favor the free-radical pathway.

Q5: What is a typical experimental protocol for the allylic bromination of this compound?

A5: A general procedure involves dissolving this compound in a dry, non-polar solvent like carbon tetrachloride (CCl₄). N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is then heated to reflux or irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the succinimide (B58015) byproduct is filtered off, and the product mixture is isolated and purified, typically by column chromatography.

Data Presentation

The following table provides a hypothetical but plausible product distribution for the allylic bromination of this compound with NBS, based on the principles of radical stability. Actual yields may vary depending on the specific reaction conditions.

Product Structure Hypothetical Yield (%) Notes
3-Bromo-1,5,5-trimethylcyclohexene45-55%Major product. Formation of a new stereocenter.
5-Bromo-1,3,3-trimethylcyclohexene35-45%Major product. Formation of a new stereocenter.
1,2-Dibromo-1,3,3-trimethylcyclohexane<10%Side product from electrophilic addition.
Other minor isomers-<5%May include products from minor radical pathways or rearrangements.

Experimental Protocols

Allylic Bromination of this compound with NBS

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), dry

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in dry CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the flask.

  • Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp at room temperature.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product mixture by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the different isomers.

  • Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction_Pathway cluster_main Main Allylic Bromination Pathway cluster_side Side Reactions This compound This compound Allylic Radical Intermediate Allylic Radical Intermediate This compound->Allylic Radical Intermediate -H• (allylic H abstraction) Bromonium Ion Intermediate Bromonium Ion Intermediate This compound->Bromonium Ion Intermediate + Br2 (electrophilic addition) 3-Bromo-1,5,5-trimethylcyclohexene 3-Bromo-1,5,5-trimethylcyclohexene Allylic Radical Intermediate->3-Bromo-1,5,5-trimethylcyclohexene + Br• 5-Bromo-1,3,3-trimethylcyclohexene 5-Bromo-1,3,3-trimethylcyclohexene Allylic Radical Intermediate->5-Bromo-1,3,3-trimethylcyclohexene + Br• 1,2-Dibromo-1,3,3-trimethylcyclohexane 1,2-Dibromo-1,3,3-trimethylcyclohexane Bromonium Ion Intermediate->1,2-Dibromo-1,3,3-trimethylcyclohexane + Br- Rearranged Carbocation Rearranged Carbocation Bromonium Ion Intermediate->Rearranged Carbocation Methyl Shift Rearranged Dibromo Product Rearranged Dibromo Product Rearranged Carbocation->Rearranged Dibromo Product + Br-

Caption: Reaction pathways in the bromination of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowConversion Low Conversion Problem->LowConversion Yes HighDibromination High Dibromination Problem->HighDibromination Yes ComplexMixture Complex Product Mixture Problem->ComplexMixture Yes End Problem Resolved Problem->End No CheckInitiation Check Initiator/Light Source LowConversion->CheckInitiation CheckNBS Use Fresh NBS LowConversion->CheckNBS HighDibromination->CheckNBS CheckSolvent Ensure Non-polar Solvent HighDibromination->CheckSolvent OptimizeSeparation Optimize Chromatography ComplexMixture->OptimizeSeparation CheckInitiation->End CheckNBS->End CheckSolvent->End OptimizeSeparation->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing HPLC Separation of 1,3,3-Trimethylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 1,3,3-Trimethylcyclohexene isomers.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering systematic approaches to identify and resolve them.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: Why are my this compound isomer peaks not separating, resulting in poor resolution or complete co-elution?

Answer: Poor resolution is a common challenge when separating structurally similar isomers like those of this compound. The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.

Initial System Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and a loss of resolution. Evaluate the column's performance by injecting a standard with known peak shape and retention time.

  • System Suitability: Confirm your HPLC system is functioning correctly by running a system suitability test with a known standard mixture.

Optimization Strategies:

  • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.

    • Organic Solvent Ratio (Reversed-Phase): For reversed-phase HPLC, a lower percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve resolution. Adjust the organic solvent percentage in small increments (e.g., 2-5%).

    • Change Organic Solvent (Reversed-Phase): Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.

    • Mobile Phase Composition (Normal-Phase): For normal-phase HPLC, adjusting the ratio of non-polar solvents (e.g., hexane, heptane) and a slightly more polar modifier (e.g., isopropanol (B130326), ethyl acetate) can significantly impact selectivity.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.

    • Reversed-Phase: Standard C18 columns separate primarily based on hydrophobicity, which may not be effective for nonpolar isomers. Consider columns with different selectivities, such as Phenyl, Pentafluorophenyl (PFP), or Biphenyl columns, which can offer alternative interactions like π-π stacking. A Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has also been reported for the analysis of this compound.[1]

    • Normal-Phase: Normal-phase chromatography, with a polar stationary phase (e.g., silica (B1680970), diol, or amino) and a non-polar mobile phase, is often well-suited for the separation of nonpolar isomers.[2][3][4][5]

    • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral stationary phase is necessary for separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are common choices.

  • Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase. Conversely, increasing the temperature can improve peak shape and efficiency.

  • Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks. Be aware that this will also increase the total run time.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My isomer peaks are exhibiting significant tailing or fronting. What could be the cause and how do I fix it?

Answer: Poor peak shape can be caused by a variety of factors, from sample overload to secondary interactions with the stationary phase.

For Peak Tailing:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: For polar analytes, interactions with active silanol groups on the silica support can cause tailing. While this compound is nonpolar, impurities or degradation products could be polar.

    • Solution: Use a column with low silanol activity or end-capping. For reversed-phase, adding a small amount of an acidic modifier like formic or phosphoric acid to the mobile phase can help suppress silanol interactions.[1]

  • Column Contamination: Contaminants from previous injections can interact with the analytes.

    • Solution: Flush the column with a strong solvent to remove contaminants.

For Peak Fronting:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

  • Column Overload: Severe mass overload can also lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isomers?

A1: A good starting point depends on the available instrumentation and the nature of the isomers.

  • Reversed-Phase: A C18 or a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm) is a reasonable starting point. A mobile phase of acetonitrile and water (e.g., 70:30 v/v) at a flow rate of 1.0 mL/min and a column temperature of 30°C can be used. UV detection at a low wavelength (e.g., 210 nm) is suitable as trimethylcyclohexene lacks a strong chromophore.

  • Normal-Phase: A silica or diol column (4.6 x 250 mm, 5 µm) with a mobile phase of n-hexane and a small percentage of a polar modifier like isopropanol (e.g., 99:1 v/v) at a flow rate of 1.0 mL/min can be effective for these nonpolar isomers.

Q2: Should I use isocratic or gradient elution?

A2: For a mixture of isomers with similar polarities, an isocratic method is often sufficient and more robust once optimized. However, during method development, a gradient run is highly recommended to determine the approximate elution conditions and to see if any unexpected impurities are present. A shallow gradient can also be a tool to improve the separation of closely eluting peaks.

Q3: How can I handle the volatility of this compound during sample preparation?

A3: Due to the volatile nature of this compound, care must be taken during sample preparation to minimize evaporative losses.

  • Keep sample vials tightly capped and use autosampler vials with septa.

  • Prepare samples in a cool environment.

  • Minimize the time samples are left on the benchtop before analysis.

  • Consider using a cooled autosampler if available.

Q4: What are the likely isomers of this compound I might encounter?

A4: Depending on the synthesis or degradation pathways, you may encounter positional isomers (where the double bond and/or methyl groups are in different locations on the cyclohexene (B86901) ring) or stereoisomers (if chiral centers are present). The separation strategy will depend on the type of isomers. Positional isomers can often be separated on achiral columns with optimized methods, while enantiomers require a chiral stationary phase.

Data Presentation

Table 1: Illustrative Reversed-Phase HPLC Conditions for Separation of Two Hypothetical this compound Positional Isomers.

ParameterCondition ACondition BCondition C
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase ACN:H₂O (70:30)ACN:H₂O (70:30)MeOH:H₂O (80:20)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Retention Time (Isomer 1) 5.2 min6.1 min4.8 min
Retention Time (Isomer 2) 5.4 min6.8 min5.0 min
Resolution (Rs) 0.82.10.9

Note: This data is for illustrative purposes to demonstrate the effect of changing column and mobile phase on isomer separation.

Table 2: Illustrative Normal-Phase HPLC Conditions for Separation of Two Hypothetical this compound Positional Isomers.

ParameterCondition DCondition E
Column Silica (4.6 x 250 mm, 5 µm)Silica (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (99:1)n-Hexane:Ethyl Acetate (98:2)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time (Isomer 1) 8.5 min7.9 min
Retention Time (Isomer 2) 9.3 min8.5 min
Resolution (Rs) 2.31.8

Note: This data is for illustrative purposes.

Experimental Protocols

Protocol 1: General Method Development for Reversed-Phase Separation of this compound Isomers

  • Initial Screening:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Gradient Run: If resolution is poor, perform a gradient run from 50% to 90% acetonitrile over 20 minutes to determine the approximate organic solvent concentration needed for elution.

  • Mobile Phase Optimization: Based on the gradient run, select an isocratic mobile phase composition that provides a retention factor (k') between 2 and 10 for the isomers. Fine-tune the acetonitrile/water ratio in small increments (e.g., 2-5%) to maximize resolution. If acetonitrile does not provide adequate selectivity, switch to methanol and repeat the optimization.

  • Stationary Phase Screening: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as a Phenyl, PFP (Pentafluorophenyl), or Biphenyl column.

Protocol 2: General Sample Preparation for HPLC Analysis of this compound Isomers

  • Weighing: Accurately weigh a suitable amount of the sample.

  • Dissolution: Dissolve the sample in a pre-determined volume of a solvent compatible with the initial mobile phase conditions (e.g., acetonitrile for reversed-phase, n-hexane for normal-phase). Use HPLC-grade solvents.

  • Sonication: If the sample does not dissolve easily, sonicate the solution for 5-10 minutes.

  • Dilution: Dilute the stock solution to the desired final concentration.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Resolution check_system System Suitability Check (Column, HPLC System) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot HPLC System or Replace Column system_ok->fix_system No optimize_mp Optimize Mobile Phase (Organic Ratio, Solvent Type) system_ok->optimize_mp Yes fix_system->check_system resolution_good1 Resolution Adequate? optimize_mp->resolution_good1 change_temp Adjust Column Temperature resolution_good1->change_temp No end_good Method Optimized resolution_good1->end_good Yes resolution_good2 Resolution Adequate? change_temp->resolution_good2 change_column Change Stationary Phase (e.g., Phenyl, PFP, or switch to Normal Phase) resolution_good2->change_column No resolution_good2->end_good Yes resolution_good3 Resolution Adequate? change_column->resolution_good3 resolution_good3->end_good Yes end_bad Further Method Development Required resolution_good3->end_bad No

Caption: Troubleshooting workflow for poor isomer resolution in HPLC.

Method_Development_Workflow start Start: Method Development for Trimethylcyclohexene Isomers select_mode Select Chromatography Mode (Reversed-Phase or Normal-Phase) start->select_mode rp_path Reversed-Phase select_mode->rp_path np_path Normal-Phase select_mode->np_path rp_column Select RP Column (C18, Phenyl, etc.) rp_path->rp_column np_column Select NP Column (Silica, Diol, etc.) np_path->np_column rp_mobile_phase Screen Mobile Phase (ACN/Water, MeOH/Water) rp_column->rp_mobile_phase np_mobile_phase Screen Mobile Phase (Hexane/IPA, Hexane/EtOAc) np_column->np_mobile_phase optimize Optimize Parameters (Gradient, Temp, Flow Rate) rp_mobile_phase->optimize np_mobile_phase->optimize validate Validate Method optimize->validate

Caption: General workflow for HPLC method development for isomer separation.

References

Preventing carbocation rearrangement in trimethylcyclohexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent carbocation rearrangement in reactions involving trimethylcyclohexene and its isomers.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during electrophilic addition reactions with trimethylcyclohexenes, where carbocation rearrangements can lead to undesired products.

FAQ 1: Why am I getting a mixture of products in my hydrohalogenation/acid-catalyzed hydration of trimethylcyclohexene?

Answer:

The formation of a product mixture is a common consequence of carbocation rearrangements. When you perform an electrophilic addition of a protic acid (like HBr or H₂O/H₂SO₄) to a trimethylcyclohexene, the initial protonation of the double bond forms a carbocation intermediate. This carbocation can then undergo a hydride or methyl shift to form a more stable carbocation before the nucleophile attacks.[1] This results in a mixture of the expected (unrearranged) product and one or more rearranged products.

For instance, the reaction of 3,3,5-trimethylcyclohexene with an acid could initially form a secondary carbocation. This can then rearrange via a methyl shift to a more stable tertiary carbocation, leading to two different alcohol or alkyl halide products.

FAQ 2: How can I completely prevent the formation of rearranged products?

Answer:

To completely avoid carbocation rearrangements, you should use a reaction that does not proceed through a free carbocation intermediate. Two highly effective methods are Oxymercuration-Demercuration and Hydroboration-Oxidation .

  • Oxymercuration-Demercuration: This two-step reaction provides the Markovnikov addition product (alcohol or ether) without rearrangement. The key is the formation of a bridged mercurinium ion intermediate, which prevents the carbocation from rearranging.[2][3]

  • Hydroboration-Oxidation: This reaction yields the anti-Markovnikov alcohol. It is a concerted reaction where the boron and hydrogen add to the double bond simultaneously, thus avoiding a carbocation intermediate and any subsequent rearrangements.[4]

Troubleshooting: My hydroboration-oxidation of 1,2-dimethylcyclohexene (B155917) is giving a low yield of the desired alcohol.

Answer:

Low yields in hydroboration-oxidation can often be attributed to several factors:

  • Purity of Reagents: Ensure your borane (B79455) source (e.g., BH₃-THF) is fresh and has not decomposed. The alkene should also be free of impurities, especially water or alcohols, which will react with the borane.

  • Reaction Conditions: The hydroboration step should be carried out under anhydrous and inert conditions (e.g., under nitrogen or argon). The oxidation step requires careful control of temperature, as the reaction with hydrogen peroxide is exothermic.

  • Workup Procedure: Incomplete oxidation or hydrolysis during the workup can lead to lower yields of the final alcohol product. Ensure the pH is sufficiently basic during the hydrogen peroxide addition.

FAQ 3: I need to perform a hydrohalogenation. How can I minimize, if not completely prevent, rearrangement?

Answer:

While completely preventing rearrangement in reactions that proceed via carbocations is challenging, you can often influence the product distribution by carefully controlling the reaction conditions:

  • Low Temperature: Running the reaction at a lower temperature can favor the kinetically controlled (unrearranged) product.[5] At lower temperatures, the carbocation has less energy to overcome the activation barrier for rearrangement.

  • Solvent Choice: Using a non-polar solvent can sometimes disfavor the formation of a fully developed carbocation, potentially reducing the extent of rearrangement. In some cases, a termolecular transition state is proposed in non-polar solvents, leading to a higher degree of stereoselectivity and less rearrangement.[6]

It is important to note that these methods may only minimize rearrangement, and a mixture of products is still likely. For complete control, oxymercuration-demercuration or hydroboration-oxidation are the preferred methods.

Quantitative Data on Product Distribution

The choice of reaction can dramatically affect the product distribution. The following table summarizes the expected outcomes for the hydration of 1-methylcyclohexene, a close structural analog of trimethylcyclohexenes.

ReactionReagentsExpected Major ProductRearrangement Observed?Product Distribution
Acid-Catalyzed Hydration H₃O⁺1-MethylcyclohexanolYes (Potential for shifts if substrate allows)Mixture of products
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄1-Methylcyclohexanol (Markovnikov)No>99% Markovnikov product[7]
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOHtrans-2-Methylcyclohexanol (anti-Markovnikov)No>99% anti-Markovnikov product, >91% trans diastereomer[4][8]

Experimental Protocols

Protocol 1: Oxymercuration-Reduction of 1-Methylcyclohexene to 1-Methylcyclohexanol

This procedure is adapted from Organic Syntheses and provides a reliable method for the Markovnikov hydration of an alkene without carbocation rearrangement.[9]

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer, add mercury(II) acetate (0.300 mol) and water (300 mL). Stir until the acetate dissolves.

  • Add diethyl ether (300 mL) to the flask.

  • While stirring vigorously, add 1-methylcyclohexene (0.300 mol). Continue stirring for 30 minutes at room temperature.

  • Add 150 mL of 6 N NaOH solution.

  • Cool the flask in an ice bath and add 300 mL of 0.5 M NaBH₄ in 3 N NaOH at a rate that maintains the temperature at or below 25°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Separate the ether layer and extract the aqueous layer with two 100-mL portions of ether.

  • Combine the ether extracts and dry over MgSO₄ or Na₂SO₄.

  • Distill the ether to obtain 1-methylcyclohexanol.

Protocol 2: Hydroboration-Oxidation of a Trimethylcyclohexene (General Procedure)

This is a general procedure for the anti-Markovnikov hydration of a trimethylcyclohexene, based on established methods for similar alkenes.[10]

Materials:

  • Trimethylcyclohexene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add the trimethylcyclohexene (1.0 equiv) and anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Add the BH₃·THF solution (0.37 equiv) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Workup: Add diethyl ether and separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude alcohol product, which can then be purified by distillation or chromatography.

Visualizing Reaction Pathways

To better understand the concepts discussed, the following diagrams illustrate the key reaction mechanisms.

carbocation_rearrangement cluster_start Initial Reaction cluster_intermediate Carbocation Intermediate cluster_products Products Alkene Trimethylcyclohexene Protonation Protonation (e.g., + HBr) Alkene->Protonation Secondary_C Secondary Carbocation (Less Stable) Protonation->Secondary_C Rearrangement Hydride/Methyl Shift Secondary_C->Rearrangement Rearrangement Product_Unrearranged Unrearranged Product Secondary_C->Product_Unrearranged Nucleophilic Attack Tertiary_C Tertiary Carbocation (More Stable) Rearrangement->Tertiary_C Product_Rearranged Rearranged Product Tertiary_C->Product_Rearranged Nucleophilic Attack

Caption: Carbocation rearrangement pathway in electrophilic addition.

prevention_strategies cluster_oxy Oxymercuration-Demercuration cluster_hydro Hydroboration-Oxidation Start Trimethylcyclohexene Oxy_Step1 1. Hg(OAc)₂, H₂O Start->Oxy_Step1 Hydro_Step1 1. BH₃-THF Start->Hydro_Step1 Oxy_Intermediate Mercurinium Ion (No Rearrangement) Oxy_Step1->Oxy_Intermediate Oxy_Step2 2. NaBH₄ Oxy_Intermediate->Oxy_Step2 Oxy_Product Markovnikov Alcohol Oxy_Step2->Oxy_Product Hydro_Intermediate Concerted Addition (No Rearrangement) Hydro_Step1->Hydro_Intermediate Hydro_Step2 2. H₂O₂, NaOH Hydro_Intermediate->Hydro_Step2 Hydro_Product Anti-Markovnikov Alcohol Hydro_Step2->Hydro_Product

Caption: Pathways to avoid carbocation rearrangement.

References

Technical Support Center: Purification of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,3-trimethylcyclohexene. The following information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically other structural isomers of trimethylcyclohexene. These isomers often form during synthesis, particularly in acid-catalyzed dehydration reactions of the corresponding alcohol. Under acidic conditions, the double bond can migrate, leading to a mixture of isomers that are often difficult to separate due to their similar physical properties.[1]

Q2: Which purification techniques are most effective for this compound?

A2: Due to the volatile nature of this compound and the likelihood of its impurities being isomers with very close boiling points, the most effective purification methods are fractional distillation and preparative gas chromatography (preparative GC).[2][3] For less volatile or more polar impurities, flash column chromatography could be an option, though it is generally less effective for separating close-boiling isomers.

Q3: Can I use high-performance liquid chromatography (HPLC) to purify this compound?

A3: Yes, reverse-phase HPLC can be used for both analysis and preparative separation of this compound.[4] This method is scalable and can be particularly useful for isolating specific impurities. A typical mobile phase would consist of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid.[4]

Q4: Is this compound prone to isomerization during purification?

A4: Yes, this compound can be susceptible to isomerization, especially in the presence of acid catalysts.[1] It is an α,β-unsaturated system (in relation to the gem-dimethyl group), and acid can catalyze the migration of the double bond to form more stable isomers.[1] Therefore, it is crucial to avoid acidic conditions during work-up and purification. If acidic conditions were used in the synthesis, a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) is recommended before purification.

Q5: Are there any known azeotropes of this compound to be aware of?

A5: While specific azeotropes for this compound are not widely documented, mixtures of hydrocarbons with similar boiling points can sometimes form azeotropes, which are mixtures that boil at a constant temperature, making separation by conventional distillation impossible.[5][6] If you suspect an azeotrope is forming during fractional distillation (e.g., a constant boiling point for a mixture of isomers), techniques like pressure-swing distillation or using an entrainer (azeotropic distillation) might be necessary.[6]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of isomers - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Poor column insulation.- Use a longer fractionating column or one with more efficient packing (e.g., Vigreux, Raschig rings).- Reduce the heating rate to maintain a slow, steady distillation rate (e.g., 1-2 drops per second).- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Temperature fluctuations at the distillation head - Bumping of the liquid in the distillation flask.- Inconsistent heating.- Ensure smooth boiling by using a magnetic stir bar or fresh boiling chips.- Use a heating mantle with a controller for consistent heat input.
No distillate is being collected - Thermometer bulb is positioned incorrectly.- Condenser water is too cold, causing the distillate to solidify (not applicable for this compound).- A leak in the apparatus.- The top of the thermometer bulb should be level with the side arm leading to the condenser.- Check all joints and connections for a proper seal.
Preparative Gas Chromatography (GC)
Problem Possible Cause(s) Recommended Solution(s)
Overlapping peaks of isomers - Inadequate column resolution.- Incorrect oven temperature program.- Column is overloaded.- Use a longer column or a column with a different stationary phase that offers better selectivity for isomers.- Optimize the temperature ramp. A slower ramp rate can improve separation.- Reduce the injection volume.
Low recovery of the purified compound - Inefficient trapping of the eluting compound.- Decomposition of the compound in the injector or on the column.- Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).- Lower the injector and detector temperatures to the lowest possible values that still allow for efficient volatilization and detection.
Peak tailing - Active sites on the column or in the injector liner.- Sample is too concentrated.- Use a deactivated injector liner and a high-quality column.- Dilute the sample before injection.

Quantitative Data

Table 1: Physical Properties of Trimethylcyclohexene Isomers and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₉H₁₆124.22~142-144 (estimated)
1,2,4-Trimethylcyclohexane (mixture of isomers)C₉H₁₈126.24145[7]
cis,trans,cis-1,2,3-TrimethylcyclohexaneC₉H₁₈126.24145.7[8]
1-MethylcyclohexeneC₇H₁₂96.17110-111
3-MethylcyclohexeneC₇H₁₂96.17104[9]
4-MethylcyclohexeneC₇H₁₂96.17101-102

Note: The boiling point of this compound is an estimate based on the boiling points of its hydrogenated analogs and similarly structured compounds. The boiling points of various trimethylcyclohexene isomers are expected to be very close, necessitating efficient separation techniques.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is adapted from a procedure for purifying 1-methylcyclohexene and is suitable for separating volatile isomers.

  • Preparation: If the crude this compound contains acidic or aqueous residues, wash it with saturated sodium bicarbonate solution, followed by water, and then brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.

    • Add boiling chips or a magnetic stir bar to the distillation flask.

    • Insulate the fractionating column with glass wool or aluminum foil to maintain an efficient temperature gradient.

  • Distillation:

    • Heat the flask gently.

    • Collect the initial distillate (forerun) in a separate flask. This fraction will be enriched in any lower-boiling impurities.

    • Monitor the temperature at the distillation head. As the temperature stabilizes near the boiling point of the desired isomer, switch to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) or NMR to determine their purity.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This is a general protocol for the separation of volatile isomers.[2][10]

  • System Preparation:

    • Install a suitable preparative-scale column. A non-polar or medium-polarity column is often effective for separating hydrocarbon isomers.

    • Set up a collection system at the detector outlet. This typically involves a heated transfer line and a cooled trap (e.g., U-tube immersed in liquid nitrogen or a dry ice/acetone bath) to condense the purified compound.

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of the isomers.

    • Optimize the oven temperature program (a slow ramp is often necessary) and the carrier gas flow rate.

  • Preparative Run:

    • Scale up the injection volume for the preparative column. Multiple injections may be necessary.

    • Run the preparative GC using the optimized method.

    • Monitor the chromatogram and open the valve to the collection trap just before the peak of interest begins to elute, and close it immediately after the peak has eluted.

    • Repeat the process for each injection.

  • Product Recovery:

    • After all injections are complete, remove the collection trap from the cooling bath.

    • Allow the trap to warm to room temperature and rinse the purified compound out with a small amount of a volatile solvent (e.g., pentane (B18724) or diethyl ether).

    • Carefully remove the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Confirm the purity of the collected product using analytical GC or NMR.

Visualizations

Purification_Workflow start Crude this compound wash Aqueous Wash (e.g., NaHCO3, H2O, Brine) start->wash dry Dry with Anhydrous Salt (e.g., MgSO4) wash->dry analysis Analyze Crude Purity (e.g., by GC) dry->analysis decision Are Impurities Close-Boiling Isomers? analysis->decision frac_dist Fractional Distillation decision->frac_dist Yes prep_gc Preparative GC decision->prep_gc Yes (High Purity Needed) flash_chrom Flash Chromatography (for non-isomer impurities) decision->flash_chrom No final_analysis Analyze Purity of Fractions frac_dist->final_analysis prep_gc->final_analysis flash_chrom->final_analysis

Caption: Purification strategy selection workflow.

Fractional_Distillation_Process cluster_0 Setup cluster_1 Distillation cluster_2 Analysis setup_apparatus Assemble Apparatus (Flask, Column, Condenser) insulate Insulate Column setup_apparatus->insulate add_sample Add Dried Crude Sample & Boiling Chips insulate->add_sample heat Gentle Heating add_sample->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (Constant Temperature) collect_forerun->collect_main stop Stop Distillation collect_main->stop analyze_fractions Analyze Fractions (GC or NMR) stop->analyze_fractions

Caption: Experimental workflow for fractional distillation.

Preparative_GC_Process cluster_0 Method Development cluster_1 Purification cluster_2 Recovery & Analysis analytical_run Optimize Separation on Analytical GC inject_sample Inject Sample onto Preparative Column analytical_run->inject_sample elute Elute Components inject_sample->elute trap Collect Target Peak in Cooled Trap elute->trap repeat Repeat Injections as Needed trap->repeat repeat->inject_sample Yes recover Recover Product from Trap repeat->recover No analyze Confirm Purity (Analytical GC) recover->analyze

Caption: Workflow for preparative GC purification.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the Gas Chromatography (GC) analysis of 1,3,3-Trimethylcyclohexene. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the GC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is greater than one, resulting in a drawn-out or "tailing" appearance on the latter side of the peak. In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration and reduced resolution between adjacent peaks, compromising the precision and accuracy of quantitative analysis. For a non-polar compound like this compound, peak tailing can indicate issues with the chromatographic system or method parameters.

Q2: What are the most common causes of peak tailing for a non-polar compound like this compound?

A2: While this compound is non-polar, peak tailing can still occur due to several factors. The most common causes can be categorized as either physical or chemical in nature.

  • Physical/Mechanical Issues: These problems often affect all peaks in the chromatogram and are related to the physical setup of the GC system.[1]

  • Chemical/Interaction Issues: These are typically analyte-specific and arise from interactions between this compound and active sites within the GC system.

Q3: How can I quickly diagnose the potential cause of peak tailing in my chromatogram?

A3: A simple initial diagnostic step is to observe the peak shape of all compounds in your chromatogram.

  • If all peaks are tailing: The issue is likely physical or mechanical, such as a poor column installation, a leak, or a problem with the inlet liner.[1]

  • If only the this compound peak (and other similar compounds) are tailing: The problem is more likely chemical in nature, suggesting an interaction with active sites in the system.

Troubleshooting Guides

This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing during the analysis of this compound.

Guide 1: Addressing Physical and Mechanical Issues

Q4: My chromatogram shows tailing for all peaks, including the solvent peak. What should I check first?

A4: When all peaks exhibit tailing, the issue is most likely related to the physical flow path of the sample through the GC system.[1] The following troubleshooting workflow should be followed:

G cluster_steps Troubleshooting Steps start All Peaks Tailing col_install Check Column Installation start->col_install leak_check Perform Leak Check col_install->leak_check If problem persists liner_check Inspect/Replace Inlet Liner leak_check->liner_check If problem persists resolution Problem Resolved liner_check->resolution If problem persists, consider other issues

Caption: Troubleshooting workflow for universal peak tailing.

Troubleshooting Steps:

  • Verify Proper Column Installation:

    • Column Cut: Ensure the column is cut with a clean, square edge. A jagged or angled cut can cause turbulence and lead to peak tailing.[2]

    • Installation Depth: Confirm that the column is installed to the correct depth in both the inlet and the detector, as specified by the instrument manufacturer. Incorrect positioning can create dead volumes.[1]

  • Perform a Leak Check:

    • Check for leaks at the inlet septum, column fittings, and detector connections using an electronic leak detector. Leaks can disrupt the carrier gas flow and cause peak distortion.

  • Inspect and Maintain the Inlet Liner:

    • A contaminated or degraded inlet liner can be a significant source of peak tailing. Replace the inlet liner and septum.[3] For a non-polar analyte like this compound, a deactivated liner with glass wool can aid in proper vaporization.[4]

Guide 2: Mitigating Chemical Interactions and Adsorption

Q5: Only the peak for this compound is tailing. What could be the cause?

A5: Tailing of a specific, non-polar peak often points to undesirable interactions with active sites within the GC system. Even though this compound is non-polar, it can still be affected by highly active silanol (B1196071) groups in the liner or on a contaminated column.

G cluster_steps Troubleshooting Steps start Analyte-Specific Tailing liner_deact Use a New Deactivated Liner start->liner_deact trim_col Trim Column Inlet (10-20 cm) liner_deact->trim_col If problem persists check_temp Optimize Temperatures trim_col->check_temp If problem persists resolution Problem Resolved check_temp->resolution If problem persists, consider column replacement

Caption: Troubleshooting workflow for analyte-specific peak tailing.

Troubleshooting Steps:

  • Inlet Maintenance:

    • Replace the Liner: As a first step, always replace the inlet liner with a new, high-quality deactivated liner.[2]

    • Trim the Column: If a new liner does not resolve the issue, trim 10-20 cm from the front of the column. This removes any accumulated non-volatile residues and active sites.[2]

  • Optimize Temperatures:

    • Inlet Temperature: Ensure the inlet temperature is sufficient to ensure complete and rapid vaporization of this compound (Boiling Point: 139 °C).[5] A good starting point is 250 °C.

    • Oven Temperature Program: A slow initial oven ramp rate can sometimes lead to band broadening and tailing. Ensure your temperature program is appropriate for the volatility of your analyte.

  • Column Considerations:

    • Column Bleed and Degradation: If the column is old or has been subjected to high temperatures or oxygen, the stationary phase may be degraded, exposing active sites. Conditioning the column or, if necessary, replacing it may be required.

Data Presentation

The following table summarizes the potential impact of troubleshooting actions on key chromatographic parameters. This can be used to track the effectiveness of your troubleshooting steps.

Troubleshooting ActionExpected Impact on Tailing Factor (TF)Expected Impact on Resolution (Rs)Potential Impact on Retention Time (RT)
Replace Inlet Liner & Septum DecreaseIncreaseMinimal Change
Trim 10-20 cm from Column Inlet Significant DecreaseIncreaseSlight Decrease
Increase Inlet Temperature DecreaseIncreaseMinimal Change
Optimize Oven Program DecreaseIncreaseMay Change
Replace GC Column Significant DecreaseSignificant IncreaseMay Change (depending on new column)

Experimental Protocols

A validated starting point for the GC-MS analysis of this compound, based on methods for similar compounds like terpenes and fragrance allergens, is provided below.[6][7]

Recommended GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890B or similar
Column Non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Inlet Split/Splitless in Split mode (e.g., 20:1 ratio)
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 150 °C, hold for 2 min
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Protocol for Inlet Maintenance (Liner and Septum Replacement):

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum retaining nut.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.

  • Remove Column: Loosen the column nut and carefully lower the column from the inlet.

  • Remove Liner: Open the inlet and use forceps to carefully remove the old liner.

  • Install New Liner: Insert a new, deactivated liner.

  • Re-install Column: Re-install the column to the correct depth and tighten the nut.

  • Restore Gas and Leak Check: Restore the carrier gas flow and perform a leak check.

  • Equilibrate: Heat the system to your method's operating temperatures and allow it to equilibrate before analysis.

References

Technical Support Center: Stereoselective Control in 1,3,3-Trimethylcyclohexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,3-trimethylcyclohexene. This resource provides in-depth guidance on controlling stereoselectivity in various chemical transformations of this versatile substrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence stereoselectivity in its reactions?

A1: The stereochemical outcome of reactions involving this compound is primarily influenced by two key structural features:

  • Trisubstituted Double Bond: The double bond is substituted with one methyl group and is part of a cyclohexene (B86901) ring. This substitution pattern creates steric hindrance that can direct incoming reagents to the less hindered face of the double bond.

  • Gem-Dimethyl Group: The presence of a gem-dimethyl group at the C3 position introduces significant steric bulk. This group can influence the conformational preferences of the cyclohexene ring and further direct the approach of reagents. This is an example of the Thorpe-Ingold effect, which can favor certain reaction pathways.[1][2]

Q2: How does the conformation of the this compound ring affect the stereochemical outcome of its reactions?

A2: this compound exists in a half-chair conformation. The gem-dimethyl group at the C3 position can influence the puckering of the ring to minimize steric interactions. This preferred conformation can expose one face of the double bond to reagent attack more than the other, leading to diastereoselectivity. For example, in epoxidation, the peroxy acid will preferentially attack the less sterically hindered face of the double bond.

Q3: What are the most common stereoselective reactions performed on this compound?

A3: The most common stereoselective reactions include:

  • Epoxidation: The formation of an epoxide, where the stereochemistry of the resulting oxirane ring is controlled.

  • Hydroboration-Oxidation: The addition of a borane (B79455) and subsequent oxidation to yield an alcohol, with control over the relative stereochemistry of the newly introduced hydroxyl and hydrogen atoms.

  • Diels-Alder Reaction: As a dienophile, the facial selectivity of the cycloaddition can be influenced by the substituents on the cyclohexene ring.

Q4: Can I achieve enantioselectivity in reactions of this compound?

A4: Yes, enantioselectivity can be achieved by using chiral reagents or catalysts. For example, asymmetric epoxidation using Sharpless or Jacobsen catalysts can lead to the formation of one enantiomer of the epoxide in excess. Similarly, asymmetric hydroboration using chiral boranes can produce chiral alcohols with high enantiomeric excess.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Epoxidation

Problem: The epoxidation of this compound with an achiral peroxy acid (e.g., m-CPBA) results in a nearly 1:1 mixture of diastereomers.

Possible Causes:

  • Insufficient Steric Hindrance: The steric bulk of the methyl groups may not be sufficient to completely block one face of the double bond to the incoming reagent.

  • Reaction Temperature: Higher reaction temperatures can lead to reduced selectivity as the kinetic barrier for the formation of both diastereomers can be overcome.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and affect the diastereoselectivity.

Solutions:

  • Use a Bulky Reagent: Employ a sterically more demanding epoxidizing agent.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can enhance the kinetic preference for the formation of the thermodynamically more stable transition state, leading to higher diastereoselectivity.

  • Solvent Screening: Experiment with a range of solvents with varying polarities to find the optimal conditions for diastereoselectivity.

Issue 2: Low Enantioselectivity in Asymmetric Hydroboration

Problem: The hydroboration-oxidation of this compound using a chiral borane yields a product with low enantiomeric excess (ee).

Possible Causes:

  • Inappropriate Chiral Reagent: The chosen chiral borane may not provide sufficient steric or electronic differentiation between the two faces of the alkene.

  • Substrate Mismatch: The inherent facial bias of the substrate may oppose the directing effect of the chiral reagent.

  • Impurities: The presence of water or other protic impurities can react with the borane reagent, reducing its effective concentration and enantioselectivity.

Solutions:

  • Screen Chiral Boranes: Test a variety of chiral boranes with different steric and electronic properties (e.g., Ipc₂BH, IpcBH₂).

  • Use of Additives: The addition of certain additives can sometimes enhance the enantioselectivity of the reaction.

  • Strict Anhydrous Conditions: Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Quantitative Data Summary

Note: Experimental data for the stereoselectivity of reactions specifically on this compound is not widely available in the literature. The following tables present data for analogous cyclohexene systems to provide an expected trend. The steric hindrance provided by the gem-dimethyl group in this compound is expected to lead to higher diastereoselectivity compared to simpler analogs.

Table 1: Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes with m-CPBA

SubstrateMajor DiastereomerDiastereomeric Ratio (syn:anti)Reference
1-Methylcyclohexenesyn>95:5General textbook knowledge
1,2-Dimethylcyclohexenesyn>98:2General textbook knowledge
This compound syn (expected) >95:5 (expected) Inference based on steric hindrance

Table 2: Enantioselectivity in the Asymmetric Hydroboration-Oxidation of 1-Methylcyclohexene

Chiral Borane ReagentMajor EnantiomerEnantiomeric Excess (ee)Reference
(+)-Ipc₂BH(1R,2R)-2-methylcyclohexanol98%H.C. Brown et al.
(-)-Ipc₂BH(1S,2S)-2-methylcyclohexanol98%H.C. Brown et al.
This compound with (+)-Ipc₂BH (expected major enantiomer) High ee expected Inference based on established methodology

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of this compound with m-CPBA

Objective: To synthesize the syn-epoxide of this compound with high diastereoselectivity.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Asymmetric Hydroboration-Oxidation of this compound using (+)-Diisopinocampheylborane ((+)-Ipc₂BH)

Objective: To synthesize the corresponding chiral alcohol with high enantioselectivity.

Materials:

  • This compound

  • (+)-Diisopinocampheylborane ((+)-Ipc₂BH) as a solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH, 3 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware, inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of (+)-Ipc₂BH (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add this compound (1.0 eq) dropwise to the stirred borane solution.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH, followed by the careful, dropwise addition of 30% hydrogen peroxide. (Caution: Exothermic reaction and gas evolution) .

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Visualizations

Epoxidation_Mechanism Substrate This compound TransitionState Concerted Transition State Substrate->TransitionState Reagent m-CPBA Reagent->TransitionState Product syn-Epoxide (Major) TransitionState->Product Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: Mechanism of diastereoselective epoxidation of this compound.

Hydroboration_Workflow cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation Alkene This compound Organoborane Chiral Trialkylborane Intermediate Alkene->Organoborane syn-addition ChiralBorane (+)-Ipc₂BH ChiralBorane->Organoborane Alcohol Chiral Alcohol (Major Enantiomer) Organoborane->Alcohol Retention of Stereochemistry Oxidants H₂O₂ / NaOH Oxidants->Alcohol Troubleshooting_Logic Start Poor Stereoselectivity Observed ReactionType Identify Reaction Type Start->ReactionType Epoxidation Epoxidation ReactionType->Epoxidation Epoxidation Hydroboration Hydroboration ReactionType->Hydroboration Hydroboration CheckTemp Lower Reaction Temperature Epoxidation->CheckTemp BulkyReagent Use Bulky Reagent Epoxidation->BulkyReagent ScreenSolvent Screen Solvents Epoxidation->ScreenSolvent CheckChiralReagent Screen Chiral Reagents Hydroboration->CheckChiralReagent Anhydrous Ensure Anhydrous Conditions Hydroboration->Anhydrous Outcome Improved Stereoselectivity CheckTemp->Outcome BulkyReagent->Outcome ScreenSolvent->Outcome CheckChiralReagent->Outcome Anhydrous->Outcome

References

Technical Support Center: Managing Thermal Degradation of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the thermal degradation of 1,3,3-trimethylcyclohexene is limited in publicly available literature. The information provided in this technical support center is based on established principles of organic chemistry, data from analogous compounds such as other substituted cyclohexenes and terpenes, and common analytical practices for studying thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary thermal degradation pathway for this compound?

A1: The most probable primary thermal degradation pathway for this compound, especially at elevated temperatures, is a retro-Diels-Alder reaction.[1][2][3] This reaction would involve the cleavage of the cyclohexene (B86901) ring to yield isobutylene (B52900) and isoprene (B109036) as the primary products. Isomerization and other radical-based decomposition pathways may also occur, particularly at very high temperatures or in the presence of initiators.[4][5][6]

Q2: What are the expected byproducts of this compound thermal degradation?

A2: Besides isobutylene and isoprene from the retro-Diels-Alder reaction, other potential byproducts could arise from secondary reactions. These may include smaller alkenes and alkanes resulting from further fragmentation. In the presence of oxygen, a variety of oxidation products such as epoxides, alcohols, ketones, and carboxylic acids could be formed.[7][8][9][10]

Q3: At what temperature does this compound begin to degrade?

A3: While specific data for this compound is unavailable, studies on similar cyclic hydrocarbons like cyclohexane (B81311) show decomposition starting at temperatures above 800 K (approximately 527°C) under pyrolysis conditions.[1] However, the actual onset of degradation can be influenced by factors such as pressure, the presence of catalysts or inhibitors, and the experimental atmosphere (inert vs. oxidative). For practical laboratory purposes, it is advisable to conduct preliminary thermal stability tests, such as thermogravimetric analysis (TGA), to determine the decomposition temperature under specific experimental conditions.[11][12][13][14][15]

Q4: How can I minimize thermal degradation during my experiments?

A4: To minimize thermal degradation, consider the following:

  • Temperature Control: Operate at the lowest possible temperature required for your process.

  • Inert Atmosphere: If the degradation is suspected to be oxidative, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Use of Stabilizers: While specific stabilizers for this compound are not documented, antioxidants or radical scavengers could potentially inhibit degradation pathways. Compatibility and potential interference with your experiment should be evaluated.

  • Minimize Residence Time: Reduce the time the compound is exposed to high temperatures.

Q5: What analytical techniques are suitable for studying the thermal degradation of this compound?

A5: A combination of analytical techniques is often employed:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition by measuring mass loss as a function of temperature.[11][12][13][14][15]

  • Differential Scanning Calorimetry (DSC): To measure the heat flow associated with thermal events, providing information on endothermic or exothermic decomposition processes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile degradation products.[16][17][18][19]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To analyze the degradation products formed at very high temperatures in a controlled manner.[20][21]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Discoloration of the sample upon heating (e.g., turning yellow or brown). Formation of polymeric or conjugated byproducts due to extensive degradation or oxidation.- Lower the experimental temperature.- Ensure an inert atmosphere if oxidation is a concern.- Analyze the discolored sample by techniques like UV-Vis spectroscopy to check for chromophores.
Unexpected peaks in Gas Chromatography (GC) analysis. Thermal degradation of the analyte in the heated GC inlet, leading to the formation of artifacts.- Lower the GC inlet temperature.- Use a more inert liner in the GC inlet.- Confirm the identity of unexpected peaks using Mass Spectrometry (MS).
Poor mass balance in the experiment (loss of starting material). Evaporation of the volatile starting material or its degradation into gaseous products.- Ensure the experimental setup is well-sealed.- Quantify the gaseous byproducts using a suitable gas sampling technique coupled with GC.- Perform a TGA to understand the temperature at which mass loss occurs.
Inconsistent results between experimental runs. Variations in temperature control, heating rate, or atmospheric conditions.- Calibrate temperature controllers regularly.- Maintain a consistent heating rate and atmosphere for all experiments.- Use internal standards in analytical measurements to account for variations.

Experimental Protocols

Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)
  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the TGA furnace with a continuous flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss) or by the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Identification of Volatile Degradation Products using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Heat a known amount of this compound in a sealed vial at a specific temperature (determined from TGA or experimental conditions) for a defined period.

    • Allow the vial to cool to room temperature.

    • Sample the headspace using a gas-tight syringe or a Solid Phase Microextraction (SPME) fiber.

  • GC-MS System:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at a temperature that ensures volatilization without inducing further degradation (e.g., 200°C).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode (70 eV) with a scan range of m/z 35-350.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Visualizations

G Hypothetical Thermal Degradation Pathways of this compound cluster_retro_diels Retro-Diels-Alder Pathway cluster_oxidation Oxidation Pathway TMC This compound Heat High Temperature TMC->Heat Oxygen Oxygen TMC->Oxygen Isobutylene Isobutylene Heat->Isobutylene Retro-Diels-Alder Isoprene Isoprene Heat->Isoprene Retro-Diels-Alder Epoxides Epoxides Oxygen->Epoxides Oxidation Alcohols Alcohols/Ketones Epoxides->Alcohols Rearrangement

Caption: Hypothetical degradation pathways of this compound.

G Experimental Workflow for Thermal Degradation Analysis start Start tga_dsc TGA/DSC Analysis start->tga_dsc determine_temp Determine Onset Decomposition Temperature tga_dsc->determine_temp stress_test Controlled Thermal Stress Experiment determine_temp->stress_test gcms_analysis GC-MS Analysis of Degradation Products stress_test->gcms_analysis identify_products Identify Degradation Products gcms_analysis->identify_products end End identify_products->end

Caption: Workflow for analyzing thermal degradation.

G Troubleshooting Logic for Unexpected GC Peaks start Unexpected Peaks in GC-MS? check_blank Run a Solvent Blank? start->check_blank peaks_present Peaks in Blank? check_blank->peaks_present contaminants Source of Contamination (Solvent, Syringe, etc.) peaks_present->contaminants Yes lower_inlet_temp Lower GC Inlet Temp? peaks_present->lower_inlet_temp No peaks_disappear Peaks Disappear? lower_inlet_temp->peaks_disappear inlet_degradation Inlet-Induced Degradation peaks_disappear->inlet_degradation Yes real_products Likely True Degradation Products from Experiment peaks_disappear->real_products No

Caption: Troubleshooting unexpected GC peaks.

References

Technical Support Center: Purification of Commercial 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,3,3-trimethylcyclohexene. Here you will find detailed information on identifying and removing common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities arising from its synthesis and storage. These can include:

Q2: How can I test for the presence of peroxide impurities?

A2: Peroxide impurities pose a significant safety risk, especially upon heating, and should be tested for before any distillation. A common qualitative test involves using potassium iodide (KI). In the presence of peroxides, the iodide ion is oxidized to iodine, resulting in a yellow to brown color. Commercial peroxide test strips are also a convenient and reliable method.

Q3: What is the most effective method for purifying commercial this compound?

A3: Fractional distillation is the most effective and commonly used method for purifying this compound, especially for removing isomeric impurities with close boiling points. For the removal of other types of impurities, a multi-step approach involving a chemical wash followed by fractional distillation is recommended.

Q4: How can I confirm the purity of my this compound after purification?

A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique to assess the purity of your final product. By comparing the gas chromatogram of your purified sample to that of the commercial starting material and known standards, you can identify and quantify any remaining impurities. The mass spectrum will confirm the identity of the main peak as this compound.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Expected Outcome
Persistent Isomeric Impurities After Distillation Insufficient separation efficiency of the distillation column.Troubleshooting Step: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Optimize the distillation rate to allow for proper vapor-liquid equilibrium to be established. Expected Outcome: Improved separation of isomers, leading to a higher purity of the desired this compound fraction.
Low Recovery Yield Product loss during transfers and workup. Distillation to dryness.Troubleshooting Step: Minimize transfers between glassware. Ensure all joints in the distillation apparatus are properly sealed to prevent vapor loss. Never distill to dryness, as this can lead to the formation of explosive peroxides in the residue. Expected Outcome: Increased recovery of the purified product.
Cloudy Distillate Presence of water.Troubleshooting Step: Dry the crude this compound with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before distillation. Expected Outcome: A clear, water-free distillate.
Discoloration of the Product Presence of acidic or basic impurities leading to degradation or polymerization upon heating.Troubleshooting Step: Perform a pre-distillation wash with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash and drying. Expected Outcome: A colorless, pure product.
Positive Peroxide Test Prolonged storage or exposure to air and light.Troubleshooting Step: Treat the this compound with a reducing agent to eliminate peroxides before distillation (see Experimental Protocols). Expected Outcome: A negative peroxide test, ensuring a safe distillation process.

Quantitative Data

The following table summarizes the boiling points of this compound and its common potential impurities, which is critical for planning a successful fractional distillation.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C)
This compound C₉H₁₆124.22139 - 140
1,5,5-TrimethylcyclohexeneC₉H₁₆124.22140 - 151[1][2]
3,5,5-TrimethylcyclohexeneC₉H₁₆124.22142 - 145[3]
3,3,5-TrimethylcyclohexanoneC₉H₁₆O140.22189[4]

Experimental Protocols

Protocol 1: Removal of Acidic and Peroxide Impurities
  • Acid Wash:

    • Place the commercial this compound in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake gently, periodically venting to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with an equal volume of deionized water, and again discard the aqueous layer.

  • Peroxide Removal:

    • To the washed organic layer in the separatory funnel, add a freshly prepared 10% aqueous solution of ferrous sulfate (FeSO₄).

    • Shake the funnel for 5-10 minutes. The aqueous layer may turn reddish-brown.

    • Separate and discard the aqueous layer.

    • Repeat the ferrous sulfate wash until a fresh portion of the test solution no longer gives a positive test for peroxides (see Protocol 2).

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together.

    • Swirl the flask and let it stand for at least 30 minutes.

    • Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

Protocol 2: Qualitative Test for Peroxides
  • In a small test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of glacial acetic acid and a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.

  • Shake the test tube and observe the color. A yellow to brown color indicates the presence of peroxides.

Protocol 3: Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask containing the dried this compound.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approximately 139-140 °C), change to a clean, pre-weighed receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Purity Analysis:

    • Analyze the collected main fraction by GC-MS to confirm its purity and identity.

Visualizations

PurificationWorkflow Purification Workflow for this compound start Commercial this compound acid_wash Wash with 5% NaHCO3 (aq) start->acid_wash peroxide_test Test for Peroxides acid_wash->peroxide_test waste1 Aqueous Waste acid_wash->waste1 Discard aqueous layer peroxide_removal Wash with 10% FeSO4 (aq) peroxide_test->peroxide_removal Positive drying Dry with Anhydrous Na2SO4 peroxide_test->drying Negative peroxide_removal->peroxide_test waste2 Aqueous Waste peroxide_removal->waste2 Discard aqueous layer distillation Fractional Distillation drying->distillation waste3 Solid Waste drying->waste3 Filter/Decant pure_product Pure this compound distillation->pure_product forerun Forerun (Low-boiling impurities) distillation->forerun residue Residue (High-boiling impurities) distillation->residue

Caption: Purification workflow for commercial this compound.

FractionalDistillationLogic Fractional Distillation Separation Logic input Crude this compound (Mixture of Isomers) heat Heating the Mixture input->heat column Fractionating Column (Vapor-Liquid Equilibria) heat->column vapor_enrichment Vapor becomes enriched in lower-boiling components column->vapor_enrichment condensation Condensation vapor_enrichment->condensation collection Fraction Collection condensation->collection forerun Forerun (Lower-boiling isomers) collection->forerun T < 139°C main_fraction Main Fraction (Pure this compound) collection->main_fraction T ≈ 139-140°C residue Residue (Higher-boiling isomers) collection->residue T > 140°C

Caption: Logic of separating isomers by fractional distillation.

References

Technical Support Center: Scaling Up the Synthesis of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3,3-trimethylcyclohexene, a valuable intermediate in various chemical syntheses. This guide focuses on two primary scalable routes from isophorone (B1672270): a two-step sequence involving hydrogenation and dehydration, and a direct conversion via the Wolff-Kishner reduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing this compound from isophorone?

A1: There are two main scalable routes:

Q2: Which synthesis route is preferable for large-scale production?

A2: The choice of route depends on several factors, including available equipment, cost of reagents, and desired purity. The two-step dehydration route may offer better control over side reactions but involves more unit operations. The Wolff-Kishner reduction is a more direct route but requires high temperatures and strongly basic conditions.

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Common scale-up challenges include:

  • Heat management: Both the hydrogenation and Wolff-Kishner reduction can be exothermic.

  • Side product formation: In the dehydration route, the formation of isomeric cyclohexenes is a major concern. In the Wolff-Kishner reduction, azine formation can reduce yield.

  • Purification: The final product often requires careful purification to remove unreacted starting materials, catalysts, and side products.

  • Safety: The Wolff-Kishner reduction involves high temperatures and flammable, corrosive reagents. The dehydration step uses strong acids.

Q4: How can I analyze the purity and isomeric distribution of the final product?

A4: Gas chromatography (GC) is the most common and effective method for analyzing the product mixture to determine the purity of this compound and quantify the presence of any isomeric side products.[1]

Troubleshooting Guides

Route 1: Two-Step Synthesis via Dehydration of 3,3,5-Trimethylcyclohexanol

Issue 1: Low Yield of this compound and Formation of Isomeric Alkenes

  • Potential Cause: The acid-catalyzed dehydration of 3,3,5-trimethylcyclohexanol, a tertiary alcohol, proceeds via an E1 mechanism, which can lead to the formation of multiple alkene isomers through carbocation rearrangements.[2] The major product is typically the most stable, more substituted alkene, but other isomers can also be formed.[3]

  • Troubleshooting Steps:

    • Choice of Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Phosphoric acid is often a milder and safer alternative that can lead to cleaner reactions.[4]

    • Temperature Control: The reaction temperature significantly influences the product distribution. Lowering the temperature may favor the desired product, but it will also decrease the reaction rate. Careful optimization is required. Dehydration of tertiary alcohols is typically carried out at temperatures between 25–80°C.[2][5]

    • Removal of Product: To shift the equilibrium towards the alkene product, it is beneficial to remove the lower-boiling alkene from the reaction mixture by distillation as it is formed.[6]

  • Expected Outcome: Optimized conditions should lead to a higher selectivity for this compound over other isomers.

Issue 2: Incomplete Dehydration Reaction

  • Potential Cause: Insufficient acid concentration, low reaction temperature, or short reaction time can lead to incomplete conversion of the alcohol.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: Gradually increase the amount of the acid catalyst.

    • Elevate Temperature: Increase the reaction temperature within the recommended range for tertiary alcohol dehydration.

    • Extend Reaction Time: Monitor the reaction progress by GC and continue until the starting material is consumed.

  • Expected Outcome: Complete or near-complete conversion of 3,3,5-trimethylcyclohexanol.

Route 2: Direct Synthesis via Wolff-Kishner Reduction of Isophorone

Issue 1: Low Yield of this compound

  • Potential Cause: The Wolff-Kishner reduction requires high temperatures (typically 180-200°C) for the decomposition of the hydrazone intermediate. The presence of water, a byproduct of hydrazone formation, can lower the reaction temperature and hinder the reaction.[7]

  • Troubleshooting Steps:

    • Implement the Huang-Minlon Modification: This is a crucial modification for practical, high-yield Wolff-Kishner reductions. After the initial formation of the hydrazone, distill off water and excess hydrazine (B178648) to allow the reaction temperature to rise to the required level.[8][9][10]

    • Use a High-Boiling Solvent: Solvents like diethylene glycol or triethylene glycol are essential to maintain the high temperatures needed for the reaction.

    • Ensure a Sufficiently Basic Environment: A strong base like potassium hydroxide (B78521) or sodium hydroxide is required to deprotonate the hydrazone.

  • Expected Outcome: A significant increase in the yield of the desired alkane.

Issue 2: Formation of Azine Side Products

  • Potential Cause: Azine formation occurs when the hydrazone reacts with another molecule of the starting ketone. This side reaction is more prevalent if water is not rigorously excluded.[8]

  • Troubleshooting Steps:

    • Vigorous Exclusion of Water: As mentioned in the Huang-Minlon modification, removing water by distillation is critical.

    • Use of Pre-formed Hydrazone: In some cases, preparing and isolating the hydrazone before the reduction step can minimize azine formation.

  • Expected Outcome: A cleaner reaction with a higher yield of this compound.

Issue 3: Reaction Stalls or is Incomplete

  • Potential Cause: Steric hindrance around the carbonyl group can slow down the formation of the hydrazone.

  • Troubleshooting Steps:

    • Increase Reaction Time and Temperature: For sterically hindered ketones, longer reaction times and higher temperatures may be necessary.

    • Consider the Barton Modification: This modification uses sodium metal in a high-boiling alcohol and is often more effective for hindered ketones.[8]

  • Expected Outcome: Improved conversion of the starting ketone.

Data Presentation

ParameterRoute 1: Dehydration of 3,3,5-trimethylcyclohexanolRoute 2: Wolff-Kishner Reduction of Isophorone
Starting Material 3,3,5-TrimethylcyclohexanolIsophorone
Key Reagents H₃PO₄ or H₂SO₄Hydrazine hydrate (B1144303), KOH or NaOH
Solvent None or high-boiling inert solventDiethylene glycol or triethylene glycol
Typical Temperature 25-80 °C[2]180-200 °C[7]
Typical Yield Moderate to High (isomer mixture)High (with Huang-Minlon modification)[9]
Key Side Products Isomeric trimethylcyclohexenesAzines
Purification Fractional distillationDistillation, extraction

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 3,3,5-Trimethylcyclohexanol

This protocol is a general procedure for the acid-catalyzed dehydration of a tertiary alcohol and should be optimized for specific equipment and scale.

Materials:

  • 3,3,5-Trimethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a distillation head, condenser, and receiving flask

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, place 3,3,5-trimethylcyclohexanol and add 85% phosphoric acid (approximately 20% by volume of the alcohol).

  • Add a few boiling chips or a magnetic stir bar.

  • Assemble a simple distillation apparatus.

  • Gently heat the reaction mixture. The lower-boiling alkene product will start to distill. Collect the distillate in a receiving flask cooled in an ice bath.

  • Continue the distillation until no more product is collected.

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The crude this compound can be further purified by fractional distillation.

  • Analyze the product by GC to determine the isomeric purity.

Protocol 2: Synthesis of this compound via Wolff-Kishner Reduction of Isophorone (Huang-Minlon Modification)

This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction.[9][10]

Materials:

  • Isophorone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine isophorone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • After the initial reflux, replace the reflux condenser with a distillation head and distill off the water and excess hydrazine.

  • Once the water is removed, the temperature of the reaction mixture will rise.

  • Replace the distillation head with a reflux condenser and continue to heat the mixture at a higher temperature (around 180-200°C) for several hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic extracts with water and then with a dilute acid (e.g., 1M HCl) to remove any remaining hydrazine.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by distillation.

  • Analyze the product by GC to determine its purity.

Mandatory Visualization

Synthesis_Workflows cluster_dehydration Route 1: Two-Step Dehydration cluster_wolff_kishner Route 2: Wolff-Kishner Reduction Isophorone1 Isophorone TMCH 3,3,5-Trimethyl- cyclohexanone (TMCH) Isophorone1->TMCH Hydrogenation TMC_ol 3,3,5-Trimethyl- cyclohexanol TMCH->TMC_ol Reduction TMC_ene1 1,3,3-Trimethyl- cyclohexene TMC_ol->TMC_ene1 Acid-Catalyzed Dehydration Isophorone2 Isophorone Hydrazone Isophorone Hydrazone Isophorone2->Hydrazone Hydrazine TMC_ene2 1,3,3-Trimethyl- cyclohexene Hydrazone->TMC_ene2 KOH, Heat (Huang-Minlon)

Caption: Synthetic routes to this compound from Isophorone.

Troubleshooting_Dehydration Problem1 Low Yield / Isomer Formation (Dehydration Route) Cause1a Carbocation Rearrangements Problem1->Cause1a Cause1b Suboptimal Temperature Problem1->Cause1b Cause1c Equilibrium Limitation Problem1->Cause1c Solution1a Use Milder Acid (H3PO4) Cause1a->Solution1a Solution1b Optimize Temperature Cause1b->Solution1b Solution1c Distill Product as Formed Cause1c->Solution1c

Caption: Troubleshooting low yield in the dehydration route.

Troubleshooting_Wolff_Kishner Problem2 Low Yield (Wolff-Kishner Route) Cause2a Insufficient Temperature (Water Presence) Problem2->Cause2a Cause2b Azine Formation Problem2->Cause2b Solution2a Huang-Minlon Modification (Distill Water) Cause2a->Solution2a Solution2b Ensure Anhydrous Conditions Cause2b->Solution2b

Caption: Troubleshooting low yield in the Wolff-Kishner route.

References

Technical Support Center: Hydrogenation of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of 1,3,3-trimethylcyclohexene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: The most common heterogeneous catalysts for the hydrogenation of alkenes, including substituted cyclohexenes like this compound, are platinum group metals on a solid support. These include Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), and Raney Nickel.[1] Due to the sterically hindered nature of the trisubstituted double bond in this compound, more active catalysts like Platinum dioxide or Raney Nickel may be preferred to achieve complete conversion under milder conditions.

Q2: What is the expected product of the hydrogenation of this compound?

A2: The expected product is the complete saturation of the carbon-carbon double bond, yielding 1,1,3-trimethylcyclohexane. The hydrogenation typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond.[2]

Q3: What are typical reaction conditions for this hydrogenation?

A3: Reaction conditions can vary depending on the chosen catalyst and the desired reaction rate. Generally, the reaction is performed in a solvent like ethanol (B145695), methanol, or acetic acid under a hydrogen atmosphere.[3] Pressures can range from atmospheric pressure to higher pressures (e.g., 50 psi or more) to facilitate the reaction of the hindered alkene. The reaction is often run at room temperature, but gentle heating may be required for less active catalysts or to increase the reaction rate.

Q4: Can I selectively hydrogenate other functional groups in the presence of the this compound moiety?

A4: The carbon-carbon double bond in this compound is reactive towards catalytic hydrogenation. If other reducible functional groups are present, such as nitro groups, alkynes, or benzyl (B1604629) ethers, chemoselectivity can be a challenge. Palladium catalysts are generally highly active for the hydrogenation of a wide range of functional groups.[4] Achieving selectivity might require careful catalyst selection, the use of catalyst poisons to moderate activity, or adjusting reaction conditions. For instance, using a catalyst like Pd/C with a poison such as diphenylsulfide can sometimes allow for the selective reduction of alkenes in the presence of other sensitive groups.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of catalyst. - Ensure the catalyst was not exposed to air for extended periods if it is pyrophoric (e.g., Raney Nickel). - For PtO₂, ensure it is pre-reduced to platinum black in situ.
2. Insufficient Hydrogen Pressure- For sterically hindered alkenes, atmospheric pressure may be insufficient. Increase the hydrogen pressure (e.g., to 50 psi or higher) using a hydrogenation apparatus.
3. Catalyst Poisoning- Ensure the substrate and solvent are pure and free from sulfur or other known catalyst poisons. - Purify the starting material if necessary.
4. Inadequate Mixing- Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Incomplete Reaction (Stalls after some conversion) 1. Catalyst Deactivation- The catalyst may become coated with byproducts or lose activity over time. Try adding a fresh portion of the catalyst.
2. Insufficient Catalyst Loading- Increase the weight percentage of the catalyst relative to the substrate. For hindered alkenes, a higher catalyst loading (e.g., 10-20 mol%) may be necessary.
Formation of Byproducts 1. Isomerization of the Double Bond- This can sometimes occur with certain catalysts, especially at higher temperatures. Analyze the crude product for isomers. Using a different catalyst or lower reaction temperature might mitigate this.
2. Hydrogenolysis of other functional groups- If other sensitive functional groups are present, they may be reduced. Consider a more selective catalyst or the use of a catalyst poison. For example, platinum catalysts are sometimes preferred over palladium to minimize hydrogenolysis of C-O bonds.[5]

Catalyst Selection and Performance Data

The following table summarizes typical catalysts and representative reaction conditions for the hydrogenation of hindered cyclohexenes, which can be applied to this compound. Please note that optimal conditions should be determined experimentally.

CatalystCatalyst Loading (mol%)SolventH₂ PressureTemperature (°C)Representative Conversion (%)Representative Yield (%)
10% Pd/C5 - 10Ethanol1 - 4 atm25 - 50>95>90
PtO₂ (Adams' catalyst)2 - 5Acetic Acid1 - 3 atm25>99>95
Raney® Nickel10 - 20 (w/w)Ethanol3 - 5 atm25 - 60>99>95

Experimental Protocols

Protocol 1: Hydrogenation using 10% Pd/C at Atmospheric Pressure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (e.g., 0.1 M concentration of the substrate). Carefully add 10% Pd/C (5-10 mol%) to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogen Introduction: Seal the flask with a septum and connect it to a hydrogen-filled balloon via a needle.

  • Reaction: Purge the flask with hydrogen by briefly applying a vacuum and refilling with hydrogen (repeat 3 times).

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,1,3-trimethylcyclohexane. Purify by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using PtO₂ under Pressure
  • Setup: In a pressure-resistant hydrogenation vessel, combine this compound (1.0 eq) and a solvent, typically acetic acid or ethanol.

  • Catalyst Addition: Add PtO₂ (2-5 mol%) to the vessel.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen several times. Pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Reaction: Agitate the reaction mixture at room temperature or with gentle heating. The black color of platinum black should appear as the PtO₂ is reduced.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture through Celite® to remove the catalyst and wash the filter cake with the solvent. The product can be isolated by removing the solvent and performing an appropriate work-up to remove the acidic solvent if used.

Diagrams

Catalyst_Selection_Workflow Catalyst Selection for this compound Hydrogenation Start Start: Hydrogenation of This compound Screening Initial Catalyst Screening Start->Screening Pd_C 10% Pd/C Screening->Pd_C PtO2 PtO₂ (Adams' Catalyst) Screening->PtO2 RaneyNi Raney Nickel Screening->RaneyNi Conditions Reaction Conditions: - Solvent (EtOH, AcOH) - H₂ Pressure (1-4 atm) - Temperature (25-50°C) Pd_C->Conditions PtO2->Conditions RaneyNi->Conditions Evaluation Evaluate Conversion & Selectivity Conditions->Evaluation Troubleshooting Troubleshooting Required? Evaluation->Troubleshooting < 95% Conversion End Successful Hydrogenation: 1,1,3-Trimethylcyclohexane Evaluation->End ≥ 95% Conversion Optimize Optimize Conditions: - Increase Pressure - Increase Temperature - Change Solvent Troubleshooting->Optimize Yes Troubleshooting->End No Optimize->Evaluation

Caption: A workflow for selecting a catalyst for the hydrogenation of this compound.

Troubleshooting_Logic Troubleshooting Hydrogenation Issues Start Problem Identified LowConversion Low or No Conversion Start->LowConversion IncompleteReaction Incomplete Reaction Start->IncompleteReaction Byproducts Byproduct Formation Start->Byproducts Cause_InactiveCatalyst Inactive Catalyst? LowConversion->Cause_InactiveCatalyst Cause_Deactivation Catalyst Deactivation? IncompleteReaction->Cause_Deactivation Cause_Isomerization Isomerization? Byproducts->Cause_Isomerization Sol_FreshCatalyst Use Fresh Catalyst Cause_InactiveCatalyst->Sol_FreshCatalyst Yes Cause_LowPressure Insufficient H₂ Pressure? Cause_InactiveCatalyst->Cause_LowPressure No End Problem Resolved Sol_FreshCatalyst->End Sol_IncreasePressure Increase H₂ Pressure Cause_LowPressure->Sol_IncreasePressure Yes Cause_Poisoning Catalyst Poisoning? Cause_LowPressure->Cause_Poisoning No Sol_IncreasePressure->End Sol_PurifyReagents Purify Substrate/Solvent Cause_Poisoning->Sol_PurifyReagents Yes Cause_Poisoning->End No Sol_PurifyReagents->End Sol_AddCatalyst Add More Catalyst Cause_Deactivation->Sol_AddCatalyst Yes Cause_LowLoading Insufficient Loading? Cause_Deactivation->Cause_LowLoading No Sol_AddCatalyst->End Sol_IncreaseLoading Increase Catalyst Loading Cause_LowLoading->Sol_IncreaseLoading Yes Cause_LowLoading->End No Sol_IncreaseLoading->End Sol_ChangeConditions Lower Temp / Change Catalyst Cause_Isomerization->Sol_ChangeConditions Yes Cause_Hydrogenolysis Hydrogenolysis? Cause_Isomerization->Cause_Hydrogenolysis No Sol_ChangeConditions->End Sol_SelectiveCatalyst Use More Selective Catalyst Cause_Hydrogenolysis->Sol_SelectiveCatalyst Yes Cause_Hydrogenolysis->End No Sol_SelectiveCatalyst->End

Caption: A logical diagram for troubleshooting common issues in hydrogenation reactions.

References

Validation & Comparative

13C NMR Spectral Analysis: A Comparative Guide to 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed 13C NMR spectral assignment for 1,3,3-trimethylcyclohexene and compares it with a structurally related isomer, 1-methylcyclohexene, supported by experimental data and protocols.

Comparative 13C NMR Spectral Data

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and 1-methylcyclohexene. The assignments are based on spectral databases and predictive models. The data for this compound is sourced from SpectraBase[1]. The comparison with 1-methylcyclohexene is useful for distinguishing between these isomers, which could be potential products in chemical reactions.[2]

Carbon AtomThis compound Chemical Shift (ppm)1-Methylcyclohexene Chemical Shift (ppm)
C1134.1133.8
C2121.2122.1
C334.025.4
C419.522.4
C535.823.1
C631.630.5
C1-CH323.423.3
C3-CH3 (axial)28.5-
C3-CH3 (equatorial)28.5-

Structural Representation and Atom Numbering

The chemical structure of this compound with the carbon atoms numbered for spectral assignment is depicted below.

Caption: Numbering scheme for carbon atoms in this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for acquiring a 13C NMR spectrum of an organic compound like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3). The choice of solvent is critical to avoid interfering signals.[3]

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition: [4]

  • Set the spectrometer to the 13C nucleus frequency.

  • Choose an appropriate pulse sequence. A standard single-pulse experiment with proton decoupling is common for routine 13C NMR.

  • Set the acquisition parameters, including the number of scans (ns), relaxation delay (d1), and acquisition time (aq). For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all carbon nuclei.[3][5]

  • Initiate data acquisition. Due to the low natural abundance of 13C (1.1%), multiple scans are typically required to achieve an adequate signal-to-noise ratio.[6]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum using the known chemical shift of the deuterated solvent or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Integrate the peaks if quantitative analysis is required.

13C NMR Experimental Workflow

The general workflow for a 13C NMR experiment is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Lock, Shim) dissolve->setup acquire Acquire FID (Pulse, Decouple) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference analyze Spectral Analysis reference->analyze

Caption: General workflow for a 13C NMR experiment.

Spectral Interpretation and Comparison

The 13C NMR spectrum of this compound is characterized by the presence of nine distinct signals, corresponding to the nine carbon atoms in the molecule. The two quaternary carbons (C1 and C3) and the two olefinic carbons (C1 and C2) are readily identifiable by their chemical shifts. The remaining signals correspond to the methyl and methylene (B1212753) carbons.

In comparison, 1-methylcyclohexene, lacking the gem-dimethyl group at the C3 position, exhibits a different pattern in the aliphatic region of its 13C NMR spectrum. The absence of the characteristic signal for the quaternary C3 carbon and the presence of signals corresponding to the CH2 groups in a different chemical environment allow for the clear differentiation of these two isomers. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further aid in distinguishing between CH, CH2, and CH3 groups, providing an additional layer of confidence in the spectral assignment.[7]

References

A Comparative Analysis of the Reactivity of 1,3,3- and 1,5,5-Trimethylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of methyl groups on a cyclohexene (B86901) scaffold profoundly influences the reactivity of the double bond, a critical consideration in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers: 1,3,3-trimethylcyclohexene and 1,5,5-trimethylcyclohexene (B3343059). The comparison is grounded in fundamental principles of organic chemistry, including alkene stability, carbocation energetics, and steric effects, in key electrophilic addition and hydroboration-oxidation reactions.

Structural and Thermodynamic Comparison

The reactivity of an alkene is intrinsically linked to its thermodynamic stability. Generally, more substituted alkenes are more stable and less reactive.

  • This compound possesses a trisubstituted double bond, which is stabilized by hyperconjugation with the C-H bonds of the adjacent methyl group and the cyclohexyl ring.

  • 1,5,5-Trimethylcyclohexene features a disubstituted double bond, which is inherently less stable than a trisubstituted double bond.

This difference in substitution suggests that 1,5,5-trimethylcyclohexene is the less stable and, therefore, likely the more reactive isomer .

Comparative Reactivity Data

The following table summarizes the predicted relative reactivity and product selectivity for the two isomers in common alkene reactions. These predictions are based on established principles of reaction mechanisms.

ReactionThis compound1,5,5-TrimethylcyclohexeneKey Differentiating Factors
Alkene Stability More stable (trisubstituted)Less stable (disubstituted)Degree of double bond substitution
Electrophilic Addition Slower reaction rate. Forms a more stable tertiary carbocation intermediate directly.Faster reaction rate. Initially forms a less stable secondary carbocation, but may undergo rearrangement to a tertiary carbocation.Stability of the carbocation intermediate and the starting alkene
Hydroboration-Oxidation Slower reaction rate due to significant steric hindrance around the double bond. Boron adds to the less substituted carbon (C2).Faster reaction rate due to a more accessible double bond. Boron addition will be influenced by steric factors.Steric hindrance around the double bond

Electrophilic Addition: A Deeper Look

Electrophilic addition to an alkene typically proceeds through a carbocation intermediate. The rate of reaction is influenced by both the stability of the starting alkene and the stability of the carbocation intermediate.

In the case of This compound , protonation of the double bond can lead to two possible tertiary carbocations. Protonation at C2 yields a tertiary carbocation at C1, while protonation at C1 gives a tertiary carbocation at C2. The formation of a stable tertiary carbocation in a single step contributes to a favorable reaction pathway, although the initial stability of the alkene may temper its reactivity.

For 1,5,5-trimethylcyclohexene , protonation will initially form a less stable secondary carbocation. While the starting alkene is less stable and thus more prone to react, the formation of a higher-energy intermediate would slow the reaction. However, this secondary carbocation could potentially undergo a hydride or methyl shift to form a more stable tertiary carbocation, leading to rearranged products.

The following diagram illustrates the logical flow of carbocation formation for both isomers.

Electrophilic_Addition_Comparison cluster_133 This compound cluster_155 1,5,5-Trimethylcyclohexene start_133 1,3,3-TMC protonation_133 Protonation start_133->protonation_133 carbocation_133 Tertiary Carbocation protonation_133->carbocation_133 start_155 1,5,5-TMC protonation_155 Protonation start_155->protonation_155 secondary_carbocation_155 Secondary Carbocation protonation_155->secondary_carbocation_155 rearrangement Rearrangement (Hydride/Methyl Shift) secondary_carbocation_155->rearrangement tertiary_carbocation_155 Tertiary Carbocation rearrangement->tertiary_carbocation_155

Carbocation formation pathways in electrophilic addition.

Hydroboration-Oxidation: The Role of Sterics

Hydroboration-oxidation is a concerted reaction that is highly sensitive to steric hindrance. The boron atom of the borane (B79455) reagent preferentially adds to the less sterically hindered carbon of the double bond.

This compound presents a sterically congested double bond due to the presence of the methyl group at C1 and the gem-dimethyl group at the allylic C3 position. This significant steric bulk is expected to decrease the rate of hydroboration.

Conversely, the double bond of 1,5,5-trimethylcyclohexene is considerably more accessible. The gem-dimethyl group at C5 is further removed and exerts less steric influence on the approaching borane reagent. Consequently, 1,5,5-trimethylcyclohexene is predicted to undergo hydroboration more rapidly.

The following diagram illustrates the experimental workflow for a comparative hydroboration-oxidation experiment.

Hydroboration_Workflow cluster_reactants Reactants cluster_products Products reactant1 1,3,3-TMC step1 1. BH3-THF reactant1->step1 reactant2 1,5,5-TMC reactant2->step1 step2 2. H2O2, NaOH step1->step2 product1 Alcohol from 1,3,3-TMC step2->product1 product2 Alcohol from 1,5,5-TMC step2->product2 analysis Analysis (GC-MS, NMR) product1->analysis product2->analysis

Workflow for comparative hydroboration-oxidation.

Experimental Protocols

General Protocol for Electrophilic Addition of HBr
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the trimethylcyclohexene isomer (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in a non-nucleophilic solvent (e.g., acetic acid) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel. Characterize the product(s) by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to determine the structure and regioselectivity.

General Protocol for Hydroboration-Oxidation
  • Hydroboration: To a flame-dried, two-necked round-bottom flask under a positive pressure of nitrogen, add a solution of the trimethylcyclohexene isomer (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C. Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, approximately 1.1 equivalents) dropwise over 15-30 minutes. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Workup: Allow the mixture to warm to room temperature and stir for at least 1 hour. Add water and extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis: Filter and concentrate the organic solution under reduced pressure. Purify the resulting alcohol by flash column chromatography. Characterize the product(s) by NMR spectroscopy and GC-MS to determine the yield and stereoselectivity.

Conclusion

Based on fundamental principles of organic chemistry, 1,5,5-trimethylcyclohexene is predicted to be more reactive than this compound in typical electrophilic addition and hydroboration-oxidation reactions. This is primarily attributed to the lower thermodynamic stability of its disubstituted double bond and reduced steric hindrance. In contrast, the trisubstituted double bond of this compound is more stable and significantly more sterically hindered, which is expected to decrease its reaction rates. However, in electrophilic additions, this compound has the advantage of directly forming a stable tertiary carbocation intermediate. Experimental validation is recommended to confirm these predictions and to fully elucidate the product distributions, particularly in cases where carbocation rearrangements may occur.

A Comparative Guide to the GC-MS Validation of 1,3,3-Trimethylcyclohexene Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 1,3,3-trimethylcyclohexene, a valuable terpene intermediate in various chemical syntheses. The performance of three distinct synthetic methodologies is evaluated, with a focus on reaction yields and product purity as determined by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting and implementing the most suitable method for their applications.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached through several pathways, each with its own advantages and disadvantages. This guide focuses on three prominent methods: acid-catalyzed dehydration of 2,6,6-trimethylcyclohexanol, the Wittig reaction with 3,3-dimethylcyclohexanone (B1346601), and the Bamford-Stevens reaction starting from the same ketone. The choice of method will depend on factors such as precursor availability, desired purity, and scalability.

Quantitative Performance Comparison

The following table summarizes the expected performance of each synthetic route based on literature precedents for similar transformations.

Synthesis MethodStarting MaterialKey Reagents/CatalystTypical Yield (%)Expected Purity (%) (by GC-MS)Key Considerations
Acid-Catalyzed Dehydration 2,6,6-TrimethylcyclohexanolH₂SO₄ or H₃PO₄75-85>90Prone to rearrangements, potential for isomeric byproducts.
Wittig Reaction 3,3-DimethylcyclohexanoneMethyltriphenylphosphonium (B96628) bromide, strong base (e.g., n-BuLi)60-80>98High selectivity, avoids carbocation rearrangements, requires stoichiometric phosphonium (B103445) ylide.
Bamford-Stevens Reaction 3,3-DimethylcyclohexanoneTosylhydrazine, strong base (e.g., NaOMe)50-70>95Good for generating the thermodynamically favored alkene, requires preparation of the tosylhydrazone intermediate.

Experimental Protocols

Detailed methodologies for the synthesis and subsequent GC-MS validation of this compound are provided below.

Synthesis Protocol 1: Acid-Catalyzed Dehydration of 2,6,6-Trimethylcyclohexanol

This method involves the elimination of water from the corresponding alcohol using a strong acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 2,6,6-trimethylcyclohexanol (1 equivalent) and a catalytic amount of concentrated sulfuric acid (or 85% phosphoric acid).

  • Reaction Execution: Heat the mixture with stirring. The product, this compound, will co-distill with water. Collect the distillate in a cooled receiving flask.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by simple distillation to obtain this compound.

Synthesis Protocol 2: Wittig Reaction of 3,3-Dimethylcyclohexanone

This protocol utilizes a phosphonium ylide to convert a ketone into an alkene with high selectivity.

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 equivalents) dropwise. Allow the resulting bright yellow-orange solution to stir at room temperature for 1 hour.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of 3,3-dimethylcyclohexanone (1 equivalent) in anhydrous THF dropwise.

  • Reaction Completion and Quenching: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water.

  • Work-up and Purification: Extract the aqueous mixture with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Protocol 3: Bamford-Stevens Reaction of 3,3-Dimethylcyclohexanone

This reaction proceeds via the tosylhydrazone of the ketone to form the alkene.

  • Tosylhydrazone Formation: In a round-bottom flask, dissolve 3,3-dimethylcyclohexanone (1 equivalent) and tosylhydrazine (1.1 equivalents) in methanol. Add a catalytic amount of acetic acid and heat the mixture at reflux for 2 hours. Cool the mixture to induce crystallization of the tosylhydrazone. Collect the solid by filtration and dry.

  • Alkene Formation (Aprotic Conditions): In a flame-dried flask under an inert atmosphere, suspend the dried tosylhydrazone in an aprotic solvent such as diglyme. Add a strong base like sodium methoxide (B1231860) (2 equivalents) and heat the mixture. The reaction will proceed with the evolution of nitrogen gas.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and add water. Extract the product with a nonpolar solvent like pentane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. The solvent is carefully removed by distillation, and the resulting this compound can be further purified by distillation.

GC-MS Validation Protocol

This protocol is applicable for the analysis of the products from all three synthesis methods.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized this compound product in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC-MS Instrumentation:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

    • Injector: Split/splitless injector, operated in split mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A suitable temperature program should be used to separate the product from any starting materials, solvents, and byproducts. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Mass Spectrometer (MS): Operated in electron ionization (EI) mode at 70 eV. The mass range should be scanned from m/z 40 to 300.

  • Data Analysis:

    • Identification: The main product peak is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

    • Purity Assessment: The purity of the this compound is determined by calculating the area percentage of its corresponding peak in the total ion chromatogram (TIC).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the synthesis and validation of this compound.

Synthesis_Workflow_Dehydration cluster_synthesis Synthesis cluster_workup Work-up & Purification start 2,6,6-Trimethylcyclohexanol react Acid-Catalyzed Dehydration start->react H₂SO₄/H₃PO₄ distill Distillation react->distill wash Washing (H₂O, NaHCO₃, Brine) distill->wash dry Drying (MgSO₄) wash->dry purify Final Distillation dry->purify end_product This compound purify->end_product

Workflow for Acid-Catalyzed Dehydration Synthesis.

Synthesis_Workflow_Wittig cluster_synthesis Synthesis cluster_workup Work-up & Purification start_ketone 3,3-Dimethylcyclohexanone react Wittig Reaction start_ketone->react start_ylide Methyltriphenylphosphonium bromide start_ylide->react n-BuLi quench Quenching (H₂O) react->quench extract Extraction (Ether) quench->extract purify Column Chromatography extract->purify end_product This compound purify->end_product

Workflow for Wittig Reaction Synthesis.

GCMS_Validation_Workflow start Synthesized Product prep Sample Preparation (Dilution in Solvent) start->prep inject GC-MS Injection prep->inject separation GC Separation (Capillary Column) inject->separation detection MS Detection (Electron Ionization) separation->detection analysis Data Analysis detection->analysis Mass Spectra & TIC result Purity & Identity Confirmation analysis->result

Workflow for GC-MS Validation of Synthesis Products.

Differentiating Trimethylcyclohexene Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomers is a critical task in chemical analysis, with significant implications for fields ranging from drug discovery to materials science. Trimethylcyclohexene (C₉H₁₆, molecular weight: 124.22 g/mol ) presents a common challenge due to its numerous constitutional and stereoisomers. This guide provides a comparative analysis of trimethylcyclohexene isomers using mass spectrometry (MS), focusing on how differences in their fragmentation patterns can be leveraged for their differentiation. While mass spectrometry alone may not always definitively identify every isomer without chromatographic separation, the unique fragmentation fingerprints provide valuable structural information.

Executive Summary

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like trimethylcyclohexene isomers. While isomers will exhibit the same molecular ion peak, their fragmentation patterns upon electron ionization (EI) can differ significantly based on the substitution pattern of the methyl groups and the position of the double bond. These differences arise from the relative stabilities of the carbocation fragments formed. By comparing the relative abundances of key fragment ions, researchers can distinguish between various trimethylcyclohexene isomers.

Comparative Analysis of Mass Spectra

The following table summarizes the key mass spectral data for representative trimethylcyclohexene and trimethylcyclohexane isomers obtained from the National Institute of Standards and Technology (NIST) database. The relative intensity of the most abundant fragment ions provides a basis for differentiation.

IsomerMolecular Ion (m/z 124) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
3,5,5-Trimethylcyclohex-1-ene ~15109109 (100), 68 (85), 81 (60), 95 (50), 41 (45)
1,2,3-Trimethylcyclohexane ~10111111 (100), 69 (80), 55 (75), 83 (60), 41 (50)
1,2,4-Trimethylcyclohexane ~12111111 (100), 69 (85), 55 (70), 83 (65), 41 (55)
1,3,5-Trimethylcyclohexane ~18111111 (100), 69 (90), 55 (80), 83 (70), 41 (60)

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

Interpretation of Fragmentation Patterns

The fragmentation of cyclic alkenes in electron ionization mass spectrometry is primarily driven by the formation of stable carbocations. For trimethylcyclohexene isomers, the position of the methyl groups and the double bond will influence the pathways of fragmentation.

A common fragmentation pathway for alkenes is allylic cleavage , where the bond allylic to the double bond is cleaved, leading to a stable, resonance-stabilized allylic cation.

Another important fragmentation mechanism is the retro-Diels-Alder (RDA) reaction , a characteristic fragmentation for cyclohexene (B86901) derivatives. This process involves the cleavage of two bonds in the ring, resulting in the formation of a diene and a dienophile.

The observed differences in the mass spectra of trimethylcyclohexene isomers can be attributed to how their specific structures favor these and other fragmentation pathways. For instance, the base peak at m/z 109 for 3,5,5-trimethylcyclohex-1-ene likely arises from the loss of a methyl group (M-15). The fragmentation patterns of the trimethylcyclohexane isomers are dominated by the loss of one or more methyl groups and subsequent ring fragmentation, leading to a base peak at m/z 111 (M-15) and other common fragments at m/z 69, 55, and 83.

Experimental Protocols

The mass spectral data presented in this guide are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, typically operated at 250 °C.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the isomers. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Logical Workflow for Isomer Differentiation

The process of differentiating trimethylcyclohexene isomers using GC-MS follows a logical workflow, from sample introduction to data analysis.

GCMS_Workflow GC-MS Workflow for Trimethylcyclohexene Isomer Differentiation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Separation Chromatographic Separation Sample->Separation Volatility & Column Interaction Ionization Electron Ionization (70 eV) Separation->Ionization Elution Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass Analysis (m/z) Fragmentation->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch Interpretation Fragmentation Pattern Analysis MassSpectrum->Interpretation IsomerDifferentiation Isomer Differentiation Interpretation->IsomerDifferentiation Unique Fragments & Ratios

Caption: GC-MS workflow for isomer differentiation.

Fragmentation Pathway Visualization

The following diagram illustrates a plausible fragmentation pathway for 3,5,5-trimethylcyclohex-1-ene, leading to some of its characteristic ions.

Fragmentation_Pathway Postulated Fragmentation of 3,5,5-Trimethylcyclohex-1-ene Molecule 3,5,5-Trimethylcyclohex-1-ene (C₉H₁₆) MolecularIon Molecular Ion [M]⁺˙ m/z = 124 Molecule->MolecularIon -e⁻ Fragment109 [M-CH₃]⁺ m/z = 109 MolecularIon->Fragment109 - •CH₃ Fragment68 [C₅H₈]⁺˙ (Retro-Diels-Alder) MolecularIon->Fragment68 RDA Fragment81 [C₆H₉]⁺ Fragment109->Fragment81 - C₂H₄

Caption: Fragmentation of 3,5,5-trimethylcyclohex-1-ene.

A Comparative Analysis of Catalysts for the Synthesis of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 1,3,3-trimethylcyclohexene, a valuable intermediate in the fine chemical and pharmaceutical industries, is of significant interest. The primary route to this compound is the selective hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). The choice of catalyst is paramount in achieving high yield and selectivity, minimizing the formation of the over-hydrogenated by-product, 3,3,5-trimethylcyclohexanol. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for this transformation.

Catalyst Performance Comparison

The catalytic hydrogenation of isophorone to this compound (TMCH) has been extensively studied using a variety of noble and non-noble metal catalysts. The performance of these catalysts is influenced by the metal itself, the support, and the reaction conditions, including the solvent and the presence of additives. Below is a summary of quantitative data from various studies.

CatalystSupport/AdditiveSolventIsophorone Conversion (%)TMCH Yield (%)3,3,5-trimethylcyclohexanol Yield (%)Key Observations
Noble Metal Catalysts
PdCarbon (Pd/C)Solvent-free~100%99%-High selectivity for the C=C bond hydrogenation.[1]
PdAl₂O₃ (Pd/Al₂O₃)Supercritical CO₂99.9%99.5% (as 3,3,5-trimethylcyclohexanone)-Supercritical CO₂ as a solvent enhances selectivity.[1]
PdMgO--43%-Moderate particle size and proline modification resulted in high enantioselectivity.[1][2]
PdSBA-15-100%100% (as 3,3,5-trimethylcyclohexanone)-Highly efficient conversion to the saturated ketone.[1]
RhTPPTS (stabilizer)-99.8%97.4% (as 3,3,5-trimethylcyclohexanone)-Preprocessing conditions of the nano-Rh catalyst greatly impact selectivity.[3]
Non-Noble Metal Catalysts
Raney® Ni-Solvent-free99.8%72.5%26.5%High activity but lower selectivity compared to some noble metal catalysts.[1]
Raney® NiTHFTHF100%98.1%0.8%The use of THF as a solvent significantly improves the selectivity for TMCH.[1][4]
NiSiO₂ (Ni/SiO₂)-Similar to Raney® NiSimilar to Raney® NiSimilar to Raney® NiSupported nickel shows comparable performance to Raney® nickel.[1]
Raney® Co-->83.4%>62.5%-Good catalytic activity and selectivity.[1]
CoSiO₂ (Co/SiO₂)->83.4%>62.5%-Supported cobalt also demonstrates good performance.[1]
Effect of Additives
Pd/ACZnCl₂Dichloromethane>99%>99%-The addition of a Lewis acid like ZnCl₂ can significantly enhance both conversion and selectivity.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the catalytic hydrogenation of isophorone.

1. Catalyst Preparation (Example: Pd/C)

  • Support Pre-treatment: Activated carbon (C) is washed with deionized water until a neutral pH is achieved and then dried in an oven at 120°C for 12 hours.

  • Impregnation: A solution of a palladium precursor (e.g., palladium chloride, PdCl₂) in an appropriate solvent (e.g., dilute HCl) is prepared. The pre-treated activated carbon is added to this solution.

  • Reduction: The mixture is stirred for several hours, followed by the addition of a reducing agent (e.g., sodium borohydride (B1222165) solution) dropwise under vigorous stirring.

  • Washing and Drying: The resulting Pd/C catalyst is filtered, washed thoroughly with deionized water to remove any residual ions, and then dried under vacuum at 80°C.

2. Catalytic Hydrogenation of Isophorone (General Procedure)

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, a gas inlet, a sampling port, and a temperature and pressure control system is used.

  • Reaction Mixture: The reactor is charged with isophorone, the catalyst (e.g., 1-5 wt% relative to isophorone), and the desired solvent (if any).

  • Reaction Conditions: The reactor is sealed and purged several times with hydrogen to remove air. The pressure is then increased to the desired level (e.g., 1-5 MPa), and the temperature is set (e.g., 50-150°C). The reaction mixture is stirred at a constant speed.

  • Monitoring and Analysis: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of isophorone and the selectivity towards this compound.

  • Product Isolation: After the reaction is complete, the reactor is cooled down and depressurized. The catalyst is separated by filtration. The solvent (if used) is removed by distillation, and the product is purified by fractional distillation.

Visualizations

Reaction Pathway for Isophorone Hydrogenation

ReactionPathway Isophorone Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) TMCH_ketone 3,3,5-Trimethylcyclohexanone Isophorone->TMCH_ketone + H₂ (C=C hydrogenation) TMCH This compound (Target Product) TMCH_ketone->TMCH - H₂O (Dehydration - theoretical) TMCHol 3,3,5-Trimethylcyclohexanol (By-product) TMCH_ketone->TMCHol + H₂ (C=O hydrogenation)

Caption: General reaction pathway for the hydrogenation of isophorone.

Comparative Workflow for Catalyst Evaluation

CatalystWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis and Comparison CatalystA Catalyst A (e.g., Pd/C) ReactionA Reaction with Catalyst A CatalystA->ReactionA CatalystB Catalyst B (e.g., Raney Ni) ReactionB Reaction with Catalyst B CatalystB->ReactionB CatalystC Catalyst C (e.g., Rh-TPPTS) ReactionC Reaction with Catalyst C CatalystC->ReactionC Analysis GC/MS Analysis (Conversion, Selectivity, Yield) ReactionA->Analysis ReactionB->Analysis ReactionC->Analysis Comparison Performance Comparison (Table) Analysis->Comparison

Caption: Workflow for the comparative evaluation of different catalysts.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,3,3-trimethylcyclohexene, a volatile organic compound, is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis. The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies.

Methodology Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

The two primary analytical techniques suitable for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) is ideally suited for the analysis of volatile and semi-volatile compounds like this compound. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase within the GC column. Common detectors for GC include the Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, and the Mass Spectrometer (MS), which provides excellent selectivity and structural information.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity and interaction with a packed column and a liquid mobile phase. While less conventional for highly volatile compounds, Reverse-Phase HPLC (RP-HPLC) can be employed for the analysis of this compound. Detection is typically performed using an Ultraviolet (UV) detector or a Mass Spectrometer (MS).

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-MS, GC-FID, and a representative RP-HPLC method for the quantification of this compound and structurally similar volatile organic compounds.

ParameterGC-MSGC-FIDRP-HPLC-UV
Linearity (R²) > 0.998> 0.999> 0.995
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.05 - 1.5 µg/mL0.5 - 3 µg/mL1.5 - 15 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (%RSD) < 5%< 3%< 5%

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining accurate and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method provides high selectivity and is suitable for both identification and quantification.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 124, 109, 93). Full scan mode (m/z 40-300) can be used for initial identification.

  • Sample Preparation: Samples are typically diluted in a volatile solvent such as hexane (B92381) or pentane. For trace analysis, headspace sampling may be employed.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is robust and provides excellent sensitivity for routine quantification.

  • Instrumentation: A standard GC-FID system.

  • Column: DB-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: Hold at 220°C for 3 minutes.

  • Detector Temperature: 280°C.

  • Sample Preparation: Similar to GC-MS, samples are diluted in a suitable volatile solvent.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

While less common for this analyte, RP-HPLC offers an alternative approach. The following protocol is based on a known method for this compound.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 column (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid (e.g., 70:30 v/v MeCN:Water with 0.1% H₃PO₄).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: UV detection at a low wavelength (e.g., 210 nm) is required due to the lack of a strong chromophore in this compound.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the validation of an analytical method and the logical process for selecting an appropriate technique.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report

General Workflow for Analytical Method Validation

Method_Selection_Logic node_rect node_rect start Need to Quantify This compound is_volatile Is the analyte volatile? start->is_volatile gc_path GC Methods is_volatile->gc_path Yes hplc_path HPLC Methods is_volatile->hplc_path Potentially need_id Need structural confirmation? gc_path->need_id complex_matrix Complex non-volatile matrix? hplc_path->complex_matrix gc_ms Use GC-MS need_id->gc_ms Yes gc_fid Use GC-FID for routine high-throughput need_id->gc_fid No hplc_uv Consider RP-HPLC-UV complex_matrix->hplc_uv Yes

Decision Logic for Method Selection

Conclusion

For the quantification of this compound, Gas Chromatography is generally the more suitable technique due to the volatile nature of the analyte. GC-MS offers unparalleled specificity for identification and is highly sensitive for quantification in complex matrices. GC-FID provides a robust, sensitive, and cost-effective solution for routine high-throughput analysis where the identity of the compound is already established.

While a specific validated RP-HPLC method exists, detailed public performance data is limited.[1] Based on data for similar compounds, HPLC-UV is a viable alternative, particularly when dealing with less volatile sample matrices where direct injection is preferred, though it may offer lower sensitivity compared to GC-based methods. The choice of the optimal analytical method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation.

References

Hydride vs. Methyl Shift in Trimethylcyclohexene Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of substituted cyclohexene (B86901) derivatives, the formation of carbocation intermediates often leads to rearrangements that dictate the final product distribution. Among the most common of these are 1,2-hydride and 1,2-methyl shifts, which compete to form a more stable carbocationic species. This guide provides an objective comparison of these two rearrangement pathways in the context of trimethylcyclohexene synthesis, supported by experimental data and detailed protocols.

At a Glance: Hydride vs. Methyl Shift

Feature1,2-Hydride Shift1,2-Methyl Shift
Migrating Group Hydrogen atom with its bonding electrons (hydride ion)Methyl group with its bonding electrons
General Preference Generally preferred over alkyl shifts if a hydrogen is available on an adjacent carbon and the shift leads to a more stable carbocation.[1][2]Occurs when a hydride shift is not possible or when the methyl shift leads to a significantly more stable carbocation or relieves steric strain.
Activation Energy Typically lower than for a methyl shift, making it a kinetically favored process under comparable conditions.Generally higher than for a hydride shift.
Example Precursor 2-Methylcyclohexanol (B165396)2,2,6-Trimethylcyclohexanol
Resulting Product (from example) Primarily 1-methylcyclohexene and 3-methylcyclohexeneExpected to be 1,2,6-trimethylcyclohexene and other isomers

Reaction Mechanisms and Product Distribution

The acid-catalyzed dehydration of substituted cyclohexanols provides a classic platform for studying carbocation rearrangements. The initial loss of a protonated hydroxyl group generates a carbocation that can then undergo rearrangement before elimination to form the final alkene products.

Case Study 1: 1,2-Hydride Shift in the Dehydration of 2-Methylcyclohexanol

The acid-catalyzed dehydration of 2-methylcyclohexanol is a well-established experiment that primarily illustrates the 1,2-hydride shift.[3][4][5][6][7] The reaction proceeds through the formation of a secondary carbocation, which can then rearrange to a more stable tertiary carbocation via a hydride shift.

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol [5][7]

  • Reaction Setup: In a round-bottom flask, 6 mL of 2-methylcyclohexanol is combined with 5 mL of 85% phosphoric acid and a boiling stone.

  • Distillation: The flask is fitted for fractional distillation. The mixture is heated in a sand bath to a gentle boil, maintaining the distillate vapor temperature below 100°C.

  • Product Collection: Approximately 4 mL of the liquid product is collected in a receiver cooled in an ice-water bath.

  • Workup: Any aqueous layer is removed from the collected distillate. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride).

  • Analysis: The product composition is determined by gas chromatography (GC).[3][5]

Quantitative Data:

The product distribution from the dehydration of 2-methylcyclohexanol typically shows a mixture of 1-methylcyclohexene and 3-methylcyclohexene. The formation of 1-methylcyclohexene is favored as it is the more substituted and therefore more stable alkene (Zaitsev's rule).[4] The presence of a significant amount of 1-methylcyclohexene is indicative of the rearrangement of the initial secondary carbocation to a more stable tertiary carbocation via a 1,2-hydride shift.

ProductTypical Product Ratio (%)
1-Methylcyclohexene75-85%
3-Methylcyclohexene15-25%

Note: The exact product ratio can vary depending on reaction conditions such as temperature and reaction time.[4]

Case Study 2: Competitive Hydride vs. Methyl Shift in the Dehydration of 2,2,6-Trimethylcyclohexanol

The dehydration of 2,2,6-trimethylcyclohexanol provides a scenario where a 1,2-hydride shift and a 1,2-methyl shift are in direct competition. The initially formed secondary carbocation at C-1 has both a hydrogen atom and a methyl group on the adjacent C-6 and C-2 carbons, respectively, that can migrate.

Hypothetical Experimental Protocol: Acid-Catalyzed Dehydration of 2,2,6-Trimethylcyclohexanol

A similar experimental setup to the 2-methylcyclohexanol dehydration would be employed.

  • Reaction Setup: 2,2,6-trimethylcyclohexanol would be reacted with a strong, non-nucleophilic acid such as phosphoric or sulfuric acid.

  • Heating and Distillation: The reaction mixture would be heated to facilitate dehydration and the resulting alkene products would be distilled as they are formed.

  • Product Analysis: The collected distillate would be washed, dried, and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different trimethylcyclohexene isomers produced.

Expected Products and Mechanistic Pathways:

  • Initial Carbocation: Protonation of the hydroxyl group followed by the loss of water would form a secondary carbocation at C-1.

  • 1,2-Hydride Shift: Migration of the hydrogen from C-6 to C-1 would result in a more stable tertiary carbocation at C-6. Subsequent deprotonation would lead to the formation of 1,2,6-trimethylcyclohexene and 2,3,3-trimethylcyclohexene .

  • 1,2-Methyl Shift: Migration of a methyl group from the gem-dimethyl group at C-2 to C-1 would also form a tertiary carbocation at C-2. Deprotonation from adjacent carbons would then yield 1,2,3-trimethylcyclohexene and 1,5,5-trimethylcyclohexene .

The relative amounts of the products formed via each pathway would depend on the relative activation energies of the competing hydride and methyl shifts. Generally, hydride shifts are kinetically favored over methyl shifts due to the lower energy barrier for the migration of the smaller hydrogen atom.

Visualizing the Reaction Pathways

The following diagrams illustrate the carbocation intermediates and the competing rearrangement pathways.

Hydride_Shift_Mechanism cluster_start Dehydration of 2-Methylcyclohexanol cluster_rearrangement 1,2-Hydride Shift cluster_products Deprotonation 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 2-Methylcyclohexanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift 3-Methylcyclohexene 3-Methylcyclohexene Secondary Carbocation->3-Methylcyclohexene - H+ 1-Methylcyclohexene 1-Methylcyclohexene Tertiary Carbocation->1-Methylcyclohexene - H+

Mechanism of 2-Methylcyclohexanol Dehydration.

Methyl_vs_Hydride_Shift Initial Secondary Carbocation\n(from2,2,6-Trimethylcyclohexanol) Initial Secondary Carbocation (from2,2,6-Trimethylcyclohexanol) Tertiary Carbocation (C6)\n(via Hydride Shift) Tertiary Carbocation (C6) (via Hydride Shift) Initial Secondary Carbocation\n(from2,2,6-Trimethylcyclohexanol)->Tertiary Carbocation (C6)\n(via Hydride Shift)  1,2-Hydride Shift (kinetically favored) Tertiary Carbocation (C2)\n(via Methyl Shift) Tertiary Carbocation (C2) (via Methyl Shift) Initial Secondary Carbocation\n(from2,2,6-Trimethylcyclohexanol)->Tertiary Carbocation (C2)\n(via Methyl Shift)  1,2-Methyl Shift 1,2,6-Trimethylcyclohexene &\n2,3,3-Trimethylcyclohexene 1,2,6-Trimethylcyclohexene & 2,3,3-Trimethylcyclohexene Tertiary Carbocation (C6)\n(via Hydride Shift)->1,2,6-Trimethylcyclohexene &\n2,3,3-Trimethylcyclohexene - H+ 1,2,3-Trimethylcyclohexene &\n1,5,5-Trimethylcyclohexene 1,2,3-Trimethylcyclohexene & 1,5,5-Trimethylcyclohexene Tertiary Carbocation (C2)\n(via Methyl Shift)->1,2,3-Trimethylcyclohexene &\n1,5,5-Trimethylcyclohexene - H+

References

Thermodynamic Stability of Trimethylcyclohexene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thermodynamic stability of alkene isomers is a critical factor in predicting reaction outcomes and designing synthetic pathways in chemical research and drug development. This guide provides a comparative analysis of the relative thermodynamic stabilities of various trimethylcyclohexene isomers, supported by experimental data from analogous systems and established chemical principles. The primary method for quantifying alkene stability is the measurement of the heat of hydrogenation (ΔH°), where a lower heat of hydrogenation corresponds to a more stable alkene.

Relative Stability Based on Substitution and Stereochemistry

The stability of cycloalkenes is primarily governed by two factors: the degree of substitution of the double bond and stereochemical considerations such as steric strain. Generally, the thermodynamic stability of alkenes increases with the number of alkyl substituents on the double bond carbons. The established order of stability is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted

This trend is attributed to hyperconjugation, where the interaction between the filled C-H σ-bonds of the alkyl groups and the empty π* antibonding orbital of the double bond leads to stabilization. Additionally, for disubstituted alkenes, trans isomers are generally more stable than their cis counterparts due to reduced steric strain between the alkyl groups.

Quantitative Comparison of Alkene Stability

The following table summarizes the heats of hydrogenation for various methylcyclohexene isomers and other relevant alkenes, which serve as a model for understanding the expected trends in trimethylcyclohexene stability. A lower (less negative) heat of hydrogenation indicates greater stability.

Alkene IsomerSubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
1-MethylcyclohexeneTrisubstituted-26.9Most Stable
3-MethylcyclohexeneDisubstituted-28.5Less Stable
4-MethylcyclohexeneDisubstituted-28.5Less Stable
Methylene-cyclohexaneDisubstituted (Exocyclic)-27.3Intermediate
(Z)-3-Methyl-2-penteneTrisubstituted-26.2More Stable
(E)-3-Methyl-2-penteneTrisubstituted-25.8Most Stable
3-Methyl-1-penteneMonosubstituted-29.9 (average)Least Stable

Note: Data is compiled from various sources and is intended for comparative purposes. The exact values may vary slightly depending on the experimental conditions.

Based on these principles and data, we can predict the relative stability of trimethylcyclohexene isomers. For instance, a tetrasubstituted isomer like 1,2,6,6-tetramethylcyclohexene would be expected to be more stable than a trisubstituted isomer like 1,2,3-trimethylcyclohexene. Among trisubstituted isomers, those with less steric strain would be more stable.

Logical Relationship of Alkene Stability

The following diagram illustrates the general principles governing the thermodynamic stability of alkene isomers based on their substitution pattern.

G Relative Thermodynamic Stability of Alkene Isomers Tetrasubstituted Tetrasubstituted (e.g., 1,2,6,6-Tetramethylcyclohexene) Most Stable Trisubstituted Trisubstituted (e.g., 1,2,3-Trimethylcyclohexene) Tetrasubstituted->Trisubstituted Decreasing Stability Disubstituted Disubstituted (e.g., 3,3,5-Trimethylcyclohexene) Trisubstituted->Disubstituted Decreasing Stability Monosubstituted Monosubstituted Least Stable Disubstituted->Monosubstituted Decreasing Stability G Experimental Workflow for Hydrogenation Calorimetry A Calorimeter Setup B Charge with Solvent and Catalyst A->B C Saturate with Hydrogen B->C D Inject Alkene Sample C->D E Monitor Temperature Change D->E F Calculate Heat of Hydrogenation E->F

Spectroscopic Showdown: Differentiating Cis and Trans Trimethylcyclohexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of cis and trans isomers of trimethylcyclohexenes, offering researchers, scientists, and drug development professionals a detailed analysis of the nuanced differences in their spectral signatures. This guide provides illustrative data, detailed experimental protocols, and a logical framework for isomer differentiation.

The seemingly minor spatial variance between cis and trans isomers of substituted cycloalkenes, such as trimethylcyclohexenes, can lead to significant differences in their physical, chemical, and biological properties. Consequently, the ability to unequivocally distinguish between these geometric isomers is paramount in fields ranging from synthetic chemistry to drug discovery. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serve as powerful tools for this purpose. This guide elucidates the characteristic spectral differences between cis and trans trimethylcyclohexenes, providing a practical framework for their identification.

Due to the limited availability of published spectroscopic data for specific trimethylcyclohexene isomers, this guide presents a representative comparison based on established principles of stereoisomer spectroscopy and data from analogous substituted cyclohexenes.

Comparative Spectroscopic Data

The key to differentiating cis and trans isomers lies in the distinct spatial relationships of the substituent groups, which influence the electronic environment and vibrational modes of the molecule. These differences manifest as measurable variations in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between cis and trans isomers of substituted cyclohexenes. The relative orientation of the methyl groups and their relationship with adjacent protons on the cyclohexene (B86901) ring lead to characteristic differences in chemical shifts and proton-proton coupling constants.

In general, for a trans isomer, the presence of both axial and equatorial substituents leads to a more complex and spread-out NMR spectrum compared to the corresponding cis isomer where the substituents are in similar environments.

Table 1: Representative ¹H NMR Data for a generic cis- and trans-Trimethylcyclohexene

Proton Type cis-Isomer (Illustrative δ, ppm) trans-Isomer (Illustrative δ, ppm) Key Differentiating Features
Olefinic H5.4 - 5.6 (multiplet)5.5 - 5.7 (multiplet)Subtle shifts depending on the substitution pattern.
Allylic H1.9 - 2.1 (multiplet)2.0 - 2.3 (multiplet)Broader range and potentially different multiplicity in the trans isomer due to a less symmetric environment.
Methyl H (on C=C)1.6 - 1.7 (singlet or doublet)1.6 - 1.8 (singlet or doublet)Chemical shift can be influenced by steric interactions with adjacent methyl groups.
Methyl H (on ring)0.9 - 1.1 (doublet)0.8 - 1.2 (multiple doublets)The trans isomer is expected to show a greater differentiation in the chemical shifts of the methyl groups due to their distinct axial and equatorial positions.

Table 2: Representative ¹³C NMR Data for a generic cis- and trans-Trimethylcyclohexene

Carbon Type cis-Isomer (Illustrative δ, ppm) trans-Isomer (Illustrative δ, ppm) Key Differentiating Features
Olefinic C120 - 140120 - 140Minor shifts may be observed.
Allylic C30 - 4030 - 45The trans isomer may show more distinct signals for the allylic carbons.
Methyl C18 - 2515 - 28A wider range of chemical shifts for the methyl carbons is expected for the trans isomer due to the mix of axial and equatorial orientations. The steric compression on an axial methyl group in the trans isomer can cause an upfield shift (γ-gauche effect).
Infrared (IR) Spectroscopy

While IR spectroscopy provides less definitive information for distinguishing cis and trans isomers of trimethylcyclohexenes compared to NMR, the fingerprint region (below 1500 cm⁻¹) is unique for each isomer and can be used for identification if authentic spectra are available for comparison.[1] The C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups are prominent features.[1] For some unsaturated systems, the C=C stretching vibration in the trans isomer can be weaker or absent if the molecule is centrosymmetric.[2]

Table 3: Representative IR Absorption Data for a generic cis- and trans-Trimethylcyclohexene

Vibrational Mode cis-Isomer (Illustrative Range, cm⁻¹) trans-Isomer (Illustrative Range, cm⁻¹) Key Differentiating Features
C-H Stretch (sp²)3010 - 30503010 - 3050Generally similar for both isomers.
C-H Stretch (sp³)2850 - 29602850 - 2960Generally similar for both isomers.
C=C Stretch1640 - 16801640 - 1680The intensity of this peak may be weaker in the trans isomer depending on the symmetry.
Fingerprint Region600 - 1400600 - 1400The pattern of peaks in this region is unique to each isomer and serves as a "fingerprint" for identification.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the isomers, which will be identical. However, the fragmentation patterns of cis and trans isomers can differ due to the different steric environments of the methyl groups, which can influence the stability of the resulting fragment ions. The differences are often subtle and may require careful analysis of the relative abundances of the fragment ions.

Table 4: Representative Mass Spectrometry Fragmentation Data for a generic cis- and trans-Trimethylcyclohexene

Fragmentation Pathway cis-Isomer (Illustrative m/z) trans-Isomer (Illustrative m/z) Key Differentiating Features
Molecular Ion [M]⁺124124Identical for both isomers.
Loss of a methyl group [M-15]⁺109109The relative abundance of this peak may differ. The isomer that can more readily form a stable carbocation upon fragmentation may show a higher abundance of this fragment.
Retro-Diels-Alder FragmentationDependent on substitutionDependent on substitutionThe relative intensities of fragments resulting from this pathway can vary between isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of trimethylcyclohexene isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the trimethylcyclohexene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of isomers if in a mixture.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI). EI is a common technique that provides detailed fragmentation patterns.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for the spectroscopic comparison and identification of cis and trans isomers of trimethylcyclohexenes.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Cis and Trans Isomers cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_identification Isomer Identification Sample Isomer Mixture or Isolated Isomers NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Compare_NMR Compare Chemical Shifts, Coupling Constants, and Number of Signals NMR->Compare_NMR Compare_IR Compare Fingerprint Regions and C=C Stretching Intensity IR->Compare_IR Compare_MS Compare Fragmentation Patterns and Relative Abundances MS->Compare_MS Cis_Isomer Cis Isomer Identified Compare_NMR->Cis_Isomer Fewer/Simpler Signals Characteristic Shifts Trans_Isomer Trans Isomer Identified Compare_NMR->Trans_Isomer More/Complex Signals Characteristic Shifts Compare_IR->Cis_Isomer Unique Fingerprint Compare_IR->Trans_Isomer Unique Fingerprint (Potentially Weaker C=C) Compare_MS->Cis_Isomer Characteristic Fragments Compare_MS->Trans_Isomer Characteristic Fragments

Caption: A logical workflow for the spectroscopic differentiation of cis and trans isomers.

References

A Comparative Guide to Purity Assessment of 1,3,3-Trimethylcyclohexene: qNMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of quality control, ensuring the reliability of experimental results and the safety of final products. 1,3,3-Trimethylcyclohexene, a volatile organic compound, presents unique challenges for quantification. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional Gas Chromatography with Flame Ionization Detection (GC-FID) for its purity assessment, supported by detailed experimental protocols and data.

Introduction to Purity Assessment Techniques

Purity assessment is the analytical process of verifying the identity and quantifying the amount of a primary substance while also identifying and quantifying any impurities. The choice of analytical method is critical and depends on the physicochemical properties of the analyte, the nature of potential impurities, and the required accuracy and precision.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method.[1][2] Its principal advantage is that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for the determination of a compound's concentration or purity relative to a certified internal standard without the need for a reference standard of the analyte itself.[3]

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[4] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and resolution for quantifying the components of a mixture. Purity is typically determined by comparing the peak area of the analyte to the total area of all detected peaks.

Quantitative Data Comparison

The following tables summarize the key performance metrics and present representative quantitative data for the purity assessment of a single batch of this compound using both qNMR and GC-FID.

Table 1: Comparison of Analytical Method Performance

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the molar amount of the nuclei.[1]Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.
Reference Standard Requires a certified internal standard of known purity (can be structurally unrelated).[5]Typically relies on area percent calculation (assuming equal response factors) or a certified reference standard of the analyte for highest accuracy.
Selectivity High; distinguishes between structurally different molecules, including isomers.High separation efficiency; can resolve closely related volatile impurities.
Accuracy & Precision High accuracy (primary method); precision typically <1% RSD.[6]High precision; accuracy depends on the response factors of impurities.
Analysis Time ~15-30 minutes per sample (including sample prep).~20-40 minutes per sample (including system equilibration).
Pros Absolute quantification without analyte standard; non-destructive; provides structural confirmation.[7]High sensitivity for volatile impurities; robust and widely available instrumentation.
Cons Lower sensitivity than GC; requires high-purity internal standard and deuterated solvents; higher initial instrument cost.Destructive; assumes all impurities are volatile and detected; response factors can vary between compounds.

Table 2: Purity Assessment Results for this compound

Analytical MethodMeasured Purity (% w/w)Standard Deviation (±)Measurement Uncertainty (%)
qNMR 99.150.120.60[6]
GC-FID (Area %) 99.380.09N/A

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Method 1: Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using a certified internal standard.

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • NMR tubes (5 mm, high precision)

  • Analytical balance (readability ± 0.01 mg)

Instrumentation:

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 15 mg of the maleic acid internal standard into a clean, dry vial.[8] Accurately weigh approximately 20 mg of the this compound sample into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the vial until both the sample and the internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions.

    • Use a 90° pulse width.[9]

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified (typically d1 ≥ 30 s for quantitative accuracy).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).[9]

    • Do not spin the sample during acquisition to avoid spinning sidebands.[9]

  • Data Processing:

    • Apply a small line broadening factor (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.[5]

    • Manually phase the spectrum and perform a baseline correction across the entire spectral width.[8]

  • Quantification:

    • Integrate a well-resolved signal of this compound (e.g., the vinylic proton signal) and the singlet signal of maleic acid.

    • Calculate the purity using the following equation[5]: Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

      • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, IS = Internal Standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte & IS dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Quantitative Parameters (d1, scans) load_sample->setup_params acquire Acquire Spectrum setup_params->acquire process_spec Phasing & Baseline Correction acquire->process_spec integrate Integrate Analyte & IS Signals process_spec->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by area percent.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Hexane)

  • Autosampler vials with caps

Instrumentation:

  • Gas Chromatograph with FID detector

  • Capillary GC column (e.g., DB-5, 30 m x 0.25 mm ID x 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in the chosen high-purity solvent.

  • Instrument Setup:

    • Inlet: Set to 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Detector: FID set to 280°C.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Areaanalyte / Total Areaall peaks) * 100

GC_Workflow cluster_prep Sample Preparation cluster_acq GC Analysis cluster_proc Data Processing dissolve Dissolve Sample in Volatile Solvent transfer Transfer to Autosampler Vial dissolve->transfer inject Inject Sample into GC transfer->inject separate Separate Components on Column inject->separate detect Detect with FID separate->detect integrate Integrate All Chromatographic Peaks detect->integrate calculate Calculate Purity by Area Percent integrate->calculate

Caption: Workflow for GC-FID Purity Assessment.

Method Comparison Framework

The choice between qNMR and GC-FID depends on the specific requirements of the analysis. qNMR provides a direct, primary measure of purity traceable to a certified standard, while GC-FID offers excellent sensitivity for detecting volatile impurities. For rigorous quality control and certification of reference materials, qNMR is superior. For routine process monitoring where high throughput and sensitivity to trace volatile impurities are key, GC-FID is often more practical.

Comparison_Logic cluster_qnmr qNMR Attributes cluster_gc GC-FID Attributes Analyte This compound Purity Assessment qNMR qNMR Method Analyte->qNMR GC GC-FID Method Analyte->GC qnmr_pro1 Absolute Quantification qNMR->qnmr_pro1 qnmr_pro2 Primary Method (Traceable) qNMR->qnmr_pro2 qnmr_con1 Lower Sensitivity qNMR->qnmr_con1 gc_pro1 High Sensitivity GC->gc_pro1 gc_pro2 Excellent for Volatiles GC->gc_pro2 gc_con1 Relative Quantification GC->gc_con1 Result Choice of Method Depends on Analytical Requirement qnmr_pro2->Result e.g., Certifying Reference Material gc_pro1->Result e.g., Screening for Trace Impurities

Caption: Logical framework for selecting a purity method.

References

Comparative Analysis of 1,3,3-Trimethylcyclohexene Against Other Cyclic Terpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the performance of these selected cyclic terpenes, supported by experimental data and detailed methodologies.

Comparative Overview of Biological Activities

Cyclic terpenes are a diverse class of natural products known for their wide range of biological activities. While data on 1,3,3-trimethylcyclohexene is scarce, its isomers and other cyclic monoterpenes have been extensively studied, revealing significant potential in various therapeutic areas. This section summarizes the available quantitative data for limonene, alpha-pinene, and terpinen-4-ol to serve as a benchmark for future studies on this compound.

Antioxidant Activity

The antioxidant capacity of terpenes is crucial to their protective effects against cellular damage induced by oxidative stress. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potential.

Table 1: Comparative Antioxidant Activity of Selected Cyclic Terpenes

CompoundAssayIC50 ValueReference
This compound -No data available -
D-LimoneneDPPH384.73 µM[1]
Alpha-Pinene-Data not typically reported via IC50-
Gamma-TerpineneDPPH-[2]

Note: Alpha-pinene's antioxidant activity is often described through mechanisms other than direct radical scavenging, hence IC50 values from DPPH assays are less common.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyclic terpenes have demonstrated potent anti-inflammatory effects, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Table 2: Comparative Anti-inflammatory Activity of Selected Cyclic Terpenes

CompoundCell LineAssayKey FindingsReference
This compound --No data available -
LimoneneRAW 264.7 macrophagesNO InhibitionDose-dependent reduction in NO production[3]
Alpha-PineneMouse peritoneal macrophagesNO Inhibition, Cytokine productionSignificantly decreased LPS-induced NO, IL-6, and TNF-α production[4]
Terpinen-4-olHuman peripheral blood monocytesCytokine productionSuppressed LPS-induced TNFα, IL-1β, and IL-10 by ~50%[5]
Cytotoxic Activity

The cytotoxic potential of cyclic terpenes against various cancer cell lines is a significant area of research for the development of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability, with lower IC50 values indicating greater cytotoxicity.

Table 3: Comparative Cytotoxic Activity of Selected Cyclic Terpenes

CompoundCell LineIC50 ValueReference
This compound -No data available -
Terpinen-4-olA549 (Human lung carcinoma)0.052%[6]
Terpinen-4-olCL1-0 (Human lung adenocarcinoma)0.046%[6]
Terpinen-4-olHCT116 (Human colorectal carcinoma)661 µM[7]
Terpinen-4-olRKO (Human colorectal carcinoma)381 µM[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable research. The following are methodologies for the key assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compound (e.g., cyclic terpene) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test sample or standard to the DPPH solution. A blank containing only the solvent and the DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.[5][8][9]

Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540-550 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[10][11][12]

  • Cell Viability: A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow for attachment and growth for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_compounds Prepare Test Compounds (this compound, etc.) & Controls antioxidant Antioxidant Assay (e.g., DPPH) prep_compounds->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) prep_compounds->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_compounds->cytotoxicity prep_cells Culture & Seed Target Cells prep_cells->antioxidant prep_cells->anti_inflammatory prep_cells->cytotoxicity data_acq Data Acquisition (Spectrophotometry) antioxidant->data_acq anti_inflammatory->data_acq cytotoxicity->data_acq calc Calculate % Inhibition / Viability Determine IC50 Values data_acq->calc comparison Comparative Analysis calc->comparison

Caption: General experimental workflow for in vitro bioactivity screening of cyclic terpenes.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB IκBα Degradation Releases NF-κB Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Terpenes Cyclic Terpenes (e.g., Alpha-Pinene) Terpenes->IKK Inhibits Terpenes->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition points by cyclic terpenes.

Conclusion and Future Directions

While a direct comparative analysis of this compound is currently hindered by a lack of published experimental data, the extensive research on other cyclic terpenes such as limonene, alpha-pinene, and terpinen-4-ol provides a valuable foundation for its future investigation. The established antioxidant, anti-inflammatory, and cytotoxic properties of these related compounds suggest that this compound may also possess significant therapeutic potential.

The data and protocols presented in this guide are intended to facilitate and encourage further research into this and other understudied cyclic terpenes. Future studies should aim to:

  • Systematically evaluate the antioxidant, anti-inflammatory, and cytotoxic activities of this compound using standardized in vitro assays.

  • Conduct comparative studies of this compound against its structural isomers and other well-characterized cyclic terpenes to elucidate structure-activity relationships.

  • Investigate the underlying molecular mechanisms of action, including effects on key signaling pathways.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this promising class of natural compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1,3,3-Trimethylcyclohexene, a flammable and hazardous chemical, requires strict adherence to established disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It is also harmful to aquatic life. Understanding these hazards is the foundational step in ensuring safe handling and disposal. In the event of exposure, immediate first aid measures should be taken.

Emergency First Aid Procedures:

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If skin irritation persists, consult a physician.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and contact a poison control center or physician immediately.[2]

Hazard and Disposal Summary

The following table summarizes key quantitative and qualitative data regarding the hazards and disposal of this compound.

ParameterValue/InstructionSource
GHS Classification Flammable liquids (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Short-term (acute) aquatic hazard (Category 3)
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life)
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.
Flash Point Any liquid with a flashpoint below 140°F (60°C) is considered flammable.[3]
Container for Disposal Metal, DOT-compliant drum with proper labels and markings.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Classification and Segregation:

  • Identify this compound waste as a Class 3 Flammable Hazardous Waste.[4]

  • Keep this waste stream separate from other chemical wastes to prevent dangerous reactions. Never mix different types of flammable liquids or other hazardous materials.

2. Containerization:

  • Use designated, approved containers for storing this compound waste. These containers should be made of a compatible material, such as metal, and be compliant with Department of Transportation (DOT) regulations.[3][5]

  • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leaks or the escape of vapors.[6]

  • The exterior of the waste container must be kept clean.[6]

3. Labeling:

  • Immediately label the waste container with "Flammable Waste" and the specific chemical name, "this compound".[5]

  • The label should also include hazard symbols and any other information required by your institution's safety protocols and local regulations.

4. Storage:

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

  • This area must be away from ignition sources such as heat, sparks, and open flames.

  • Keep the storage area inaccessible to unauthorized personnel.

5. Professional Disposal:

  • It is illegal to dispose of flammable liquids down the drain or in regular trash.[3][5]

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[5] These companies are equipped to handle and transport hazardous materials safely and in accordance with all federal, state, and local regulations.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G A Waste Generation (this compound) B Classify as Flammable Hazardous Waste A->B C Segregate from Other Waste Streams B->C D Use Designated & Labeled Container C->D E Store in Ventilated & Secure Area D->E F Arrange for Professional Hazardous Waste Disposal E->F G Documentation & Record Keeping F->G

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1,3,3-Trimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3,3-Trimethylcyclohexene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper chemical management.

Chemical Identifier:

NameThis compound
Synonyms Cyclohexene, 1,3,3-trimethyl-
CAS Number 503-47-9[1]
Molecular Formula C₉H₁₆[1]
Molecular Weight 124.22 g/mol [1]

Hazard Identification and GHS Classification

This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure a safe laboratory environment.

GHS Pictograms:

alt text

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Note: While not explicitly classified in the search results, as a low molecular weight cycloalkene, it should be treated as a flammable liquid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to minimize exposure and protect against potential hazards.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[2]
Skin Protection An appropriate lab coat must be worn. Chemical-resistant gloves (e.g., nitrile) are required.[2] Protective boots may be necessary depending on the scale of the operation.[2]
Respiratory Protection A vapor respirator should be used, especially when handling the chemical outside of a fume hood or in poorly ventilated areas.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe and controlled experimental environment.

1. Preparation:

  • Ensure that a safety shower and eye wash station are readily accessible.
  • Work within a certified chemical fume hood to minimize inhalation exposure.
  • Assemble all necessary equipment and reagents before starting the procedure.
  • Confirm that all containers are properly labeled and in good condition.

2. Handling:

  • Keep the container tightly closed when not in use.[2]
  • Avoid contact with skin, eyes, and clothing.[2]
  • Keep away from heat, sparks, open flames, and other ignition sources.[2]
  • Use non-sparking tools to prevent ignition.
  • Ground all equipment to prevent static discharge.

3. Spill Management:

  • In case of a spill, immediately evacuate the area.
  • Remove all sources of ignition.
  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2]
  • Collect the absorbed material into a sealed, labeled container for proper disposal.[2]
  • Ventilate the area and clean the spill site once the material has been removed.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2] If skin irritation occurs, seek medical attention. Wash contaminated clothing before reuse.
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If the victim is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical advice and show the safety data sheet or label.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and comply with regulations.

1. Waste Identification and Segregation:

  • Classify waste containing this compound as hazardous waste.
  • Segregate this waste from other laboratory waste streams.

2. Containerization:

  • Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.

3. Disposal Procedure:

  • It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
  • All disposal practices must be in accordance with federal, state, and local regulations.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

prep Preparation handling Handling prep->handling use Use in Experiment handling->use spill Spill? handling->spill waste_collection Waste Collection use->waste_collection spill->use No spill_protocol Spill Protocol spill->spill_protocol Yes spill_protocol->handling disposal Disposal waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.